2-Ketoglutaric acid-13C2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C5H6O5 |
|---|---|
Poids moléculaire |
148.08 g/mol |
Nom IUPAC |
2-oxo(1,2-13C2)pentanedioic acid |
InChI |
InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i3+1,5+1 |
Clé InChI |
KPGXRSRHYNQIFN-ZIEKVONGSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ketoglutaric acid-13C2: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of 2-Ketoglutaric acid-13C2, an isotopically labeled key intermediate in cellular metabolism. This document is intended to be a valuable resource for researchers utilizing this tracer in metabolic studies, drug development, and various scientific investigations.
Core Chemical Properties
This compound, also known as α-Ketoglutaric acid-13C2 or 2-Oxoglutaric acid-13C2, is a stable, non-radioactive, isotopically labeled form of 2-Ketoglutaric acid. The incorporation of two carbon-13 isotopes provides a distinct mass shift, enabling its use as a tracer in mass spectrometry-based metabolic flux analysis. The physicochemical properties of this compound are nearly identical to its unlabeled counterpart.
| Property | Value | Source(s) |
| Molecular Formula | C₃¹³C₂H₆O₅ | |
| Molecular Weight | 148.08 g/mol | [1] |
| Appearance | White to yellowish crystalline powder | [2] |
| Melting Point | 113-115 °C | |
| Boiling Point | 185.67 °C (rough estimate) | [3] |
| pKa (at 25 °C) | 2.47 | [3] |
Solubility
2-Ketoglutaric acid is readily soluble in polar solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Source(s) |
| Water | 100 mg/mL | [3][4] |
| Ethanol | 29 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | 29 mg/mL | [5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [6] |
Stability and Storage
Proper handling and storage of this compound are crucial to maintain its integrity for experimental use.
Storage Conditions: For long-term stability, this compound powder should be stored at -20°C.[6] It can be stored for at least four years under these conditions.[6] For short-term storage, it can be kept at 2-8°C.[3]
Stability in Solution: Aqueous solutions of 2-Ketoglutaric acid are not recommended to be stored for more than one day.[6]
Degradation: 2-Ketoglutaric acid is a relatively stable compound under normal physiological conditions.[1] However, it is susceptible to degradation under certain conditions:
-
Thermal Decomposition: At elevated temperatures, 2-Ketoglutaric acid can undergo decarboxylation.[1] During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion.[7]
-
Deliquescence: The compound is prone to absorbing moisture from the air (deliquescence) and may become light gray-yellow when stored for a long time.[2]
-
Incompatibilities: It should be stored away from strong oxidizing agents.[7]
Key Signaling Pathways Involving 2-Ketoglutaric Acid
2-Ketoglutaric acid is a central hub in cellular metabolism, most notably as a key intermediate in the Tricarboxylic Acid (TCA) or Krebs cycle.[8] Its concentration within the cell also plays a critical role in regulating other significant signaling pathways.
The Tricarboxylic Acid (TCA) Cycle
The TCA cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. 2-Ketoglutaric acid is formed from isocitrate and is subsequently converted to succinyl-CoA.
References
- 1. Overview of α-Ketoglutaric Acid - Creative Proteomics [creative-proteomics.com]
- 2. 2-Ketoglutaric acid | 328-50-7 [chemicalbook.com]
- 3. 2-Ketoglutaric acid CAS#: 328-50-7 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. alpha-Ketoglutaric acid(328-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
The In Vivo Metabolic Journey of 2-Ketoglutaric Acid-13C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the in vivo metabolic fate of 2-Ketoglutaric acid-13C2 (AKG-13C2), a crucial intermediate in cellular metabolism. By tracing the path of its stable isotope label, we can elucidate its absorption, distribution, metabolism, and excretion (ADME), providing valuable insights for research and therapeutic development. This document details the primary metabolic pathways, presents available quantitative data, outlines experimental protocols for tracing studies, and provides visual representations of key processes.
Introduction to 2-Ketoglutaric Acid Metabolism
2-Ketoglutaric acid, also known as alpha-ketoglutarate (B1197944) (AKG), is a central molecule in the Krebs cycle, a fundamental process for cellular energy production.[1][2] Beyond its role in catabolism, AKG is a key precursor for the biosynthesis of several amino acids, most notably glutamate (B1630785) and glutamine, and acts as a nitrogen scavenger.[1][2] It also functions as a signaling molecule, influencing a variety of cellular processes.[3][4] The use of 13C-labeled AKG allows for the precise tracking of its metabolic transformations within a living organism.
Metabolic Pathways of 2-Ketoglutaric Acid
Once it enters the cellular environment, this compound is primarily metabolized through two major pathways: the Krebs cycle and amino acid biosynthesis.
The Krebs Cycle (Tricarboxylic Acid Cycle)
As a key intermediate of the Krebs cycle, AKG is decarboxylated to succinyl-CoA by the enzyme α-ketoglutarate dehydrogenase.[1][2] This reaction is a critical control point in the cycle. The 13C label from AKG-13C2 can be traced through subsequent intermediates of the cycle, such as succinate, fumarate, and malate.
Amino Acid Biosynthesis
A primary fate of AKG is its conversion to glutamate through transamination or reductive amination.[2] Glutamate can then be further converted to glutamine, proline, and arginine. The 13C label from AKG-13C2 is incorporated into these amino acids, allowing for the quantification of their synthesis rates.
Quantitative Data on the In Vivo Metabolic Fate of this compound
Quantitative data on the whole-body metabolic fate of this compound is not extensively available in a consolidated format. The majority of studies focus on specific organs or disease models. The following tables summarize the available quantitative and semi-quantitative findings.
Table 1: Pharmacokinetic Parameters of Alpha-Ketoglutarate in Pigs
| Parameter | Value | Reference |
| Absorption Site | Primarily upper small intestine | [5] |
| Plasma Half-life | < 5 minutes | [5] |
| Primary Metabolism Sites | Enterocytes and Liver | [5] |
Table 2: Tissue Distribution of 14C-labeled Alpha-Ketoglutarate in Rats (3 hours post-gavage)
| Parameter | Finding | Reference |
| Total Body Retention | Up to 70% of the administered dose retained in tissues | [6][7] |
| Distribution | High distribution in liver, brain, bones, skin, and muscles | [6][7] |
| Excretion | No significant excretion of non-metabolized AKG in urine and feces | [6][7] |
Table 3: Metabolic Flux of Alpha-Ketoglutarate in the Rat Brain
| Parameter | Value | Reference |
| TCA Cycle Flux (estimated from glutamate labeling) | ~1.4 µmol/g/min | [8] |
| Glutamate Labeling (t1/2 from [1-13C]glucose) | 5.3 ± 0.5 min ([4-13CH2]) | [8] |
Experimental Protocols
Tracing the metabolic fate of this compound in vivo requires meticulous experimental design and execution. The two primary analytical techniques employed are Hyperpolarized 13C Magnetic Resonance Spectroscopy (HP-13C-MRS) and Mass Spectrometry (MS).
General In Vivo Experimental Workflow
The following diagram illustrates a general workflow for an in vivo 13C tracer study.
Hyperpolarized 13C Magnetic Resonance Spectroscopy (HP-13C-MRS) Protocol
HP-13C-MRS provides a non-invasive method to monitor the real-time conversion of 13C-labeled substrates in vivo.
1. Preparation of Hyperpolarized [1-13C]α-Ketoglutarate:
-
[1-13C]α-ketoglutaric acid is dissolved in a 3:1 mixture of water and glycerol.[9]
-
A trityl radical (e.g., OX63) and a gadolinium chelate (e.g., Dotarem) are added.[9]
-
The solution is polarized using a dynamic nuclear polarization (DNP) polarizer at low temperature (e.g., 1.4 K) and high magnetic field (e.g., 3.35 T) for approximately 90 minutes.[9]
-
The hyperpolarized sample is rapidly dissolved in a heated, pH-neutral buffer immediately before injection.[10]
2. Animal Preparation and Imaging:
-
Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature.
-
Insert a tail vein catheter for injection of the hyperpolarized probe.
-
Position the animal in the MRI scanner with a 13C coil over the region of interest.
-
Inject the hyperpolarized [1-13C]α-ketoglutarate solution via the tail vein catheter over approximately 12 seconds.[9]
-
Acquire dynamic 13C MR spectra at a high temporal resolution (e.g., every 3-6 seconds) to observe the conversion of [1-13C]α-ketoglutarate to its metabolic products, such as [1-13C]glutamate.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Protocol
LC-MS offers high sensitivity and specificity for the quantification of 13C-labeled metabolites in biological samples.
1. Animal Preparation and Dosing:
-
Acclimatize animals to housing conditions for at least one week.[8]
-
Fast animals for 4-6 hours prior to tracer administration to establish a baseline metabolic state.[11]
-
Administer this compound via the desired route (e.g., intravenous injection, oral gavage, or intraperitoneal injection). The dose will depend on the specific research question.
2. Sample Collection:
-
Collect blood samples at various time points into EDTA-coated tubes and immediately place on ice.[12] Centrifuge to separate plasma and store at -80°C.
-
At the final time point, euthanize the animal and rapidly dissect the tissues of interest.
-
Immediately freeze-clamp the tissues in liquid nitrogen to quench all metabolic activity and store at -80°C until extraction.[6]
3. Metabolite Extraction from Tissues:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in an ice-cold extraction solvent (e.g., 80% methanol).
-
Add ice-cold water and chloroform, then vortex thoroughly.
-
Centrifuge to separate the polar (aqueous), non-polar (organic), and protein/lipid phases.
-
Collect the upper polar phase containing the 13C-labeled metabolites.
-
Dry the extract under vacuum and store at -80°C until analysis.
4. LC-MS/MS Analysis:
-
Reconstitute the dried extracts in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (e.g., using a HILIC column for separation of polar metabolites).
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the different isotopologues of 2-Ketoglutaric acid and its expected downstream metabolites (e.g., glutamate, succinate).
-
Analyze the data to determine the fractional enrichment of 13C in each metabolite over time.
Conclusion
The in vivo metabolic fate of this compound is multifaceted, with its carbon backbone being incorporated into the Krebs cycle intermediates and a variety of amino acids. While comprehensive quantitative data on its whole-body distribution and excretion are still emerging, the available evidence points to rapid absorption and metabolism, primarily in the gut and liver. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate roles of AKG in health and disease. The use of advanced techniques like hyperpolarized 13C-MRS and LC-MS/MS will continue to be instrumental in unraveling the complex in vivo journey of this pivotal metabolite.
References
- 1. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo2H/13C flux analysis in metabolism research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 6. researchgate.net [researchgate.net]
- 7. The absorption, tissue distribution and excretion of enteraly administered alpha-ketoglutarate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The flux from glucose to glutamate in the rat brain in vivo as determined by 1H-observed, 13C-edited NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
- 10. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
2-Ketoglutaric acid-13C2 as a tracer for Krebs cycle flux
An In-Depth Technical Guide: 2-Ketoglutaric Acid-¹³C₂ as a Tracer for Krebs Cycle Flux
Introduction
Metabolic flux analysis (MFA) is a critical tool for quantitatively assessing the rates of metabolic reactions within a biological system. By employing stable isotope-labeled substrates, researchers can trace the journey of atoms through metabolic networks, offering a dynamic snapshot of cellular metabolism. 2-Ketoglutaric acid, also known as alpha-ketoglutarate (B1197944) (α-KG), is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, positioning it at the crossroads of carbon and nitrogen metabolism.[1] The use of ¹³C-labeled 2-ketoglutaric acid, such as 2-ketoglutaric acid-¹³C₂, allows for precise measurement of TCA cycle flux and the investigation of associated pathways, including amino acid metabolism and reductive carboxylation.[1] This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with using 2-ketoglutaric acid-¹³C₂ as a tracer.
Core Principles of ¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique used to determine intracellular metabolic fluxes by tracking the incorporation of ¹³C atoms from a labeled substrate into downstream metabolites.[2] When cells are cultured in a medium containing a ¹³C-labeled nutrient, the label is distributed throughout the metabolic network. The specific labeling patterns, or mass isotopomer distributions (MIDs), of these metabolites are highly sensitive to the relative pathway fluxes.[2]
By feeding cells 2-ketoglutaric acid-¹³C₂, the labeled carbon atoms enter the TCA cycle directly. As the cycle proceeds, these labeled carbons are incorporated into subsequent intermediates. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are then used to measure the MIDs of these intermediates.[3] This empirical data is then integrated into a computational model of cellular metabolism to estimate the intracellular flux distribution that best explains the observed labeling patterns.[4]
Key Metabolic Pathways Traced by Labeled 2-Ketoglutaric Acid
The central role of 2-ketoglutaric acid allows for the investigation of several key metabolic pathways:[1]
-
Tricarboxylic Acid (TCA) Cycle: As a direct intermediate, labeled α-KG is used to measure the flux through the oxidative TCA cycle.[1]
-
Amino Acid Metabolism: The carbon backbone of α-KG is a precursor for the synthesis of glutamate, and subsequently glutamine, proline, and arginine.[1]
-
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-KG can be reductively carboxylated to isocitrate and then citrate, a crucial pathway for de novo lipogenesis.[1][5]
Experimental Protocols
A successful ¹³C-MFA experiment requires careful planning and execution. The following protocol outlines the key steps for a tracer experiment using 2-ketoglutaric acid-¹³C₂ in mammalian cell culture.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase during the experiment to maintain a metabolic pseudo-steady state.[4]
-
Media Preparation: Prepare a culture medium that contains the desired concentration of 2-ketoglutaric acid-¹³C₂. It is crucial to replace the unlabeled 2-ketoglutaric acid or its precursors (like glutamine) with the labeled tracer.
-
Tracer Introduction: When cells reach the target confluency (typically 70-80%), replace the standard medium with the pre-warmed, ¹³C-labeled medium.[4][6]
-
Labeling Duration: The incubation time with the labeled medium is critical. For TCA cycle intermediates, labeling for 2-4 hours is often sufficient to approach isotopic steady state in cultured cells.[5][7]
Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during extraction. This is typically achieved by aspirating the medium and washing the cells with ice-cold saline.
-
Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol) to the cell culture plate. Scrape the cells and collect the cell lysate. The solvent serves to precipitate proteins and extract polar metabolites.
-
Sample Preparation: Centrifuge the lysate to pellet protein and cell debris. The supernatant containing the metabolites is then collected and dried, typically under a stream of nitrogen or using a vacuum concentrator.
Sample Analysis (GC-MS)
-
Derivatization: Dried metabolite extracts must be derivatized to make them volatile for GC-MS analysis. A common method involves reacting the sample with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Operation: The derivatized sample is injected into the GC-MS. The GC separates the individual metabolites, which are then ionized and fragmented in the MS. The detector measures the mass-to-charge ratio of the fragments.[3]
-
Data Acquisition: The instrument is operated in scanning mode or selected ion monitoring (SIM) mode to obtain the mass isotopomer distributions for the target metabolites.[3]
Data Analysis and Flux Estimation
-
MID Correction: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C.
-
Flux Estimation: The corrected MIDs, along with measured uptake and secretion rates (e.g., glucose uptake, lactate (B86563) secretion), are used as inputs for a computational flux model.[4] Software packages are used to estimate the intracellular fluxes by minimizing the difference between the experimentally measured and model-predicted labeling patterns.[4]
-
Statistical Analysis: A goodness-of-fit analysis is performed to assess the quality of the flux map and to determine the confidence intervals for the estimated fluxes.[4]
Data Presentation: Quantitative Flux Maps
The primary output of a ¹³C-MFA study is a quantitative flux map. The table below provides a representative example of how metabolic flux data might be presented, comparing a hypothetical control cell line to one under specific treatment conditions. Fluxes are normalized to the rate of α-KG entry into the TCA cycle.
| Metabolic Reaction | Abbreviation | Relative Flux (Control) | Relative Flux (Treated) |
| α-Ketoglutarate -> Succinyl-CoA | OGDH | 100 | 85 |
| Succinate -> Fumarate | SDH | 98 | 82 |
| Fumarate -> Malate | FUM | 95 | 78 |
| Malate -> Oxaloacetate | MDH | 92 | 75 |
| α-Ketoglutarate -> Isocitrate | IDH (rev) | 5 | 25 |
| Malate -> Pyruvate | ME | 8 | 15 |
| Glutamate -> α-Ketoglutarate | GLUD/TA | 100 | 100 |
Mandatory Visualizations
Krebs Cycle Tracing with 2-Ketoglutaric acid-¹³C₂
Caption: Oxidative TCA cycle flux traced with 2-ketoglutaric acid-¹³C₂.
Experimental Workflow for ¹³C-MFA
Caption: Standard experimental workflow for ¹³C Metabolic Flux Analysis.
Reductive Carboxylation Pathway
Caption: Tracing reductive carboxylation of α-KG for de novo lipogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Stable Isotope Tracing Uncovers Reduced γ/β-ATP Turnover and Metabolic Flux Through Mitochondrial-Linked Phosphotransfer Circuits in Aggressive Breast Cancer Cells [frontiersin.org]
- 7. cancer.northwestern.edu [cancer.northwestern.edu]
Cellular Uptake and Transport of 2-Ketoglutaric Acid-13C2: A Technical Guide
Introduction
2-Ketoglutaric acid, also known as alpha-ketoglutarate (B1197944) (α-KG), is a pivotal intermediate in the Krebs cycle, a fundamental metabolic pathway for cellular energy production.[1][2][3] It sits (B43327) at the critical intersection of carbon and nitrogen metabolism, serving as a precursor for the synthesis of amino acids like glutamate (B1630785) and acting as a signaling molecule.[1][3][4] The use of stable isotope-labeled versions, such as 2-Ketoglutaric acid-13C2, is indispensable for researchers tracing its metabolic fate, quantifying pathway fluxes, and understanding its role in various physiological and pathological states. This guide provides an in-depth overview of the mechanisms governing the cellular uptake and transport of 2-Ketoglutaric acid, with a focus on methodologies relevant to its 13C2 isotopologue.
Core Mechanisms of Cellular Uptake and Transport
The transport of 2-Ketoglutaric acid across the plasma membrane is a regulated process, essential for its entry into cytosolic and mitochondrial metabolic pathways. At physiological pH, α-KG exists as a dianion, which limits its ability to freely diffuse across the lipid bilayer.[5] Consequently, its cellular uptake is primarily mediated by a suite of specialized transporter proteins.
Solute Carrier (SLC) Family Transporters
The largest family of transmembrane transporters, the SLC superfamily, plays a crucial role in the uptake of α-KG.
-
Sodium-Dependent Dicarboxylate Cotransporter 3 (NaDC3 or SLC13A3): This transporter is a key player in the uptake of α-KG and other dicarboxylates, such as succinate.[6][7] NaDC3 utilizes the sodium gradient to drive the transport of its substrates into the cell. It is prominently expressed in the kidneys, liver, and astrocytes within the brain.[6][7][8] Pathogenic variants in the SLC13A3 gene can lead to a marked reduction in α-KG transport, causing rare metabolic disorders characterized by α-ketoglutarate accumulation and reversible leukoencephalopathy.[7][8]
-
Organic Anion Transporters (OATs): Several members of the OAT family (part of the SLC22A family) are involved in the transport of α-KG.
-
OAT1 (SLC22A6): Located on the basolateral membrane of renal proximal tubule cells, OAT1 is a well-characterized transporter of α-KG.[9][10] It typically functions as an exchanger, mediating the uptake of extracellular organic anions (like α-KG) in exchange for intracellular dicarboxylates.[11] The physiological plasma concentration of α-KG can influence the kinetics of drug interactions with OAT1.[12]
-
OAT3 (SLC22A8): Similar to OAT1, OAT3 is expressed in the kidney and contributes to the transport of a wide array of organic anions. Studies in cells overexpressing OAT1 and OAT3 have shown that these transporters can influence cellular energy metabolism by modulating α-ketoglutarate levels.[10]
-
Mitochondrial Transport
Once inside the cell, α-KG must be transported into the mitochondrial matrix to participate in the TCA cycle. This is accomplished by the Oxoglutarate Carrier (OGC) , also known as SLC25A11. The OGC is a member of the mitochondrial carrier family and functions as an antiporter, exchanging mitochondrial α-KG for cytosolic malate (B86768) or other dicarboxylates.[13]
Unmediated Diffusion
While transporter-mediated uptake is the primary mechanism, some studies have noted a slow, unmediated diffusion of 2-ketoglutarate into cells.[5][14] This process is generally inefficient. To overcome this limitation in experimental settings, researchers often use cell-permeable esterified forms of α-KG, such as diethyl-2-ketoglutarate. These esters can more easily cross the cell membrane and are subsequently hydrolyzed by intracellular esterases to release α-KG.[5]
Quantitative Data on 2-Ketoglutaric Acid Transport
The following tables summarize key quantitative data related to the transport and inhibition of 2-Ketoglutaric acid.
Table 1: Kinetic and Inhibition Constants for OAT1
| Ligand | Parameter | Value | Cell System | Substrate | Reference |
|---|---|---|---|---|---|
| α-Ketoglutarate | Ki | ~5 µM | CHO | PAH | [12] |
| α-Ketoglutarate | Ki | ~5 µM | CHO | Cidofovir |[12] |
Data from studies on Chinese Hamster Ovary (CHO) cells expressing Organic Anion Transporter 1 (OAT1). Ki represents the inhibition constant.
Table 2: Effect of Extracellular α-Ketoglutarate on Inhibitor Potency (IC50) at OAT1
| Inhibitor | Substrate | α-KG (5 µM) | IC50 (µM) | Fold Increase | Reference |
|---|---|---|---|---|---|
| Probenecid (B1678239) | PAH | - | 1.8 ± 0.2 | - | [12] |
| + | 7.6 ± 1.1 | 4.2 | [12] | ||
| Probenecid | Cidofovir | - | 1.2 ± 0.1 | - | [12] |
| | | + | 1.3 ± 0.2 | 1.1 |[12] |
IC50 values demonstrate how the presence of physiological concentrations of α-KG can alter the inhibitory effect of drugs like probenecid in a substrate-dependent manner.
Key Experimental Protocols
Studying the cellular uptake of this compound involves a combination of cell culture, stable isotope tracing, and advanced analytical techniques.
Protocol 1: General Isotope Tracing Experiment in Cultured Cells
-
Cell Culture:
-
Plate cells (e.g., HEK293T, C2C12, or a specific cell line of interest) in appropriate culture vessels (e.g., 6-well plates).
-
Grow cells to a desired confluency (typically 80-90%) in standard growth medium.
-
-
Isotope Labeling:
-
Aspirate the growth medium and wash the cells once with a pre-warmed buffer (e.g., PBS or serum-free medium).
-
Add experimental medium containing a known concentration of this compound. The concentration and incubation time should be optimized based on the specific research question and cell type. A typical time course might involve points from minutes to several hours.
-
-
Metabolism Quenching and Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cell monolayer with ice-cold saline or PBS to remove extracellular label.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Incubate at -80°C for at least 15 minutes to ensure cell lysis and protein precipitation.
-
Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.
-
-
Sample Preparation:
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris and precipitated protein.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant completely using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for analysis (e.g., an initial mobile phase for LC-MS).
-
-
Analysis:
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR spectroscopy to identify and quantify the 13C-labeled metabolites.
-
Protocol 2: Transporter Activity Assay in Transfected Cells
-
Transfection:
-
Transiently transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the transporter of interest (e.g., SLC13A3 or OAT1) or an empty vector control.
-
Allow 24-48 hours for gene expression.
-
-
Uptake Assay:
-
Replate the transfected cells into a multi-well plate.
-
Wash the cells with a transport buffer (e.g., a sodium-containing buffer for NaDC3 or a specific buffer for OATs).
-
Initiate the uptake by adding the transport buffer containing this compound and, if applicable, known inhibitors.
-
Incubate for a short, defined period (e.g., 1-10 minutes) where uptake is linear.
-
Stop the transport by rapidly washing the cells with an ice-cold stop buffer.
-
-
Quantification:
-
Lyse the cells and extract metabolites as described in Protocol 1.
-
Quantify the intracellular amount of this compound using LC-MS.
-
Normalize the uptake to the protein content in each well.
-
Compare the uptake in transporter-expressing cells versus empty-vector control cells to determine the specific contribution of the transporter.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key transport pathways and experimental procedures.
Caption: Cellular transport pathways for 2-Ketoglutarate.
Caption: Experimental workflow for 13C isotope tracing.
Caption: Metabolic context of 2-Ketoglutarate.
References
- 1. nbinno.com [nbinno.com]
- 2. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxoglutaric Acid | Rupa Health [rupahealth.com]
- 4. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional implications of SLC13A3 and SLC9A6 mutations: an in silico approach to understanding intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Case Report: Compound Heterozygous Variants of SLC13A3 Identified in a Chinese Patient With Acute Reversible Leukoencephalopathy and α-Ketoglutarate Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLC13A3 variants cause acute reversible leukoencephalopathy and α-ketoglutarate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of organic anion transporters and organic anion transporter polypeptides and their roles in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic anion transporters 1 and 3 influence cellular energy metabolism in renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug transport by Organic Anion Transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A plasma concentration of α-ketoglutarate influences the kinetic interaction of ligands with organic anion transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional Properties of the Mitochondrial Carrier System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alpha-Ketoglutarate uptake in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-Ketoglutaric Acid-13C2 in Delineating Reductive Carboxylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive carboxylation of α-ketoglutarate (α-KG), also known as α-ketoglutarate, is a pivotal metabolic pathway that allows cells, particularly cancer cells under hypoxic conditions or with mitochondrial defects, to utilize glutamine for anabolic processes.[1][2][3] This pathway reverses a segment of the tricarboxylic acid (TCA) cycle, converting α-KG to isocitrate and subsequently citrate (B86180), thereby providing a crucial source of carbon for the synthesis of lipids and other macromolecules.[3][4] The use of stable isotope tracers, such as 2-Ketoglutaric acid-13C2, is instrumental in elucidating the dynamics and contribution of this pathway to cellular metabolism. This technical guide provides an in-depth overview of the role of this compound in studying reductive carboxylation, complete with experimental protocols, data presentation, and pathway visualizations.
While glutamine is the more commonly used precursor for tracing this pathway, the direct application of 13C-labeled α-ketoglutarate offers a more focused interrogation of the metabolic fate of this key intermediate. A significant consideration when using exogenous α-KG is its low cell permeability; however, esterification to forms like diethyl-[1-13C]-α-KG has been shown to enhance cellular uptake, making it a viable tracer for in vivo and in vitro studies.
Core Concepts: Tracing Reductive Carboxylation with this compound
Stable isotope tracing using this compound allows researchers to follow the carbon atoms from α-KG as they are incorporated into downstream metabolites. When reductive carboxylation is active, the two 13C atoms from this compound will be retained in isocitrate and citrate. Subsequent cleavage of the labeled citrate by ATP citrate lyase (ACLY) can then generate labeled acetyl-CoA, which can be incorporated into fatty acids.
By analyzing the mass isotopologue distribution (MID) of key metabolites using mass spectrometry (MS), the relative activity of the reductive carboxylation pathway can be quantified. The presence of M+2 labeled citrate, for instance, would be a strong indicator of reductive carboxylation when feeding cells with this compound.
Experimental Protocols
The following are detailed methodologies for key experiments designed to investigate the role of this compound in reductive carboxylation. These protocols are adapted from established 13C tracer studies.
Protocol 1: In Vitro Cell Culture Labeling with this compound
This protocol outlines the steps for labeling cultured cells with this compound to trace its metabolic fate.
Materials:
-
Cell line of interest (e.g., cancer cell line known to exhibit reductive carboxylation)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
This compound (or a cell-permeable esterified form)
-
6-well cell culture plates
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (B129727)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase (approximately 70-80% confluency) at the time of harvest.
-
Preparation of Labeling Medium: Prepare the culture medium by supplementing a basal medium (lacking unlabeled glutamine and α-ketoglutarate) with dialyzed FBS, antibiotics, and the desired concentration of this compound (typically in the millimolar range, but should be optimized).
-
Initiation of Labeling:
-
For adherent cells, aspirate the standard growth medium, wash the cells once with pre-warmed sterile PBS.
-
For suspension cells, pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the labeling medium.
-
-
Incubation: Add the pre-warmed labeling medium to the cells and incubate for a predetermined time course (e.g., 0.5, 1, 2, 4, 6 hours) to approach isotopic steady state.
-
Quenching and Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl.
-
Immediately add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at high speed (>16,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the intracellular metabolites for analysis.
-
Protocol 2: GC-MS Analysis of 13C-Labeled Metabolites
This protocol describes the analysis of the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Metabolite extract from Protocol 1
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS instrument
Procedure:
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen gas.
-
Derivatization: Resuspend the dried metabolites in a derivatization agent to increase their volatility for GC analysis. Incubate at a suitable temperature (e.g., 70°C) for a specified time (e.g., 30-60 minutes).
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on a suitable GC column.
-
Analyze the eluting compounds by mass spectrometry, collecting full scan data to determine the mass isotopologue distributions of key metabolites (e.g., citrate, malate, aspartate).
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to the metabolites of interest.
-
Correct the raw mass isotopologue distributions for the natural abundance of 13C.
-
Determine the fractional enrichment of 13C in each metabolite.
-
Data Presentation
Quantitative data from 13C tracer experiments are best presented in tabular format to facilitate comparison between different experimental conditions.
Table 1: Mass Isotopologue Distribution of Key Metabolites Following this compound Labeling
| Metabolite | Isotopologue | Condition A (%) | Condition B (%) |
| Citrate | M+0 | 85.2 ± 3.1 | 65.7 ± 4.5 |
| M+1 | 5.6 ± 0.8 | 8.9 ± 1.2 | |
| M+2 | 8.1 ± 1.5 | 23.4 ± 3.8 | |
| M+3 | 0.8 ± 0.2 | 1.5 ± 0.4 | |
| M+4 | 0.3 ± 0.1 | 0.5 ± 0.1 | |
| Malate | M+0 | 90.1 ± 2.5 | 75.3 ± 3.9 |
| M+1 | 4.8 ± 0.7 | 10.2 ± 1.8 | |
| M+2 | 4.2 ± 0.9 | 12.5 ± 2.1 | |
| M+3 | 0.9 ± 0.3 | 2.0 ± 0.5 | |
| Aspartate | M+0 | 92.3 ± 2.8 | 80.1 ± 4.2 |
| M+1 | 3.9 ± 0.6 | 8.7 ± 1.5 | |
| M+2 | 3.1 ± 0.7 | 9.8 ± 1.9 | |
| M+3 | 0.7 ± 0.2 | 1.4 ± 0.3 |
Data are presented as mean ± standard deviation. M+n represents the fraction of the metabolite pool containing 'n' 13C atoms. Condition A could be normoxia, while Condition B could be hypoxia, where reductive carboxylation is expected to be upregulated.
Table 2: Relative Metabolic Fluxes Calculated from 13C-Labeling Data
| Metabolic Flux | Condition A (Relative Flux) | Condition B (Relative Flux) |
| Reductive Carboxylation (α-KG -> Citrate) | 15.3 ± 2.8 | 45.8 ± 6.2 |
| Oxidative TCA Cycle (α-KG -> Succinate) | 84.7 ± 5.1 | 54.2 ± 7.1 |
| Glycolysis | 100 (Reference) | 125.4 ± 10.3 |
| Anaplerosis (Pyruvate -> OAA) | 5.2 ± 1.1 | 8.9 ± 1.7 |
Fluxes are normalized to the rate of glycolysis. Data are presented as mean ± standard deviation.
Mandatory Visualizations
Diagrams are essential for illustrating the complex metabolic pathways and experimental workflows involved in studying reductive carboxylation.
Caption: Reductive carboxylation pathway using this compound.
Caption: Experimental workflow for 13C tracer analysis.
Conclusion
The use of this compound as a metabolic tracer is a powerful approach to specifically investigate the reductive carboxylation pathway. While challenges such as cell permeability need to be addressed, for instance through the use of esterified derivatives, the insights gained into the metabolic reprogramming of cells are invaluable. This is particularly relevant in the context of cancer research and drug development, where targeting metabolic vulnerabilities is a promising therapeutic strategy. By following rigorous experimental protocols and employing robust analytical techniques, researchers can accurately quantify the contribution of reductive carboxylation to cellular metabolism, paving the way for a deeper understanding of disease states and the identification of novel therapeutic targets.
References
- 1. Oxidation of alpha-ketoglutarate is required for reductive carboxylation in cancer cells with mitochondrial defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Unraveling Cellular Metabolism: A Technical Guide to Biochemical Pathways Involving 2-Ketoglutaric Acid-13C2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 2-Ketoglutaric acid-¹³C₂, a stable isotope-labeled tracer, in elucidating the intricate network of biochemical pathways central to cellular metabolism. By tracing the journey of the ¹³C-labeled carbon atoms, researchers can gain unprecedented insights into the dynamics of metabolic fluxes in both healthy and diseased states, paving the way for novel therapeutic interventions. This document provides a comprehensive overview of the core metabolic pathways involving 2-Ketoglutaric acid, detailed experimental protocols for tracer analysis, and quantitative data to guide research and development.
Core Biochemical Pathways Involving 2-Ketoglutaric Acid
2-Ketoglutaric acid, also known as alpha-Ketoglutarate (α-KG), is a key intermediate in several fundamental metabolic processes.[1] Its strategic position makes it an ideal tracer to investigate the interconnectivity of carbohydrate, protein, and lipid metabolism.
The Krebs Cycle (TCA Cycle)
The Krebs Cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP and reducing equivalents (NADH and FADH₂). 2-Ketoglutaric acid is a critical intermediate in this cycle. When cells are supplied with 2-Ketoglutaric acid-¹³C₂, the labeled carbons are incorporated into downstream metabolites of the cycle, including succinyl-CoA, succinate, fumarate, malate, and oxaloacetate. By measuring the mass isotopomer distribution in these metabolites, the rate of metabolic flux through the Krebs cycle can be quantified.
Figure 1: Krebs Cycle pathway highlighting the entry of 2-Ketoglutaric acid-¹³C₂.
Amino Acid Metabolism
2-Ketoglutaric acid serves as a crucial link between carbohydrate and amino acid metabolism.[1] Through transamination reactions, it can accept an amino group to form the amino acid glutamate. Glutamate, in turn, is a precursor for the synthesis of other amino acids such as glutamine, proline, and arginine. By using 2-Ketoglutaric acid-¹³C₂, researchers can trace the carbon skeleton from the Krebs cycle into the amino acid pool, providing quantitative data on amino acid biosynthesis and interconversion.
Figure 2: Link between 2-Ketoglutaric acid-¹³C₂ and amino acid biosynthesis.
Reductive Carboxylation
In certain cellular contexts, such as hypoxia or in specific cancer cells with mitochondrial defects, the Krebs cycle can run in reverse in a process known as reductive carboxylation.[2] In this pathway, 2-Ketoglutaric acid is reductively carboxylated by isocitrate dehydrogenase (IDH) to form isocitrate, which is then converted to citrate. This citrate can then be used for the synthesis of fatty acids. Tracing with 2-Ketoglutaric acid-¹³C₂ allows for the quantification of this alternative metabolic pathway, providing insights into cellular adaptation to stress and metabolic reprogramming in cancer.[2]
Figure 3: Reductive carboxylation pathway for fatty acid synthesis.
Quantitative Data Presentation
The following tables present theoretical mass isotopomer distribution data for key metabolites following administration of 2-Ketoglutaric acid-¹³C₂. This data is representative of what would be expected in a typical cell culture experiment and serves as a guide for data interpretation. The notation "M+n" refers to the mass isotopomer with 'n' ¹³C atoms.
Table 1: Theoretical Mass Isotopomer Distribution in Krebs Cycle Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| 2-Ketoglutaric acid | 10 | 5 | 85 | 0 | 0 |
| Succinate | 20 | 10 | 70 | 0 | 0 |
| Fumarate | 25 | 12 | 63 | 0 | 0 |
| Malate | 30 | 15 | 55 | 0 | 0 |
| Citrate (from oxidative cycle) | 40 | 20 | 40 | 0 | 0 |
| Citrate (from reductive carboxylation) | 35 | 15 | 50 | 0 | 0 |
Table 2: Theoretical Mass Isotopomer Distribution in Related Amino Acids
| Amino Acid | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Glutamate | 15 | 8 | 77 | 0 | 0 | 0 |
| Glutamine | 20 | 10 | 70 | 0 | 0 | 0 |
| Proline | 25 | 12 | 63 | 0 | 0 | 0 |
| Aspartate | 50 | 25 | 25 | 0 | 0 | 0 |
Experimental Protocols
A successful metabolic flux analysis experiment using 2-Ketoglutaric acid-¹³C₂ requires meticulous attention to detail in experimental design and execution. The following protocols provide a general framework that can be adapted to specific cell types and research questions.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare the cell culture medium containing the desired concentration of 2-Ketoglutaric acid-¹³C₂. The optimal concentration should be determined empirically for each cell line, but typically ranges from 1-5 mM. It is crucial to use dialyzed fetal bovine serum to minimize the presence of unlabeled 2-Ketoglutaric acid and related metabolites.
-
Isotopic Steady State: Culture the cells in the ¹³C-labeled medium for a sufficient duration to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites no longer changes over time. This typically requires at least two to three cell doubling times.
Metabolite Extraction
Rapid quenching of metabolic activity and efficient extraction of intracellular metabolites are critical for accurate measurements.
-
Quenching: Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt all enzymatic reactions.
-
Extraction: Add a cold extraction solvent, such as 80% methanol, to the cells. Scrape the cells and collect the lysate.
-
Phase Separation: Centrifuge the lysate at high speed to pellet cell debris.
-
Supernatant Collection: Collect the supernatant, which contains the intracellular metabolites.
-
Drying: Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and quantifying ¹³C-labeled metabolites.
-
Derivatization: Metabolites are often not volatile enough for GC-MS analysis and require a chemical derivatization step. A common method is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
GC Separation: The derivatized sample is injected into the gas chromatograph, where metabolites are separated based on their boiling points and interaction with the column stationary phase.
-
MS Detection: As the separated metabolites elute from the GC column, they are ionized and their mass-to-charge ratio is measured by the mass spectrometer. The incorporation of ¹³C atoms results in a mass shift that allows for the determination of the mass isotopomer distribution.
Figure 4: General experimental workflow for ¹³C metabolic flux analysis.
Conclusion
2-Ketoglutaric acid-¹³C₂ is a powerful tool for dissecting the complexities of cellular metabolism. By providing a window into the dynamic flow of carbons through central metabolic pathways, it enables researchers to quantify metabolic fluxes and identify metabolic reprogramming in various physiological and pathological conditions. The methodologies and data presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of stable isotope tracing to advance our understanding of cellular metabolism and develop next-generation therapeutics.
References
A Technical Guide to Natural Abundance Correction in 2-Ketoglutaric Acid-¹³C₂ Isotope Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles, experimental protocols, and data analysis workflows for stable isotope tracing studies utilizing 2-Ketoglutaric acid-¹³C₂ (also known as alpha-ketoglutarate (B1197944) or α-KG), with a core focus on the critical step of natural abundance correction.
Introduction: The Imperative of Natural Abundance Correction
Stable isotope tracing is a powerful technique used to measure the dynamic activity of metabolic pathways.[1][2] By introducing a substrate, such as 2-Ketoglutaric acid, enriched with a heavy isotope like Carbon-13 (¹³C), researchers can track the journey of these labeled atoms through interconnected biochemical reactions.[2][3] However, a fundamental challenge arises from the fact that heavy isotopes exist naturally.
Carbon, for instance, is composed of approximately 98.9% ¹²C and 1.1% ¹³C.[4][5] A mass spectrometer, the primary analytical tool for these studies, detects the total mass of a molecule.[1][4] Therefore, the measured signal for a ¹³C-containing molecule is a composite of the experimentally introduced ¹³C tracer and the ¹³C that was already present naturally.[4]
The Principle of Mass Isotopomer Distribution (MID)
The output of a mass spectrometry analysis for a given metabolite is its Mass Isotopomer Distribution (MID) , also referred to as a Mass Distribution Vector (MDV).[4] Isotopologues are molecules with the same chemical formula but different isotopic compositions.[4] The MID represents the fractional abundance of all mass isotopologues of that metabolite.
For a molecule with 'n' carbon atoms, we can observe:
-
M+0: The isotopologue containing no ¹³C atoms.
-
M+1: Isotopologues containing one ¹³C atom.
-
M+2: Isotopologues containing two ¹³C atoms.
-
...and so on, up to M+n .
The sum of the fractional abundances of all isotopologues in a MID equals 1 (or 100%).[4] The goal of natural abundance correction is to adjust the measured MID to reflect only the enrichment from the experimental tracer.[6]
Correction Methodology
The most common method for NAC employs a matrix-based approach.[4][6][8] A correction matrix is generated based on the metabolite's elemental formula and the known natural abundances of all its constituent isotopes (¹³C, ¹⁵N, ¹⁸O, ²H, etc.).[4][8] This matrix is then used to solve for the true, tracer-derived MID from the measured MID.[8]
Several software tools are available to perform this correction, including IsoCorrectoR, AccuCor, and IsoCor.[7][8][9]
Quantitative Data: Natural Isotopic Abundances
Accurate correction relies on precise knowledge of the natural abundance of stable isotopes. These values are used to construct the correction matrix.
| Element | Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | [98.84, 99.04] |
| ¹³C | 13.003355 | [0.96, 1.16] | |
| Hydrogen | ¹H | 1.007825 | [99.972, 99.999] |
| ²H (D) | 2.014102 | [0.001, 0.028] | |
| Nitrogen | ¹⁴N | 14.003074 | [99.578, 99.663] |
| ¹⁵N | 15.000109 | [0.337, 0.422] | |
| Oxygen | ¹⁶O | 15.994915 | [99.738, 99.776] |
| ¹⁷O | 16.999131 | [0.0367, 0.0400] | |
| ¹⁸O | 17.999160 | [0.187, 0.222] | |
| Sulfur | ³²S | 31.972071 | [94.41, 95.29] |
| ³³S | 32.971458 | [0.729, 0.797] | |
| ³⁴S | 33.967867 | [3.96, 4.77] | |
| ³⁶S | 35.967081 | [0.0129, 0.0187] | |
| Source: CIAAW (Commission on Isotopic Abundances and Atomic Weights) Isotopic Compositions of the Elements.[10] |
Experimental Protocol: ¹³C Tracing with 2-Ketoglutaric Acid
This section outlines a generalized protocol for a stable isotope tracing experiment in adherent mammalian cells using [1,2-¹³C₂]-2-Ketoglutaric Acid. This specific tracer is valuable for probing the Tricarboxylic Acid (TCA) cycle.[3]
Materials
-
Adherent mammalian cells
-
Standard cell culture medium and supplements
-
Dialyzed fetal bovine serum (to minimize interference from unlabeled metabolites)
-
[1,2-¹³C₂]-2-Ketoglutaric Acid
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching/Extraction Solution: 80% Methanol (B129727) / 20% Water (v/v), chilled to -80°C[2][5]
Procedure
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment. Use at least three biological replicates per condition.[2]
-
Media Preparation: Prepare the labeling medium by supplementing standard medium (lacking unlabeled 2-Ketoglutaric Acid) with the desired concentration of [1,2-¹³C₂]-2-Ketoglutaric Acid. Pre-warm the medium to 37°C.
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.[2]
-
Incubate for a predetermined duration to approach isotopic steady state. This time varies by pathway; the TCA cycle may take several hours.[2][11]
-
-
Metabolic Quenching & Metabolite Extraction:
-
To halt all metabolic activity, aspirate the labeling medium.[5]
-
Immediately wash the cells with a generous volume of ice-cold PBS.
-
Aspirate the PBS and add 1 mL of -80°C cold 80% methanol solution directly to the well.[2][5]
-
Place the plate on dry ice for 10-15 minutes to ensure rapid and complete quenching.[2][5]
-
Scrape the cells in the cold methanol solution and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[2][5]
-
-
Sample Processing:
-
Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris and proteins.[5]
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.[2]
-
Dry the metabolite extract completely using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.[2]
-
LC-MS Analysis
-
Instrumentation: High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are preferred for their ability to accurately measure the mass-to-charge ratio (m/z) of different isotopologues.[2]
-
Data Acquisition: Operate the instrument in full scan mode to capture the entire mass isotopologue distribution for all target analytes.[2][9]
-
Data Processing: Use instrument-specific software or open-source tools to integrate the peak areas for each isotopologue of 2-Ketoglutaric acid and its downstream metabolites.[9] This raw data constitutes the measured MID.
Data Analysis Workflow and Visualizations
The overall process from experiment to final data involves several logical steps.
The Logic of Natural Abundance Correction
The correction algorithm mathematically removes the contribution of naturally abundant heavy isotopes from the raw mass spectrometry data.
Tracing [1,2-¹³C₂]-2-Ketoglutaric Acid in the TCA Cycle
When [1,2-¹³C₂]-2-Ketoglutaric Acid enters the TCA cycle, the two ¹³C labels are passed to subsequent intermediates. Tracking the appearance of M+2 isotopologues of these metabolites reveals the activity of the cycle.
Validation and Troubleshooting
A critical step in validating the entire workflow is the analysis of an unlabeled control sample. After applying the natural abundance correction to data from this sample, the M+0 isotopologue should be approximately 100%, with all other isotopologues (M+1, M+2, etc.) being at or near zero.[4] Significant deviation from this result may indicate issues with:
-
Incorrect Elemental Formula: The formula used for correction must be exact, including any atoms added during derivatization.[4]
-
Inaccurate Peak Integration: Poorly integrated peaks can distort the raw MID ratios.[9]
-
Background Interference: High background noise can interfere with the measurement of low-abundance isotopologues.[4][9]
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Isotopic Abundances of the Elements | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Utilizing 2-Ketoglutaric Acid-¹³C₂ for Studying Nitrogen Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of 2-Ketoglutaric acid-¹³C₂ (also known as α-Ketoglutarate-¹³C₂) as a stable isotope tracer to investigate the intricate pathways of nitrogen metabolism. 2-Ketoglutaric acid stands at a critical metabolic intersection, linking carbon and nitrogen metabolism, and serving as a primary carbon skeleton for the assimilation of nitrogen into essential biomolecules such as amino acids.[1][2] The use of ¹³C-labeled 2-ketoglutaric acid enables precise tracking of its metabolic fate, offering a powerful tool to quantify nitrogen flux and understand its regulation in various physiological and pathological states.
Core Principles of Nitrogen Metabolism and the Role of 2-Ketoglutaric Acid
Nitrogen assimilation is a fundamental biological process where inorganic nitrogen, primarily in the form of ammonium (B1175870) (NH₄⁺), is incorporated into organic molecules. 2-Ketoglutaric acid is a key intermediate in the Tricarboxylic Acid (TCA) cycle and the principal acceptor of amino groups, thereby initiating the synthesis of glutamate (B1630785), a central molecule in amino acid metabolism.[3][4]
Two primary enzymatic pathways facilitate the incorporation of ammonium using 2-ketoglutaric acid as a substrate:
-
Glutamate Dehydrogenase (GDH) Pathway: In conditions of high ammonia (B1221849) availability, GDH catalyzes the reductive amination of 2-ketoglutaric acid to directly form glutamate.
-
Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) Pathway: This is the primary pathway for ammonia assimilation under most physiological conditions. Glutamine synthetase (GS) first incorporates ammonia into glutamate to form glutamine. Subsequently, glutamate synthase (GOGAT) transfers the amide group from glutamine to 2-ketoglutaric acid, yielding two molecules of glutamate.[5]
The anaplerotic replenishment of 2-ketoglutaric acid is crucial for maintaining the nitrogen assimilation capacity of the cell.
Experimental Design and Protocols
The successful application of 2-Ketoglutaric acid-¹³C₂ as a tracer requires careful experimental design and execution. The general workflow involves introducing the labeled substrate to a biological system (e.g., cell culture, animal models), followed by the extraction and analysis of metabolites to determine the extent and pattern of ¹³C incorporation.
Experimental Workflow for ¹³C Metabolic Flux Analysis
References
- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. microbenotes.com [microbenotes.com]
Isotopic Enrichment Strategies Using 2-Ketoglutaric Acid-¹³C₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ketoglutaric acid (α-KG), also known as 2-ketoglutaric acid, is a pivotal intermediate in the Krebs cycle (TCA cycle), playing a central role in cellular energy production, nitrogen metabolism, and the synthesis of amino acids and nucleotides.[1][2][3] Its multifaceted role makes it a critical node in cellular metabolism, and aberrant α-KG metabolism has been implicated in various diseases, including cancer.[4]
Isotopic tracing using molecules labeled with stable isotopes like carbon-13 (¹³C) is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in real-time.[5][6] By introducing a ¹³C-labeled substrate into a biological system, researchers can track the journey of the labeled carbon atoms as they are incorporated into downstream metabolites. This guide provides an in-depth overview of the core strategies for utilizing 2-Ketoglutaric acid labeled with two carbon-13 isotopes ([1,2-¹³C₂]-α-KG and other variants) for isotopic enrichment studies, with a focus on overcoming challenges and leveraging advanced analytical techniques for applications in research and drug development.
Core Challenge: Overcoming Poor Cell Permeability
A primary obstacle for in vitro and in vivo studies using α-KG is its nature as a dianion at physiological pH, which results in very low permeability across cell membranes.[7] This severely limits its utility as a tracer when supplied exogenously. The primary strategy to circumvent this issue is through chemical modification to create cell-permeable derivatives.
Strategy 1: Esterification for Enhanced Intracellular Delivery
A robust strategy to bypass the poor membrane transport of α-KG is to use its cell-permeable ester derivatives. Diethyl [1,2-¹³C₂]-2-ketoglutarate is a prime example of this approach.[7][8] The ester groups neutralize the negative charges of the carboxyl groups, rendering the molecule more lipophilic and allowing it to diffuse more readily across the cell membrane. Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ester bonds, releasing the active, ¹³C-labeled α-KG directly into the cytosol, where it can enter metabolic pathways.[7]
This strategy is particularly powerful when combined with hyperpolarized carbon-13 magnetic resonance spectroscopy (HP-¹³C-MRS), a technique that can boost the NMR signal by several orders of magnitude, enabling real-time, non-invasive monitoring of metabolic fluxes.[8]
Caption: Workflow for intracellular delivery of ¹³C-labeled α-KG via esterification.
Application: Monitoring TCA Cycle Flux
A key application of this strategy is to directly monitor the flux through 2-ketoglutarate dehydrogenase (2-KGDH), a major control point in the TCA cycle.[7] Upon decarboxylation of hyperpolarized [1,2-¹³C₂]-α-KG by 2-KGDH, the label at the C1 position is released as hyperpolarized [¹³C]bicarbonate, which can be detected in vivo within seconds of injection, providing a direct readout of enzyme activity.[7]
Strategy 2: Isotopic Design for Enhanced Spectral Resolution
In specific research contexts, such as the study of cancers with mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, a more sophisticated isotopic enrichment strategy is required. Mutant IDH1 gains a new function: the reduction of α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[9] Detecting 2-HG production from a ¹³C-labeled α-KG precursor via HP-¹³C-MRS is a promising diagnostic and research tool.
However, a technical challenge arises from spectral contamination. The signal from [1-¹³C]-2-HG can be obscured by the signal from the natural abundance of ¹³C at the C5 position of the α-KG probe itself ([5-¹³C]-α-KG).[9] The solution is an elegant isotopic design: synthesizing α-KG that is labeled with ¹³C at the C1 position but simultaneously depleted of ¹³C at the C5 position (i.e., enriched with ¹²C). This [1-¹³C-5-¹²C]-α-KG probe eliminates the interfering background signal, allowing for unambiguous detection of the [1-¹³C]-2-HG signal.[9]
Caption: Logical diagram of using ¹²C-enrichment to resolve spectral overlap.
Metabolic Fate and Pathway Analysis
Once [1,2-¹³C₂]-α-KG is successfully delivered into the cell, the two ¹³C labels are traced through subsequent metabolic reactions. The primary fate is within the TCA cycle, where 2-KGDH converts it to [1,2-¹³C₂]-Succinyl-CoA, which is then metabolized to correspondingly labeled succinate, fumarate, and malate. The labels can also be traced into amino acids through transamination reactions, with glutamate (B1630785) and glutamine being primary destinations. High-resolution ¹³C NMR or mass spectrometry can resolve the resulting isotopologues, providing rich data for metabolic flux analysis.[5][7]
Caption: Metabolic fate of the ¹³C₂ label from α-ketoglutarate in the TCA cycle.
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of ¹³C-labeled 2-ketoglutaric acid.
| Parameter | Value / Observation | Compound | Application Context | Reference |
| Isotopic Purity | ≥99 atom % ¹³C | 2-Ketoglutaric acid-¹³C₅ | Commercial Tracer Specification | |
| Chemical Purity | ≥95% (CP) | 2-Ketoglutaric acid-¹³C₅ | Commercial Tracer Specification | |
| Synthesis Yield | 88% over 3 steps | [1-¹³C-5-¹²C]-α-KG | Probe synthesis for HP-¹³C-MRS | [9] |
| Metabolite Detection | Labeled glutamate, succinate, glucose | Diethyl [U-¹³C₅]-2-KG | In vivo metabolic tracing in liver | [7] |
| Detection Timescale | Within 3 minutes | Diethyl [U-¹³C₅]-2-KG | In vivo metabolic tracing in liver | [7] |
| Enzyme Inhibition | IC₅₀ = 15 mM | 2-Ketoglutaric acid | Reversible inhibition of tyrosinase | [2][10] |
| ¹³C NMR Peak | 184 ppm | [1-¹³C]-2-HG | Detection in IDH1 mutant cells | [9] |
Experimental Protocols
Protocol 1: In Vivo HP-¹³C-MRS with Diethyl [1,2-¹³C₂]-α-KG
This protocol is adapted from methodologies for in vivo monitoring of TCA cycle activity.[7][11]
-
Probe Preparation : Prepare a solution of [1,2-¹³C₂]-α-ketoglutaric acid. For hyperpolarization, this is typically mixed with a trityl radical (e.g., 15 mM OX63) and a gadolinium-based contrast agent (e.g., 1.5 mM Dotarem) to aid in the polarization process.
-
Hyperpolarization : A small volume (e.g., 60 µL) of the prepared probe is loaded into a dynamic nuclear polarization (DNP) polarizer (e.g., Hypersense at 3.35 T and 1.4 K). The sample is polarized for approximately 90 minutes.
-
Dissolution & Injection : Following polarization, the sample is rapidly dissolved in a superheated aqueous buffer to create a physiologically compatible solution. The hyperpolarized probe is then intravenously injected into the subject (e.g., a rat).
-
Data Acquisition : Immediately following injection, ¹³C NMR spectra are acquired from the region of interest (e.g., the liver) using a specialized pulse sequence. Time-resolved spectra are collected to monitor the conversion of the injected probe into its metabolic products.
-
Data Analysis : The resulting spectra are analyzed to identify and quantify the signals from the hyperpolarized probe and its metabolic products, such as [¹³C]bicarbonate and ¹³C-labeled glutamate. The rate of appearance of these products provides a measure of metabolic flux.
Protocol 2: Synthesis of [1-¹³C-5-¹²C]-α-KG
This protocol is a summary of the high-yield synthesis developed to create the spectrally-resolved probe.[9]
-
Substrate Synthesis : Synthesize the two key substrates: 2-Bromo-1-morpholinoethan-1-one-1-¹³C and Benzyl (B1604629) acrylate-1-¹²C using standard chemical methods.
-
One-Pot Oxidation-Stetter Reaction : In a one-pot reaction, perform an in-situ oxidation of the ¹³C-labeled bromo-morpholino-acetamide to a glyoxylamide. This intermediate then undergoes a thiazolium salt-catalyzed Stetter reaction with the ¹²C-labeled benzyl acrylate (B77674) to form the bislabeled product, Benzyl 5-morpholino-4,5-dioxopentanoate-1-¹²C-5-¹³C.
-
Esterification : Convert the product from the previous step into the bis-isopropyl ester, Diisopropyl 2-oxopentanedioate-5-¹²C-1-¹³C.
-
De-esterification : Hydrolyze the ester groups to yield the final product, [1-¹³C-5-¹²C]-α-KG. The overall yield is reported to be high (88% over 3 steps).
-
Purity Confirmation : Confirm the structure and isotopic labeling of the final product using ¹³C NMR spectroscopy.
Conclusion
The use of 2-Ketoglutaric acid-¹³C₂ and its derivatives as isotopic tracers represents a sophisticated and powerful approach to interrogate central carbon metabolism. Key strategies, including the use of esterified derivatives to enhance cell permeability and the clever isotopic design of probes to improve spectral resolution, have significantly advanced the utility of this molecule in metabolic research. When combined with state-of-the-art analytical platforms like hyperpolarized ¹³C-MRS, these tracers provide an unprecedented, non-invasive window into real-time metabolic fluxes. For researchers and drug development professionals, these methods offer invaluable tools to study disease mechanisms, identify novel drug targets, and assess the metabolic effects of therapeutic interventions, particularly in the field of oncology.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cancer cells and alpha-ketoglutarate | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Esterification of [1-13C]-Alpha-Ketoglutarate Enhances Membrane Permeability and Allows for Noninvasive Tracing of Glutamate and Glutamine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of [1-13C-5-12C]-alpha-ketoglutarate enables non-invasive detection of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Acquisition and quantification pipeline for in vivo hyperpolarized 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Ketoglutaric acid-13C2 in NMR-Based Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique to elucidate the intricate network of metabolic pathways within a biological system. By employing stable isotope-labeled substrates, such as 2-Ketoglutaric acid-13C2, researchers can trace the flow of atoms through metabolic reactions and quantify the rates (fluxes) of these pathways. 2-Ketoglutaric acid, also known as alpha-ketoglutarate (B1197944) (α-KG), is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, linking carbon and nitrogen metabolism.[1][2] The use of 2-Ketoglutaric acid labeled with carbon-13 at two positions (13C2) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy offers a robust method for investigating the dynamics of the TCA cycle and connected pathways.[1]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in NMR-based metabolic flux analysis.
Core Principles
The foundational principle of 13C-MFA involves introducing a 13C-labeled substrate into a biological system and monitoring the incorporation of the 13C label into downstream metabolites.[3] When this compound is taken up by cells, it enters the metabolic network, and the 13C atoms are distributed among various metabolites. NMR spectroscopy is then used to detect and quantify the 13C enrichment and the specific positions of the 13C labels (isotopomer analysis) in these metabolites.[4][5] This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular metabolic fluxes.[6]
Applications
The application of this compound in NMR-based MFA is particularly valuable for:
-
Quantifying TCA Cycle Flux: Directly probing the activity of the TCA cycle, a central hub of cellular energy metabolism.
-
Investigating Anaplerosis and Cataplerosis: Understanding the replenishment (anaplerosis) and removal (cataplerosis) of TCA cycle intermediates.
-
Elucidating Amino Acid Metabolism: Tracing the conversion of α-KG to glutamate (B1630785) and other amino acids.[7]
-
Studying Disease Metabolism: Investigating metabolic reprogramming in diseases such as cancer, where alterations in the TCA cycle are a common feature.[8][9]
-
Drug Development: Assessing the metabolic effects of drug candidates on central carbon metabolism.
Experimental Design and Workflow
A typical NMR-based MFA experiment using this compound involves several key stages. Careful planning and execution at each step are critical for obtaining high-quality, interpretable data.
Detailed Protocols
Protocol 1: Cell Culture and Isotope Labeling (Adherent Mammalian Cells)
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Culture plates/flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Media Preparation: Prepare the labeling medium by supplementing standard medium (lacking unlabeled glutamine if the goal is to trace glutamine metabolism from α-KG) with this compound at a concentration typically ranging from 0.5 to 5 mM. The final concentration should be optimized for the specific cell line and experimental goals. Also, supplement the medium with dialyzed FBS to minimize the introduction of unlabeled metabolites.
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will allow them to reach approximately 80% confluency at the time of harvest.
-
Isotopic Labeling: Once cells have adhered and started to proliferate, replace the standard medium with the pre-warmed 13C-labeling medium.
-
Incubation: Culture the cells in the labeling medium for a sufficient duration to achieve an isotopic steady state, where the 13C enrichment of intracellular metabolites is stable. This typically requires at least two to three cell doubling times.[3] It is recommended to perform a time-course experiment to empirically determine the time to reach isotopic steady state for the specific cell line.
-
Cell Counting: At the time of harvest, determine the cell number and viability for normalization of metabolite data.
Protocol 2: Metabolite Quenching and Extraction
Materials:
-
Ice-cold PBS
-
Liquid nitrogen
-
Cold (-80°C) 80% methanol (B129727)/water (v/v) solution
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Quenching: To halt metabolic activity instantly, aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add a sufficient volume of cold 80% methanol to the culture plate and place it on a flat surface in liquid nitrogen to flash-freeze the cells.
-
Cell Lysis and Collection: Scrape the frozen cell lysate and transfer it to a pre-chilled centrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.
-
Drying: Dry the metabolite extract using a vacuum concentrator. The dried extracts can be stored at -80°C until NMR analysis.[3]
Protocol 3: NMR Sample Preparation and Data Acquisition
Materials:
-
Deuterated phosphate (B84403) buffer (e.g., 100 mM sodium phosphate in D2O, pH 7.4)
-
Internal standard (e.g., DSS or TMSP)
-
NMR tubes
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a precise volume of deuterated phosphate buffer containing a known concentration of an internal standard for chemical shift referencing and quantification.[10]
-
NMR Tube Transfer: Transfer the reconstituted sample to an NMR tube.
-
NMR Data Acquisition: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. The following experiments are typically performed:
-
1D 1H NMR: For initial metabolite identification and quantification.
-
1D 13C NMR: To observe 13C enrichment in different carbon positions.
-
2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in metabolite identification and resolving spectral overlap.[4]
-
2D 1H-13C HSQC-TOCSY (Total Correlation Spectroscopy): To trace 1H-1H and 1H-13C correlations within a spin system, further assisting in metabolite identification.
-
2D 1H-1H TOCSY: To identify spin systems of metabolites.
-
Typical NMR Acquisition Parameters:
| Parameter | 1D 1H NMR | 1D 13C NMR | 2D 1H-13C HSQC |
| Pulse Program | zgpr | zgpg30 | hsqcetgpsisp2.2 |
| Solvent | D2O | D2O | D2O |
| Temperature | 298 K | 298 K | 298 K |
| Number of Scans | 64-256 | 1024-4096 | 16-64 |
| Relaxation Delay | 2-5 s | 2-5 s | 1.5-2 s |
| Acquisition Time | 2-3 s | 1-2 s | 0.1-0.2 s |
| Spectral Width | 12-16 ppm | 200-250 ppm | 12 ppm (1H), 160 ppm (13C) |
Note: These are general guidelines, and optimal parameters should be determined for each specific sample and spectrometer.
Data Analysis and Flux Calculation
NMR Data Processing
-
NMR spectra should be processed using software such as MestReNova, TopSpin, or NMRPipe. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Metabolite Identification and Quantification
-
Metabolites are identified by comparing the chemical shifts and coupling patterns in 1D and 2D NMR spectra to spectral databases (e.g., HMDB, BMRB) and known standards.
-
The concentrations of metabolites can be quantified by integrating the peak areas in the 1D 1H NMR spectrum relative to the internal standard.
13C Enrichment and Isotopomer Analysis
-
The fractional 13C enrichment of a specific carbon position can be determined from the 1D 13C spectrum by comparing the intensity of the 13C signal from the labeled sample to that of a known concentration of the unlabeled standard.
-
More detailed isotopomer distributions can be analyzed from the multiplet patterns in high-resolution 1D 13C or 2D 1H-13C HSQC spectra. The coupling between adjacent 13C nuclei (JCC coupling) leads to splitting of the signals, and the relative intensities of these split peaks provide information on the abundance of different isotopomers.[5]
Metabolic Flux Calculation
-
The calculated isotopomer distributions, along with measured extracellular fluxes (e.g., 2-ketoglutarate uptake and lactate (B86563) secretion rates), are used as inputs for metabolic flux analysis software packages such as INCA, 13CFLUX2, or OpenFLUX.[11]
-
These software packages use an iterative algorithm to find the set of metabolic fluxes that best fit the experimental data within the context of a user-defined stoichiometric model of the metabolic network.
Quantitative Data Presentation
The following tables present representative data from a hypothetical 13C-MFA experiment using [1,2-13C2]-2-Ketoglutaric acid in a cancer cell line.
Table 1: Measured Extracellular Fluxes
| Metabolite | Flux (nmol/10^6 cells/hr) |
| 2-Ketoglutarate Uptake | 50.0 ± 4.5 |
| Lactate Secretion | 120.0 ± 11.2 |
| Glutamate Secretion | 15.0 ± 2.1 |
Data are presented as mean ± standard deviation from three biological replicates.
Table 2: 13C Enrichment in Key Metabolites
| Metabolite | Carbon Position | Fractional 13C Enrichment (%) |
| Glutamate | C4 | 85.2 ± 3.1 |
| C3 | 45.6 ± 2.5 | |
| C2 | 48.9 ± 2.8 | |
| Succinate | C2/C3 | 65.7 ± 4.3 |
| Malate | C2 | 55.1 ± 3.9 |
| C3 | 53.8 ± 3.7 | |
| Aspartate | C2 | 40.3 ± 2.9 |
| C3 | 41.5 ± 3.1 |
Fractional enrichment was determined by 1D 13C NMR.
Table 3: Calculated Metabolic Fluxes (Relative to Citrate Synthase Flux = 100)
| Reaction | Relative Flux |
| 2-Ketoglutarate Dehydrogenase | 95.2 ± 5.1 |
| Isocitrate Dehydrogenase (forward) | 105.8 ± 6.3 |
| Pyruvate Carboxylase | 25.4 ± 3.7 |
| Glutamate Dehydrogenase (reductive) | 12.1 ± 1.9 |
| Alanine Aminotransferase | 8.5 ± 1.2 |
| Malic Enzyme | 15.7 ± 2.4 |
Fluxes were calculated using a metabolic flux analysis software and are presented as mean ± 95% confidence interval.
Signaling and Metabolic Pathways
The metabolism of 2-Ketoglutaric acid is central to several key metabolic pathways. The following diagram illustrates the entry of this compound into the TCA cycle and its subsequent metabolism.
Conclusion
NMR-based metabolic flux analysis using this compound is a powerful methodology for quantitatively assessing the in vivo dynamics of the TCA cycle and related metabolic pathways. The detailed protocols and representative data provided in these application notes serve as a valuable resource for researchers aiming to implement this technique. Careful experimental design, execution, and data analysis are paramount for obtaining accurate and meaningful insights into cellular metabolism, which can significantly advance our understanding of physiology and disease, and aid in the development of novel therapeutics.
References
- 1. 13C tracer experiments and metabolite balancing for metabolic flux analysis: comparing two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 5. Nuclear magnetic resonance methods for metabolic fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR-Based Metabolomic Analysis for the Effects of α-Ketoglutarate Supplementation on C2C12 Myoblasts in Different Energy States [mdpi.com]
- 11. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for LC-MS/MS Detection of 2-Ketoglutaric acid-13C2 Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Ketoglutaric acid-13C2 (α-KG-13C2) and its downstream metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This stable isotope tracing approach is a powerful tool for elucidating metabolic fluxes and pathway dynamics, which is critical in various fields of research and drug development.
Introduction
2-Ketoglutaric acid, also known as α-ketoglutarate (α-KG), is a key intermediate in several fundamental metabolic pathways, including the tricarboxylic acid (TCA) cycle and glutaminolysis.[1][2][3] By introducing 13C-labeled α-KG into biological systems, researchers can trace the metabolic fate of the carbon backbone through interconnected pathways. This allows for the quantitative assessment of metabolic reprogramming in disease states such as cancer and metabolic disorders, and for evaluating the mechanism of action of therapeutic agents. LC-MS/MS offers the high sensitivity and specificity required for the detection and quantification of these labeled metabolites.
Experimental Protocols
The following protocols are representative methods for the analysis of α-KG-13C2 and its metabolites from biological samples. Optimization may be required for specific sample types and instrumentation.
Sample Preparation
The goal of sample preparation is to efficiently extract the metabolites of interest while minimizing matrix effects.
a) For Adherent Cell Cultures:
-
Culture and Labeling: Culture cells to the desired confluency. Replace the standard culture medium with a medium containing the desired concentration of this compound. The labeling duration will depend on the specific metabolic questions being addressed.
-
Metabolism Quenching and Cell Lysis:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
To quench metabolic activity, add a pre-chilled (-80°C) extraction solvent, typically a mixture of methanol (B129727), acetonitrile, and water (e.g., 80:20 methanol:water or a 2:2:1 ratio of acetonitrile:methanol:water), directly to the culture plate.
-
Place the plate on dry ice for 10 minutes to ensure complete metabolic arrest.
-
Scrape the cells in the cold solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at maximum speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet proteins and cell debris.
-
Carefully collect the supernatant containing the extracted metabolites into a new tube.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolite pellet in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water or a composition that matches the initial mobile phase conditions.
-
b) For Tissue Samples:
-
Tissue Collection: Excise the tissue of interest as rapidly as possible and immediately freeze-clamp it in liquid nitrogen to halt all metabolic activity. Store frozen tissue at -80°C until extraction.
-
Homogenization and Extraction:
-
Weigh the frozen tissue and add a pre-chilled extraction solvent (as described for cell cultures) at a specific ratio (e.g., 1 mL per 50 mg of tissue).
-
Homogenize the tissue using a bead beater or other appropriate homogenizer while keeping the sample cold.
-
Follow the centrifugation and supernatant collection steps as described for cell cultures.
-
-
Solvent Evaporation and Reconstitution: Proceed with the same steps as for cell culture samples.
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions:
Due to the polar nature of α-KG and its metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation technique. Reversed-phase chromatography with an ion-pairing agent can also be employed.
| Parameter | HILIC Method Example |
| Column | SeQuant ZIC-pHILIC (150 x 2.1 mm, 5 µm) or equivalent |
| Mobile Phase A | 20 mM Ammonium Carbonate, 0.1% Ammonium Hydroxide in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 20% B over 15 minutes, followed by a re-equilibration period |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry (MS) Conditions:
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for targeted quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0-4.0 kV |
| Source Temperature | 120-150°C |
| Desolvation Temperature | 350-500°C |
| Gas Flow Rates | Optimize for specific instrument |
| MRM Transitions | See Table 1 |
Table 1: Exemplary MRM Transitions for α-KG-13C2 and Potential Downstream Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| α-Ketoglutaric acid-13C2 | 147.0 | 103.0 | 10-15 |
| Glutamate-13C2 | 148.0 | 85.0 | 15-20 |
| Succinate-13C2 | 119.0 | 75.0 | 10-15 |
| Malate-13C2 | 135.0 | 117.0 | 10-15 |
| Citrate/Isocitrate-13C2 | 193.0 | 113.0 | 15-20 |
Note: The exact m/z values and collision energies will need to be optimized for the specific isotopologue being measured and the instrument used.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of α-ketoglutarate using LC-MS/MS. While this data is for the unlabeled compound, similar performance is expected for the 13C2-labeled analogue.
Table 2: Quantitative Performance for α-Ketoglutaric Acid Analysis [4]
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.8 ng/mL |
| Intra-day Precision (%RSD) | < 5.54% |
| Inter-day Precision (%RSD) | < 5.54% |
| Accuracy (Relative Error) | -5.95% to 3.11% |
| Recovery | > 86.64% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an LC-MS/MS-based 13C tracer study.
Caption: Generalized workflow for a ¹³C tracer study using LC-MS/MS.
Metabolic Pathway of α-Ketoglutarate
This diagram illustrates the central role of α-ketoglutarate in the TCA cycle and its connection to glutaminolysis.
References
Application Notes and Protocols for In Vivo Labeling Studies with 2-Ketoglutaric Acid-¹³C₂ in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using compounds like 2-Ketoglutaric acid-¹³C₂ (also known as alpha-ketoglutarate-¹³C₂) is a powerful technique for elucidating metabolic pathways and fluxes in vivo. 2-Ketoglutaric acid (2-KG) is a critical intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism for energy production and biosynthesis. By introducing a ¹³C-labeled version of 2-KG into a mouse model, researchers can track the fate of the labeled carbon atoms as they are incorporated into downstream metabolites. This provides valuable insights into the activity of the TCA cycle and connected pathways under various physiological and pathological conditions. These studies are instrumental in understanding disease mechanisms, identifying drug targets, and assessing the efficacy of therapeutic interventions targeting metabolism.
Data Presentation
The primary data output from such studies is the mass isotopologue distribution (MID) of key metabolites. The MID reveals the percentage of the metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms from the tracer. Below is an illustrative table of expected MIDs in mouse liver tissue following the administration of 2-Ketoglutaric acid-¹³C₂.
Table 1: Illustrative Mass Isotopologue Distribution (MID) of Key TCA Cycle Intermediates in Mouse Liver after 2-Ketoglutaric Acid-¹³C₂ Administration
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| 2-Ketoglutaric Acid | 25.3 | 5.1 | 69.6 | 0.0 | 0.0 | 0.0 | 0.0 |
| Glutamate | 30.1 | 6.2 | 63.7 | 0.0 | 0.0 | 0.0 | 0.0 |
| Succinate | 75.8 | 8.3 | 15.9 | 0.0 | 0.0 | 0.0 | 0.0 |
| Fumarate | 78.2 | 7.9 | 13.9 | 0.0 | 0.0 | 0.0 | 0.0 |
| Malate | 77.5 | 8.1 | 14.4 | 0.0 | 0.0 | 0.0 | 0.0 |
| Aspartate | 85.4 | 9.5 | 5.1 | 0.0 | 0.0 | 0.0 | 0.0 |
| Citrate | 90.2 | 8.8 | 1.0 | 0.0 | 0.0 | 0.0 | 0.0 |
Note: This data is illustrative and will vary based on the mouse model, tracer dose, time point, and analytical method. The high M+2 enrichment in 2-Ketoglutaric Acid and Glutamate reflects direct conversion, while the M+2 in downstream metabolites like Succinate, Fumarate, and Malate indicates flux through the TCA cycle.
Experimental Protocols
In Vivo Administration of 2-Ketoglutaric Acid-¹³C₂
This protocol is adapted from established methods for in vivo stable isotope tracing in mice using other ¹³C-labeled substrates.
a. Animal Handling and Preparation:
-
House C57BL/6 mice under standard conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
For studies focusing on endogenous metabolism, a 6-hour fast prior to tracer administration is recommended to reduce variability from recent food intake.
-
Anesthetize mice using an appropriate method, such as intraperitoneal injection of a ketamine/xylazine cocktail.
b. Tracer Preparation and Administration:
-
Prepare a sterile solution of 2-Ketoglutaric acid-¹³C₂ (e.g., [1,2-¹³C₂]-alpha-Ketoglutaric acid) in isotonic saline. A cell-permeable form, such as a diethyl ester, may enhance uptake.[1]
-
Administer the tracer via tail vein injection or intraperitoneal (IP) injection. IP injection is often less stressful for the animal and technically simpler.
-
A recommended starting dose for IP injection is a bolus of 0.5-1.0 mg/g body weight. The optimal dose should be determined empirically for the specific experimental goals.
c. Timeline of Experiment:
-
Following tracer administration, allow for a labeling period. A common time point for assessing TCA cycle metabolism is 30-90 minutes post-injection.
-
At the designated time point, collect blood via cardiac puncture and immediately proceed to tissue harvesting.
Tissue Collection and Metabolite Extraction
Rapid quenching of metabolism is critical for accurate results.
a. Tissue Harvesting:
-
Euthanize the anesthetized mouse by cervical dislocation.
-
Quickly dissect the tissues of interest (e.g., liver, heart, kidney, brain).
-
Immediately snap-freeze the tissues in liquid nitrogen. This must be done within seconds of cessation of blood flow to the tissue.
b. Metabolite Extraction:
-
Weigh the frozen tissue (~20-50 mg) and keep it frozen during processing.
-
Homogenize the frozen tissue in a pre-chilled extraction solution. A common solution is 80:20 methanol (B129727):water, chilled to -80°C.
-
After homogenization, vortex the samples and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polar metabolites.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried extract can be stored at -80°C until analysis.
LC-MS/MS Analysis of ¹³C-Labeled Metabolites
a. Sample Preparation for LC-MS/MS:
-
Reconstitute the dried metabolite extracts in a suitable solvent, such as 50% methanol in water, compatible with your chromatography method.
b. Liquid Chromatography:
-
Column: A reversed-phase column, such as a Synergi 4-µm Fusion-RP, is suitable for separating TCA cycle intermediates.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic compounds.
c. Mass Spectrometry:
-
Ionization Mode: Negative ion mode is generally preferred for detecting the carboxylate groups of TCA cycle intermediates.
-
Analysis Mode: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of the mass isotopologues of each metabolite of interest.
Visualizations
Metabolic Pathway of 2-Ketoglutaric Acid-¹³C₂
The following diagram illustrates the entry of 2-Ketoglutaric acid-¹³C₂ into the TCA cycle and the subsequent labeling of downstream metabolites. The two ¹³C atoms are highlighted.
Caption: Metabolic fate of 2-Ketoglutaric acid-¹³C₂ in the TCA cycle.
Experimental Workflow
This diagram outlines the key steps of the experimental protocol, from animal preparation to data analysis.
Caption: Experimental workflow for in vivo labeling with 2-KG-¹³C₂.
References
Quantifying Metabolic Fluxes in Cancer Cells Using 2-Ketoglutaric Acid-¹³C₂ and INCA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Quantifying the rates, or fluxes, of metabolic pathways is crucial for understanding cancer metabolism and identifying novel therapeutic targets. 13C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that utilizes stable isotope-labeled substrates to trace the flow of atoms through metabolic networks.[1] 2-Ketoglutaric acid (α-ketoglutarate), a key intermediate in the tricarboxylic acid (TCA) cycle, sits (B43327) at the crossroads of carbon and nitrogen metabolism. The use of 2-Ketoglutaric acid-¹³C₂ as a tracer, coupled with the computational power of Isotopomer Network Compartmental Analysis (INCA) software, provides a robust method for dissecting central carbon metabolism in cancer cells.[1][2]
This document provides detailed application notes and experimental protocols for quantifying metabolic fluxes in cancer cells using 2-Ketoglutaric acid-¹³C₂ and INCA.
Key Metabolic Pathways Traced by 2-Ketoglutaric Acid-¹³C₂
The strategic location of 2-ketoglutaric acid in central metabolism allows for the interrogation of several key pathways:
-
Tricarboxylic Acid (TCA) Cycle: As a direct intermediate, labeled 2-ketoglutaric acid provides a high-resolution view of both oxidative and reductive fluxes within the TCA cycle.
-
Anaplerosis and Cataplerosis: The entry and exit of metabolites from the TCA cycle can be quantified, providing insights into how cancer cells replenish and utilize TCA cycle intermediates for biosynthesis.
-
Glutamine Metabolism: 2-Ketoglutaric acid is the carbon skeleton of glutamate (B1630785) and glutamine, making it an excellent tracer for studying glutaminolysis, a critical pathway for many cancer cells.[3]
-
Amino Acid Metabolism: The carbon backbone of 2-ketoglutaric acid is a precursor for the synthesis of proline and arginine.
-
Reductive Carboxylation: In cancer cells with mitochondrial dysfunction or under hypoxic conditions, 2-ketoglutaric acid can be reductively carboxylated to isocitrate and subsequently citrate, a key step in de novo lipogenesis.[4]
Experimental and Computational Workflow
The overall workflow for a ¹³C-MFA experiment using 2-Ketoglutaric acid-¹³C₂ and INCA involves several stages, from experimental design to data analysis and interpretation.
Caption: A high-level overview of the experimental and computational workflow for ¹³C-MFA.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
2-Ketoglutaric acid-¹³C₂ (or a suitable cell-permeable ester thereof)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking the unlabeled counterpart) with 2-Ketoglutaric acid-¹³C₂ at a concentration that mimics physiological levels or the standard concentration in the culture medium. Also, add dFBS and other necessary supplements.
-
Adaptation (Optional but Recommended): Culture cells in the labeling medium for at least one passage before the experiment to allow for metabolic adaptation.
-
Labeling: At the start of the experiment, replace the medium with fresh, pre-warmed labeling medium. Incubate the cells for a duration sufficient to reach isotopic steady state. This is typically determined empirically but is often at least 24 hours for TCA cycle intermediates.
Protocol 2: Rapid Metabolite Quenching and Extraction
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold PBS
-
Liquid nitrogen or a cold quenching/extraction solvent (e.g., 80% methanol (B129727) at -80°C)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure for Adherent Cells:
-
Quenching: Place the cell culture plate on a bed of dry ice or a pre-chilled metal block.
-
Washing: Quickly aspirate the labeling medium and wash the cells once with ice-cold PBS.
-
Metabolism Arrest: Immediately add liquid nitrogen to the plate to flash-freeze the cells, or add the pre-chilled (-80°C) 80% methanol.
-
Extraction: If using liquid nitrogen, add the cold extraction solvent to the frozen cell monolayer. Use a cell scraper to scrape the cells into the solvent. If using cold solvent for quenching, scrape the cells directly.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Storage: Store the extracts at -80°C until GC-MS analysis.
Protocol 3: Sample Preparation and GC-MS Analysis
Materials:
-
Metabolite extracts from Protocol 2
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine (B92270) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA))
-
GC-MS system with an appropriate column (e.g., DB-5ms)
Procedure:
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator.
-
Derivatization:
-
Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect carbonyl groups.
-
Add MTBSTFA and incubate at an elevated temperature (e.g., 60°C) to silylate the metabolites, making them volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature gradient program to separate the metabolites chromatographically.
-
Operate the mass spectrometer in full scan mode to acquire the mass isotopomer distributions of the target metabolites.
-
Data Analysis with INCA
INCA is a MATLAB-based software that automates the complex calculations required for ¹³C-MFA.[2] The general workflow within INCA is as follows:
-
Define the Metabolic Model: Construct a model of the relevant metabolic pathways, including reaction stoichiometry and atom transitions.
-
Input Experimental Data: Provide the measured mass isotopomer distributions (MIDs) of the metabolites from the GC-MS analysis, as well as any measured extracellular fluxes (e.g., glucose uptake, lactate (B86563) secretion).
-
Flux Estimation: INCA uses an optimization algorithm to find the set of intracellular fluxes that best reproduces the experimental data by minimizing the sum of squared residuals between the measured and simulated MIDs.[2]
-
Statistical Evaluation: Perform goodness-of-fit tests to assess how well the model describes the data. Calculate confidence intervals for the estimated fluxes to determine their precision.
Caption: A simplified workflow for metabolic flux analysis using the INCA software.
Quantitative Data Summary
As a representative example, the following table summarizes metabolic flux data from a ¹³C-MFA study using a [U-¹³C₅]glutamine tracer in a cancer cell line, which provides insights into the metabolic fate of 2-ketoglutarate. The fluxes are normalized to the glutamine uptake rate.
| Metabolic Reaction | Flux (Normalized to Gln Uptake) | Pathway |
| Glutamine -> 2-Ketoglutarate | 100 | Glutaminolysis |
| 2-Ketoglutarate -> Succinyl-CoA | 85 | TCA Cycle (Oxidative) |
| Isocitrate -> 2-Ketoglutarate | 15 | TCA Cycle (Reductive) |
| Malate -> Pyruvate | 30 | Anaplerosis |
| Pyruvate -> Acetyl-CoA | 25 | Pyruvate Dehydrogenase |
| Pyruvate -> Lactate | 150 | Fermentation |
| Citrate -> Acetyl-CoA (cytosol) | 10 | Lipogenesis |
Note: This data is illustrative and adapted from studies on glutamine metabolism in cancer cells. Actual flux values will vary depending on the cell line, culture conditions, and the specific ¹³C-tracer used.
Visualization of Traced Pathways
The following diagram illustrates the central metabolic pathways traced by 2-Ketoglutaric acid-¹³C₂.
Caption: Key metabolic pathways traced using 2-Ketoglutaric acid-¹³C₂ as a tracer.
Conclusion
The combination of 2-Ketoglutaric acid-¹³C₂ labeling and INCA-based metabolic flux analysis offers a powerful approach to quantitatively investigate the reprogramming of central carbon metabolism in cancer cells. The detailed protocols and application notes provided herein serve as a guide for researchers to design and execute robust ¹³C-MFA experiments, ultimately leading to a deeper understanding of cancer metabolism and the identification of potential therapeutic vulnerabilities.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ketoglutaric Acid-¹³C₂ Tracing of Glutamine Metabolism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine is a critical nutrient for the proliferation of many cancer cells, serving as a key source of carbon and nitrogen for biosynthesis and energy production.[1][2][3] The metabolic reprogramming of cancer cells often leads to an increased dependence on glutamine, a phenomenon termed "glutamine addiction."[1] Isotope tracer analysis using ¹³C-labeled glutamine or its downstream metabolites, such as 2-ketoglutaric acid (α-ketoglutarate), is a powerful technique to dissect the metabolic pathways that support tumor growth and to identify potential therapeutic targets.[2][4]
This document provides detailed application notes and protocols for tracing glutamine metabolism in cancer cells using stable isotope-labeled compounds, with a focus on 2-ketoglutaric acid-¹³C₂. We will cover the primary metabolic fates of glutamine, experimental design for tracer studies, detailed protocols for cell culture, metabolite extraction, and analysis, as well as data interpretation.
Key Metabolic Pathways of Glutamine
Once taken up by cancer cells, glutamine is converted to glutamate (B1630785) by glutaminase (B10826351) (GLS).[1] Glutamate is then converted to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle. From α-KG, the carbon backbone of glutamine can proceed through two major pathways:
-
Glutaminolysis (Oxidative Metabolism): α-KG is oxidized in the canonical forward direction of the TCA cycle to generate ATP, NADH, and FADH₂, as well as precursors for the synthesis of other molecules. This anaplerotic replenishment of the TCA cycle is crucial for maintaining cellular bioenergetics and biosynthesis.[1]
-
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-KG can be reductively carboxylated to form isocitrate, which is then converted to citrate (B86180).[5][6] This citrate can be exported to the cytoplasm and cleaved to produce acetyl-CoA, a primary building block for de novo fatty acid synthesis.[5][6]
The following diagram illustrates the central role of glutamine and α-ketoglutarate in cancer cell metabolism.
Caption: Glutamine metabolism pathways in cancer cells.
Experimental Design and Tracer Selection
The choice of isotopic tracer is critical for addressing specific biological questions. Below is a summary of commonly used tracers for studying glutamine metabolism.
| Tracer | Primary Application | Expected Labeled Metabolites (Mass Isotopologues) |
| [U-¹³C₅]Glutamine | General glutamine metabolism, tracing both oxidative and reductive pathways. | Glutamate (M+5), α-Ketoglutarate (M+5), Citrate (M+4 from oxidative pathway, M+5 from reductive pathway), Malate (M+4).[2][5] |
| [1-¹³C]Glutamine | Specifically traces reductive carboxylation. The ¹³C label is lost as CO₂ in the oxidative pathway. | Citrate and downstream metabolites retain the label only through the reductive pathway.[5] |
| [5-¹³C]Glutamine | Traces the contribution of glutamine to lipid synthesis via reductive carboxylation. | Transfers one ¹³C atom to acetyl-CoA and fatty acids through reductive carboxylation only.[5] |
| Diethyl-[1,2-¹³C₂]-α-Ketoglutarate | Directly traces the metabolic fate of α-KG, bypassing upstream glutamine metabolism. Useful for studying α-KGDH activity. | Succinate (M+2), Glutamate (M+2), Bicarbonate ([¹³C]HCO₃⁻).[7] |
Experimental Workflow
A typical ¹³C tracer experiment follows a series of defined steps, from cell culture to data analysis.
Caption: General experimental workflow for ¹³C tracer studies.
Detailed Experimental Protocols
Protocol 1: In Vitro Labeling with [U-¹³C₅]Glutamine
This protocol is adapted for a human cancer cell line, such as glioblastoma (GBM) cells.[6]
Materials:
-
Cancer cell line of interest (e.g., U251 GBM cells)
-
Complete culture medium (e.g., DMEM with 10% FBS, 4 mM L-glutamine, 25 mM glucose, 1 mM pyruvate)
-
Labeling medium: Glucose and glutamine-free DMEM supplemented with dialyzed FBS, 1 mM pyruvate, 25 mM glucose, and 4 mM [U-¹³C₅]Glutamine.
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
15 cm culture dishes
-
Centrifuge
Procedure:
-
Cell Culture: Seed 3 x 10⁶ cells in a 15 cm dish with complete culture medium. Incubate for 24 hours.[6]
-
Medium Switch:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
For time-course experiments, add the labeling medium to the cells.
-
-
Incubation: Incubate the cells in the labeling medium for a predetermined time to approach isotopic steady state. This time can vary between cell lines and metabolites but is often in the range of 3-8 hours.[5][8]
-
Quenching and Metabolite Extraction:
-
Place the culture dish on dry ice to rapidly quench metabolic activity.
-
Aspirate the labeling medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to the dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples vigorously and incubate at -80°C for at least 30 minutes to precipitate proteins.[2]
-
-
Sample Preparation for LC-MS:
Protocol 2: In Vitro Tracing with Diethyl-[1,2-¹³C₂]-α-Ketoglutarate
Due to the low permeability of α-KG, a cell-permeable esterified form is used.[7][8] This protocol is conceptual, as specific concentrations and incubation times will need to be optimized for the cell line and experimental goals.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Labeling medium: Standard culture medium supplemented with a working concentration of Diethyl-[1,2-¹³C₂]-α-Ketoglutarate.
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Culture: Culture cells to the desired confluency as described in Protocol 1.
-
Tracer Addition: Add the Diethyl-[1,2-¹³C₂]-α-Ketoglutarate to the culture medium at a pre-determined concentration.
-
Incubation: Incubate for the desired period. Given the rapid uptake of the esterified form, shorter time points may be necessary to capture initial metabolic events.[7]
-
Quenching and Metabolite Extraction: Follow the same procedure as described in Protocol 1.
-
Sample Preparation for LC-MS: Follow the same procedure as described in Protocol 1.
Sample Analysis by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a common technique for analyzing the mass isotopologue distribution of metabolites.
General LC-MS Parameters:
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites.[4]
-
Mass Spectrometry: A high-resolution mass spectrometer is used to detect the different mass isotopologues of each metabolite. Data is typically acquired in full scan mode to capture all isotopologues.
-
Data Analysis: Specialized software is used to identify metabolites, correct for the natural abundance of ¹³C, and quantify the fractional enrichment of each isotopologue.
Data Presentation and Interpretation
The results of a ¹³C tracing experiment are typically presented as the mass isotopologue distribution (MID) for key metabolites. The MID represents the fraction of each metabolite pool that contains a certain number of ¹³C atoms.
Table 1: Hypothetical Mass Isotopologue Distribution of TCA Cycle Intermediates after [U-¹³C₅]Glutamine Tracing
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| α-Ketoglutarate | 5% | 0% | 0% | 0% | 0% | 95% |
| Citrate (Oxidative) | 10% | 0% | 0% | 0% | 90% | 0% |
| Citrate (Reductive) | 10% | 0% | 0% | 0% | 0% | 90% |
| Malate | 15% | 0% | 0% | 0% | 85% | 0% |
| Aspartate | 20% | 0% | 0% | 0% | 80% | 0% |
M+n represents the fraction of the metabolite pool with 'n' ¹³C atoms incorporated.
An increase in M+5 citrate would indicate a significant contribution from reductive carboxylation, while a high M+4 citrate signal points to oxidative metabolism of glutamine.[2][5]
Conclusion
Tracing glutamine metabolism using ¹³C-labeled substrates like [U-¹³C₅]glutamine and Diethyl-[1,2-¹³C₂]-α-Ketoglutarate provides invaluable insights into the metabolic wiring of cancer cells. These techniques enable the quantification of metabolic fluxes through key pathways, the identification of metabolic vulnerabilities, and the evaluation of novel therapeutic strategies targeting cancer metabolism. Careful experimental design, robust analytical methods, and thoughtful data interpretation are essential for obtaining meaningful results.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurisotop.com [eurisotop.com]
- 4. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Esterification of [1-13C]-Alpha-Ketoglutarate Enhances Membrane Permeability and Allows for Noninvasive Tracing of Glutamate and Glutamine Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Reductive Carboxylation Rates with 2-Ketoglutaric acid-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive carboxylation is a significant metabolic pathway utilized by various cell types, particularly cancer cells and those under hypoxic conditions, to support proliferation and redox homeostasis.[1][2] This pathway involves the conversion of α-ketoglutarate (α-KG), also known as 2-ketoglutaric acid, to isocitrate and subsequently citrate (B86180), a reaction catalyzed by isocitrate dehydrogenase (IDH) in a "reverse" direction compared to the canonical Krebs cycle.[1][3] This process is crucial for generating cytosolic acetyl-CoA for fatty acid synthesis and maintaining the pool of tricarboxylic acid (TCA) cycle intermediates when mitochondrial function is impaired.[1][4]
Stable isotope tracing with 13C-labeled substrates is a powerful technique to elucidate and quantify the metabolic flux through such pathways.[5] By providing cells with a substrate labeled with 13C, researchers can track the incorporation of these heavy isotopes into downstream metabolites using mass spectrometry. This allows for the differentiation and quantification of pathways like reductive carboxylation versus oxidative metabolism.
These application notes provide a detailed protocol for measuring reductive carboxylation rates using 2-Ketoglutaric acid-13C2 as a tracer. This specific tracer, with two 13C atoms, allows for precise tracking of the carbon backbone of α-ketoglutarate as it enters the reductive carboxylation pathway.
Signaling Pathways and Metabolic Fate
Under conditions of mitochondrial stress or hypoxia, the canonical forward flux of the TCA cycle can be impaired. To compensate and sustain biosynthetic processes, cells can switch to reductive glutamine metabolism. Glutamine is converted to glutamate (B1630785) and then to α-ketoglutarate. Instead of being oxidized, α-ketoglutarate is reductively carboxylated by IDH1 (cytosolic) or IDH2 (mitochondrial) to produce isocitrate, which is then isomerized to citrate.[1][6] This citrate can then be exported to the cytosol and cleaved by ATP citrate lyase (ACLY) to produce acetyl-CoA for lipogenesis and oxaloacetate.
The use of this compound allows for the direct tracking of this process. The two labeled carbons will be incorporated into citrate and its downstream metabolites, enabling the quantification of the reductive carboxylation flux.
Experimental Protocols
Cell Culture and Isotope Labeling
A general protocol for labeling adherent mammalian cells is provided below. This should be optimized for the specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%). Ensure enough replicates for statistical analysis.
-
Media Preparation: Prepare custom DMEM or RPMI-1640 medium lacking glutamate and glutamine. Supplement this basal medium with dialyzed fetal bovine serum (dFBS) to minimize the influence of unlabeled amino acids from the serum. Add this compound to the desired final concentration (e.g., 2 mM).
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium containing this compound to the cells.
-
Incubate the cells for a sufficient duration to approach isotopic steady-state.[7] This time can range from a few hours to over 24 hours, depending on the cell type and the metabolic pathway of interest. A time-course experiment is recommended for initial optimization.
-
Metabolite Quenching and Extraction
This step is critical to halt all enzymatic activity and preserve the metabolic state of the cells.[8]
-
Quenching:
-
Place the culture plates on ice and aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol (B129727) (-80°C) to the cells to quench metabolic activity.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.
-
-
Extraction:
-
Vortex the cell lysate vigorously.
-
Incubate on ice for 10-15 minutes to ensure complete extraction.
-
-
Centrifugation:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the metabolites to a new tube for analysis. The pellet can be used for protein quantification.
-
GC-MS and LC-MS/MS Analysis
The choice of analytical platform depends on the target metabolites. GC-MS is often used for derivatized organic and amino acids, while LC-MS/MS is suitable for a broader range of polar metabolites, including TCA cycle intermediates.[8]
GC-MS (for derivatized organic and amino acids):
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Derivatize the dried metabolites to increase their volatility. A common method is oximation followed by silylation.[9]
-
Add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate to form oximes.
-
Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate.
-
-
Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable column (e.g., DB-5ms) for separation. The mass spectrometer is used to detect the mass-to-charge ratio (m/z) of the fragments and determine the mass isotopomer distribution of each metabolite.
LC-MS/MS (for TCA cycle intermediates):
-
Sample Preparation: The metabolite extract can often be directly injected after centrifugation.
-
Analysis: Inject the sample into the LC-MS/MS system.
-
Use a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), for separation of polar metabolites.
-
Operate the mass spectrometer in a suitable mode (e.g., negative ion electrospray ionization) and use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify the mass isotopomers of TCA cycle intermediates.
-
Data Presentation and Interpretation
The primary data obtained from the mass spectrometer is the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fraction of each isotopologue (e.g., m+0, m+1, m+2, etc.).
Expected Labeling Patterns from this compound
-
α-Ketoglutarate: Will be predominantly m+2 as it is the labeled tracer.
-
Oxidative Metabolism (Forward TCA Cycle):
-
Succinyl-CoA, Succinate, Fumarate, Malate, Oxaloacetate: Will be m+2 as they are formed from the direct oxidation of m+2 α-ketoglutarate.
-
Citrate (second turn): Will be m+2 or m+4, depending on the condensation of m+2 oxaloacetate with unlabeled or m+2 acetyl-CoA.
-
-
Reductive Carboxylation (Reverse TCA Cycle):
-
Isocitrate and Citrate: Will be m+2, as the two labeled carbons from α-ketoglutarate are retained.
-
Oxaloacetate (from citrate cleavage): Will be m+0, as the two labeled carbons are lost in the acetyl-CoA moiety.
-
Acetyl-CoA (from citrate cleavage): Will be m+2.
-
Malate and Aspartate (downstream of OAA): Will be m+0.
-
Quantitative Data Summary
The following table presents illustrative data on the fractional abundance of key metabolites from a [U-13C]glutamine labeling experiment, which serves as a proxy for what might be observed when tracing α-ketoglutarate metabolism. The key indicator of reductive carboxylation is the presence of m+5 citrate (when using U-13C5-glutamine) or m+3 malate/aspartate.[4][6] With this compound, the analogous key indicators would be m+2 citrate and m+0 malate/aspartate.
| Metabolite | Isotopologue | Condition A (e.g., Normoxia) | Condition B (e.g., Hypoxia) | Predominant Pathway |
| Citrate | m+2 | Low | High | Reductive Carboxylation |
| m+4 | High | Low | Oxidative Metabolism (from U-13C5-Gln) | |
| Malate | m+0 | Low | High | Reductive Carboxylation |
| m+2 | High | Low | Oxidative Metabolism | |
| Aspartate | m+0 | Low | High | Reductive Carboxylation |
| m+2 | High | Low | Oxidative Metabolism |
Note: This table is illustrative. Actual fractional abundances will vary based on cell type, experimental conditions, and the specific 13C tracer used.
The relative rate of reductive carboxylation can be estimated by comparing the abundance of isotopologues specific to the reductive pathway versus the oxidative pathway. For a more rigorous quantification, the mass isotopomer distributions can be used as input for metabolic flux analysis (MFA) software, which uses computational models to calculate the flux through various metabolic reactions.[5]
Conclusion
Measuring reductive carboxylation rates with this compound is a precise method to probe this important metabolic pathway. Careful experimental design, execution of the labeling and extraction protocols, and accurate analysis of mass isotopomer distributions are essential for obtaining reliable and insightful data. The information gathered from these experiments can provide a deeper understanding of cellular metabolism in various physiological and pathological states, aiding in the identification of novel therapeutic targets in drug development.
References
- 1. Reductive carboxylation supports growth in tumor cells with defective mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial uncoupling inhibits reductive carboxylation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of alpha-ketoglutarate is required for reductive carboxylation in cancer cells with mitochondrial defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 13C Metabolic Flux Analysis with 2-Ketoglutaric acid-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates of intracellular metabolic reactions. By employing stable isotope-labeled substrates, such as 13C-labeled compounds, researchers can trace the journey of these isotopes through metabolic networks. This technique, known as 13C-Metabolic Flux Analysis (13C-MFA), offers a detailed snapshot of cellular physiology and is invaluable for understanding disease states, metabolic engineering, and elucidating drug mechanisms of action.[1]
2-Ketoglutaric acid, also known as alpha-ketoglutarate (B1197944) (α-KG), is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, connecting carbon and nitrogen metabolism.[2] Utilizing 2-Ketoglutaric acid-13C2 (specifically, diethyl [1,2-13C2]-2-ketoglutarate for enhanced cell permeability) as a tracer enables the precise investigation of TCA cycle dynamics, anaplerotic and cataplerotic fluxes, and pathways linked to amino acid metabolism. These application notes provide a comprehensive guide to the experimental design, detailed protocols, and data interpretation for a successful 13C-MFA study using this compound.
Core Concepts
A successful 13C-MFA experiment is contingent on a robust experimental design and a clear understanding of its foundational principles. The selection of the isotopic tracer is a critical determinant of the precision with which metabolic fluxes can be estimated.[3] The [1,2-13C2]-2-ketoglutarate tracer is particularly useful for probing the activity of 2-ketoglutarate dehydrogenase and subsequent reactions in the TCA cycle.
Isotopic Steady State: For stationary 13C-MFA, it is crucial that the intracellular metabolites reach an isotopic steady state, meaning the labeling patterns of metabolites are stable over time. This is typically achieved by culturing cells in the presence of the labeled substrate for a duration equivalent to several cell doubling times.[2]
Experimental Design
A meticulously planned experimental design is fundamental to obtaining meaningful and precise flux measurements.
Tracer Selection
The choice of this compound allows for the direct interrogation of the TCA cycle. The two labeled carbons will be traced as they are metabolized, providing insights into oxidative metabolism. For a more comprehensive analysis, parallel labeling experiments with other tracers, such as [U-13C6]-glucose or [U-13C5]-glutamine, can provide complementary information on glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and glutaminolysis.[4]
Cell Culture and Labeling Strategy
The selection of the cell line and culture conditions should be pertinent to the biological question being addressed. The labeling strategy involves replacing the unlabeled 2-ketoglutaric acid in the culture medium with the 13C-labeled tracer.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing a 13C-MFA experiment with this compound.
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Seed the cells of interest in standard growth medium in appropriate culture vessels (e.g., 6-well plates or T-25 flasks). Allow the cells to adhere and reach the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare a custom growth medium devoid of unlabeled 2-ketoglutaric acid. Supplement this medium with a known concentration of diethyl [1,2-13C2]-2-ketoglutarate. The concentration should be optimized for the specific cell line and experimental goals.
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed 13C-labeling medium to the cells.
-
-
Incubation: Incubate the cells under standard culture conditions for a sufficient duration to approach isotopic steady state. This time should be determined empirically for the specific cell line, but a common starting point is 24-48 hours.
-
Cell Counting: At the time of harvest, determine the cell number and viability for normalization of metabolite data.
Protocol 2: Metabolite Extraction
Rapid quenching of metabolic activity and efficient extraction of intracellular metabolites are critical for accurate measurements.
-
Quenching:
-
Place the culture plates on ice.
-
Quickly aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS to halt metabolic activity.
-
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Protein and Debris Removal:
-
Vortex the tubes vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection: Transfer the supernatant, which contains the intracellular metabolites, to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.
Protocol 3: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical platform for 13C-MFA due to its high sensitivity and ability to resolve mass isotopomers.[5]
-
Derivatization:
-
To increase their volatility for GC-MS analysis, the dried polar metabolite extracts must be derivatized. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Add the derivatization agent to the dried extracts and incubate at a specified temperature (e.g., 70°C) for a set time (e.g., 1 hour).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the derivatized metabolites based on their boiling points and interactions with the column.
-
The mass spectrometer then fragments the metabolites and detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution (MID).
-
Data Presentation
The quantitative data obtained from GC-MS analysis is summarized in tables to facilitate comparison and interpretation.
Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Citrate | 45.3 | 15.1 | 25.8 | 8.2 | 5.1 | 0.5 | 0.0 |
| α-Ketoglutarate | 30.2 | 10.5 | 50.3 | 5.4 | 3.6 | 0.0 | - |
| Succinate | 40.1 | 12.3 | 35.4 | 7.9 | 4.3 | - | - |
| Fumarate | 42.5 | 13.0 | 33.1 | 7.5 | 3.9 | - | - |
| Malate | 41.8 | 12.8 | 34.2 | 7.7 | 3.5 | - | - |
M+n represents the fraction of the metabolite pool containing 'n' 13C atoms. Data is representative and will vary based on experimental conditions.
Table 2: Relative Metabolic Fluxes
| Metabolic Flux | Relative Flux (Normalized to Citrate Synthase) |
| Glycolysis (Pyruvate input) | 100 |
| Pyruvate Dehydrogenase | 85 |
| Pyruvate Carboxylase | 15 |
| Citrate Synthase | 100 |
| Isocitrate Dehydrogenase | 95 |
| α-Ketoglutarate Dehydrogenase | 90 |
| Anaplerotic input (non-pyruvate) | 5 |
This table presents a simplified representation of relative fluxes. Actual flux maps are generated using specialized software.
Mandatory Visualizations
Diagrams generated using Graphviz (DOT language) are provided to illustrate key workflows and metabolic pathways.
Caption: High-level workflow for a 13C Metabolic Flux Analysis experiment.
Caption: The Tricarboxylic Acid (TCA) Cycle and its link to Glutamate metabolism.
Conclusion
13C-Metabolic Flux Analysis using this compound is a robust technique for quantitatively investigating the intricate workings of the TCA cycle and associated metabolic pathways. The successful implementation of this method relies on careful experimental design, precise execution of protocols, and sophisticated data analysis. The insights gained from such studies are critical for advancing our understanding of cellular metabolism in both health and disease, and for the development of novel therapeutic strategies.
References
- 1. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. GC-MS-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
Application Notes and Protocols for 2-Ketoglutaric acid-13C2 Metabolomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ketoglutaric acid, also known as alpha-ketoglutarate (B1197944) (α-KG), is a key intermediate in the tricarboxylic acid (TCA) cycle and plays a central role in cellular energy metabolism, nitrogen balance, and as a signaling molecule. The use of stable isotope-labeled 2-Ketoglutaric acid-13C2 (2-KG-13C2) in metabolomics studies allows for precise tracing of its metabolic fate and the elucidation of pathway dynamics. Accurate and reproducible sample preparation is paramount for obtaining high-quality data in these experiments.
These application notes provide detailed protocols for the sample preparation of 2-KG-13C2 from cultured cells for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols cover cell harvesting, quenching, metabolite extraction, and derivatization.
Quantitative Data Summary
The following tables summarize quantitative data from various methods for the analysis of 2-Ketoglutaric acid. This data is provided for comparative purposes to aid in method selection and validation.
Table 1: LC-MS/MS Method Performance for 2-Ketoglutaric Acid Analysis
| Parameter | Method 1[1] | Method 2[2] | Method 3 |
| Linearity Range | 1 - 1000 ng/mL | 5 - 5000 ng/mL | 100 - 2500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.8 ng/mL | Not Reported | 100 ng/mL |
| Limit of Detection (LOD) | Not Reported | Not Reported | 40 ng/mL |
| Intra-day Precision (RSD) | < 5.54% | ≤ 11.0% | < 8% |
| Inter-day Precision (RSD) | < 5.54% | ≤ 11.0% | < 8% |
| Intra-day Accuracy (RE) | -5.95% to 3.11% | ≤ 112.5% (recovery) | < 8% |
| Inter-day Accuracy (RE) | -5.95% to 3.11% | ≤ 112.5% (recovery) | < 8% |
| Average Recovery | > 86.64% | 92.8% - 102.3% | Not Reported |
Table 2: GC-MS Method Performance for 2-Ketoglutaric Acid Analysis
| Parameter | Method 1[3] |
| Limit of Quantification (LOQ) | 0.938 µg/mL |
| Inter-day Accuracy | ≤ 93.7% |
| Inter-day Precision | ≤ 6.0% |
Experimental Workflows and Signaling Pathways
Experimental Workflow
The overall experimental workflow for sample preparation of this compound for metabolomics analysis is depicted below.
Experimental workflow for 2-KG-13C2 sample preparation.
Metabolic Pathway: 2-Ketoglutaric Acid in the TCA Cycle
References
- 1. A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijisset.org [ijisset.org]
- 3. Simultaneous quantitative determination of alpha-ketoglutaric acid and 5-hydroxymethylfurfural in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ttuhsc.edu [ttuhsc.edu]
- 5. teachmephysiology.com [teachmephysiology.com]
Application Notes and Protocols for 2-Ketoglutaric acid-13C2 Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with compounds such as 2-Ketoglutaric acid-13C2 (α-Ketoglutarate-13C2) is a powerful technique for elucidating the dynamics of cellular metabolism. By introducing a 13C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites. This provides a quantitative understanding of metabolic fluxes and pathway activities, which is crucial for understanding disease states, mechanisms of drug action, and identifying novel therapeutic targets.[1] 2-Ketoglutaric acid is a key intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle), connecting carbon and nitrogen metabolism.[2][3][4][5] This makes it an excellent tracer for investigating central carbon metabolism and related pathways.
These application notes provide a detailed workflow and protocols for conducting this compound tracer experiments, from cell culture and metabolite extraction to data analysis and interpretation using liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathways and Metabolic Networks
2-Ketoglutaric acid is a central hub in cellular metabolism. The following diagram illustrates its key position in the TCA cycle and its connections to amino acid metabolism.
Experimental Workflow
A typical this compound tracer experiment involves several key stages, from cell culture to data analysis. The following diagram outlines the general workflow.
Experimental Protocols
Protocol 1: In Vitro Labeling of Adherent Cells
Materials:
-
Adherent cells (e.g., A549 lung carcinoma)
-
Standard culture medium (e.g., DMEM)
-
Labeling medium: Glucose-free DMEM supplemented with dialyzed fetal bovine serum and this compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching solution: 80% methanol in water, chilled to -80°C[1]
-
Cell scraper
Procedure:
-
Seed cells in 6-well plates and grow to the desired confluency (typically 80-90%). A minimum of three biological replicates is recommended.[1]
-
Aspirate the standard culture medium.
-
Gently wash the cells once with pre-warmed PBS.[1]
-
Replace the standard medium with the pre-warmed labeling medium containing this compound at the desired concentration.
-
Incubate the cells for a predetermined time course. The duration depends on the pathway of interest; the TCA cycle may take several hours to reach an isotopic steady state.[1]
-
To stop metabolism, aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol.[1]
-
Place the plate on dry ice for 10 minutes.[1]
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1]
-
Proceed to the metabolite extraction protocol.
Protocol 2: Metabolite Extraction from Adherent Cells
Materials:
-
Quenched cell suspension from Protocol 1
-
Liquid nitrogen
-
37°C water bath
-
Centrifuge capable of 14,000 x g and 4°C
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Following the quenching step, subject the cell suspension to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[1]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.[1]
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.[1]
-
Dry the metabolite extracts using a vacuum concentrator.[1]
-
Store the dried extracts at -80°C until LC-MS analysis.[1]
Data Analysis Workflow
The data analysis workflow for this compound tracer experiments involves several computational steps to translate raw mass spectrometry data into meaningful biological insights.
Raw Data Processing
Raw LC-MS data is processed using software such as Xcalibur, MassHunter, or open-source platforms like XCMS.[1] This involves:
-
Peak Picking: Identifying and integrating the peaks corresponding to different metabolites.
-
Retention Time Alignment: Correcting for variations in retention time across different samples.
-
Integration of Peak Areas: Quantifying the abundance of each isotopologue for a given metabolite.
Natural Abundance Correction
It is crucial to correct for the natural abundance of stable isotopes (e.g., 13C) to accurately determine the fractional enrichment from the introduced tracer.[1][6] This correction distinguishes between isotopes introduced experimentally and those naturally present.[6]
Mass Isotopomer Distribution (MID) Analysis
The corrected data provides the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
Metabolic Flux Analysis (MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a computational method used to quantify the rates of metabolic reactions.[1] By fitting the experimentally determined MIDs to a stoichiometric model of the metabolic network, the intracellular fluxes can be estimated.
Data Presentation
Quantitative data from this compound tracer experiments are typically summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates
| Metabolite | Isotopologue | Condition A (%) | Condition B (%) |
| Citrate | M+0 | 50.2 ± 3.1 | 65.8 ± 4.2 |
| M+1 | 10.5 ± 1.2 | 8.1 ± 0.9 | |
| M+2 | 35.1 ± 2.5 | 22.5 ± 2.1 | |
| M+3 | 2.8 ± 0.5 | 2.1 ± 0.4 | |
| M+4 | 1.4 ± 0.3 | 1.5 ± 0.3 | |
| Malate | M+0 | 45.7 ± 2.9 | 60.1 ± 3.5 |
| M+1 | 12.3 ± 1.5 | 9.8 ± 1.1 | |
| M+2 | 38.6 ± 2.8 | 26.7 ± 2.4 | |
| M+3 | 2.1 ± 0.4 | 1.9 ± 0.3 | |
| M+4 | 1.3 ± 0.2 | 1.5 ± 0.2 | |
| Glutamate | M+0 | 30.4 ± 2.2 | 55.3 ± 3.8 |
| M+1 | 8.9 ± 0.9 | 6.2 ± 0.7 | |
| M+2 | 58.3 ± 3.5 | 35.1 ± 2.9 | |
| M+3 | 1.5 ± 0.3 | 1.8 ± 0.4 | |
| M+4 | 0.9 ± 0.2 | 1.6 ± 0.3 | |
| Note: The data in this table is illustrative and will vary depending on the biological system and experimental conditions. |
Table 2: Relative Metabolic Fluxes Determined by 13C-MFA
| Metabolic Pathway | Flux Ratio | Condition A | Condition B |
| Glycolysis / PPP | Glucose into Glycolysis | 6.2 | 5.8 |
| PDH / PC | Pyruvate through PDH | 3.5 | 3.1 |
| Anaplerosis / Cataplerosis | TCA Cycle Balance | 1.2 | 1.0 |
| Note: These flux ratios are derived from computational modeling of the MID data and are illustrative.[1] |
Conclusion
LC-MS-based 13C tracer studies using this compound are a powerful methodology for gaining deep insights into cellular metabolism.[1] The protocols and workflow described here provide a framework for designing and executing these experiments, as well as for analyzing and interpreting the resulting data. Careful experimental design and rigorous data analysis are essential for obtaining accurate and reproducible results that can advance our understanding of metabolic regulation in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Oxoglutaric Acid | Rupa Health [rupahealth.com]
- 4. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of α-Ketoglutaric Acid - Creative Proteomics [creative-proteomics.com]
- 6. Labeled LC-MS Analysis Preset - Polly Documentation [docs.polly.elucidata.io]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low 2-Ketoglutaric Acid-¹³C₂ Incorporation
Welcome to the technical support center for stable isotope tracing experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) regarding low incorporation of 2-Ketoglutaric acid-¹³C₂ in cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering potential causes and step-by-step solutions.
Issue 1: Low or No Detectable ¹³C₂-Labeling in 2-Ketoglutarate and Downstream Metabolites
Question: I am not observing significant incorporation of ¹³C₂ from my labeled 2-ketoglutaric acid into the target metabolite pool. What are the potential causes and how can I troubleshoot this?
Answer: Low incorporation of ¹³C₂-2-ketoglutaric acid can stem from several factors, ranging from experimental setup to sample processing. Below is a systematic guide to help you identify and resolve the issue.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendations |
| Inefficient Cellular Uptake | - Verify Cell Permeability: Confirm that your cell line can efficiently transport exogenous 2-ketoglutarate. Some cell types may have limited expression of the necessary transporters. Consider using a cell-permeable ester form of 2-ketoglutarate, such as diethyl [1,2-¹³C₂]-2-ketoglutarate, which can be hydrolyzed intracellularly to release the labeled 2-ketoglutarate.[1][2] - Optimize Tracer Concentration: The concentration of the labeled tracer may be too low to compete with endogenous unlabeled pools. Perform a dose-response experiment to determine the optimal concentration of ¹³C₂-2-ketoglutaric acid. |
| Suboptimal Labeling Duration | - Time-Course Experiment: The time required to reach isotopic steady-state varies between metabolic pathways and cell lines.[3][4] Glycolysis may reach steady-state in minutes, while the TCA cycle can take hours.[3][4][5] Conduct a time-course experiment (e.g., sampling at 30 min, 1 hr, 4 hrs, and 8 hrs) to determine the optimal labeling duration for your specific experimental system.[6] |
| Issues with Cell Health and Culture Conditions | - Monitor Cell Viability: Ensure that the ¹³C₂-2-ketoglutaric acid or its solvent is not toxic to your cells. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) at the tracer concentration used. - Control Cell Confluency: Cell metabolism can be significantly affected by cell density.[7][8][9] Aim for 70-80% confluency at the time of harvest to ensure cells are in an active metabolic state, preferably in the exponential growth phase.[9][10][11] |
| Ineffective Quenching of Metabolism | - Rapid Quenching is Critical: Many metabolites have rapid turnover rates, on the order of seconds.[12][13] Failure to halt metabolic activity quickly can drastically alter metabolite profiles.[12] - Optimized Quenching Method: For adherent cells, aspirate the medium and immediately add a pre-chilled quenching solution (e.g., -80°C 80% methanol).[3][10][14] For suspension cells, rapid filtration followed by immediate immersion of the filter in cold quenching solution is recommended over centrifugation, which can be slow and perturb metabolism.[13][14] |
| Inefficient Metabolite Extraction | - Choice of Extraction Solvent: The efficiency of metabolite extraction depends on the chosen solvent. A common and effective solvent for polar metabolites is an ice-cold 80% methanol (B129727) solution.[12] For a broader range of metabolites, a two-phase extraction using a mixture of methanol, chloroform, and water may be necessary.[14] - Complete Cell Lysis: Ensure complete cell lysis during extraction. This can be achieved by vigorous vortexing or using a cell scraper for adherent cells.[3][10] |
| Metabolite Degradation | - Maintain Low Temperatures: Keep samples on dry ice or at -80°C throughout the quenching and extraction process to minimize enzymatic activity and metabolite degradation.[14] - Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the degradation of metabolites. Aliquot samples if multiple analyses are planned.[14] |
Issue 2: High Variability Between Replicate Samples
Question: I am observing significant variability in ¹³C₂-labeling patterns across my biological replicates. How can I improve the consistency of my experiment?
Answer: High variability between replicates can obscure true biological differences. Consistency in every step of the experimental workflow is crucial for reproducible results.
Potential Causes and Solutions:
| Potential Cause | Solutions |
| Inconsistent Cell Culture Conditions | - Standardize Seeding Density: Seed cells at the same density for all replicates to ensure they reach a similar confluency at the time of labeling and harvesting.[10] - Synchronize Treatments: If applying any treatments, ensure the timing and concentration are identical for all replicates. |
| Variable Quenching and Extraction Times | - Process Samples Individually: Process one sample at a time to ensure consistent timing for quenching and extraction steps.[14] - Standardize Protocols: Adhere strictly to a standardized protocol for all sample handling procedures.[12] |
| Incomplete Removal of Extracellular Media | - Thorough Washing: For adherent cells, wash the monolayer quickly with ice-cold saline or PBS to remove residual labeled medium before quenching.[3][10] For suspension cells, ensure the cell pellet is washed effectively. |
| Analytical Instrument Variability | - Run Instrument Quality Control: Before running your samples, analyze a standard mixture to ensure the mass spectrometer is performing optimally.[12] - Randomize Sample Injection Order: To minimize the effect of any instrument drift, randomize the order in which your samples are analyzed. |
Experimental Protocols
Protocol 1: ¹³C₂-2-Ketoglutaric Acid Labeling of Adherent Cells
-
Cell Seeding: Plate cells at a density that ensures they will be in the exponential growth phase (approximately 70-80% confluent) at the time of the experiment.[10]
-
Initiate Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).[10]
-
Add the pre-warmed labeling medium containing the desired concentration of ¹³C₂-2-ketoglutaric acid.
-
Return the cells to the incubator (37°C, 5% CO₂) for the predetermined labeling duration.
-
-
Metabolite Quenching and Extraction:
-
Place the culture plate on dry ice to cool it rapidly.
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl or PBS to remove any remaining extracellular labeled tracer.[10]
-
Aspirate the wash solution completely.
-
Add 1 mL of ice-cold (-80°C) 80% methanol to each well of a 6-well plate to quench metabolic activity.[3][10]
-
Use a cell scraper to scrape the cells into the methanol.[10]
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Cell Lysis and Sample Preparation:
-
Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis.[10]
-
Centrifuge the samples at high speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[10]
-
Collect the supernatant containing the extracted metabolites for analysis (e.g., by LC-MS).
-
Visualizations
Diagram 1: TCA Cycle and the Fate of ¹³C₂-2-Ketoglutarate
Caption: The TCA cycle showing the entry of ¹³C₂-labeled α-ketoglutarate.
Diagram 2: Experimental Workflow for ¹³C Isotope Tracing
Caption: A streamlined workflow for stable isotope tracing experiments.
Diagram 3: Troubleshooting Logic for Low ¹³C Incorporation
Caption: A decision tree for troubleshooting low ¹³C incorporation.
References
- 1. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of Confluence on Bone Marrow Mesenchymal Stem (BMMSC) Proliferation and Osteogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 2-Ketoglutaric Acid-¹³C₂ Concentration for Isotope Labeling
Welcome to the technical support center for optimizing 2-Ketoglutaric acid-¹³C₂ concentration in your stable isotope labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for 2-Ketoglutaric acid-¹³C₂ in cell culture experiments?
A1: There is no single universal concentration. The optimal concentration of 2-Ketoglutaric acid-¹³C₂ is highly dependent on the cell type, experimental objectives, and the specific form of the tracer used (free acid vs. cell-permeable ester). Based on published studies, a good starting range to test is 1-5 mM for cell-permeable ester forms of α-ketoglutarate. For the free acid form, higher concentrations may be needed due to lower cell permeability, but be mindful of potential effects on media pH and cell viability. A study on C2C12 cells showed that while 0.1 mM and 1.0 mM α-ketoglutarate stimulated growth, concentrations of 10 mM and higher began to inhibit growth, with 100 mM causing rapid cell death[1][2]. Another study using a cell-permeable derivative (dimethyl-AKG) on RAW264.7 cells identified that concentrations of 7-8 mM were cytotoxic, leading them to use a maximum of 5 mM in their experiments[3].
Q2: Should I use the free acid form of 2-Ketoglutaric acid-¹³C₂ or a cell-permeable ester derivative?
A2: For most cell-based assays, it is highly recommended to use a cell-permeable ester derivative of 2-Ketoglutaric acid-¹³C₂, such as a dimethyl or diethyl ester. The free acid form of α-ketoglutarate has poor membrane permeability. Esterified forms can more readily cross the cell membrane and are then hydrolyzed by intracellular esterases to release the labeled 2-Ketoglutaric acid. This ensures a higher intracellular concentration of the tracer and more efficient labeling of downstream metabolites.
Q3: How long should I incubate my cells with 2-Ketoglutaric acid-¹³C₂?
A3: The incubation time required to achieve isotopic steady-state depends on the turnover rate of the metabolic pathway of interest. For central carbon metabolism, including the TCA cycle where 2-Ketoglutaric acid is a key intermediate, labeling of direct downstream metabolites can be detected within minutes to a few hours[4][5]. It is advisable to perform a time-course experiment (e.g., 1, 4, 8, 12, and 24 hours) to determine the optimal labeling duration for your specific experimental system and analytical sensitivity.
Q4: How can I assess if the concentration of 2-Ketoglutaric acid-¹³C₂ I'm using is toxic to my cells?
A4: It is crucial to perform a cell viability assay in parallel with your labeling experiment, especially when testing a range of concentrations. Common and effective methods include:
-
MTT or XTT Assays: These colorimetric assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt to a colored formazan (B1609692) product by mitochondrial dehydrogenases[6][7].
-
Resazurin (B115843) (alamarBlue) Assay: This is a fluorescent or colorimetric assay that measures the reducing power of viable cells[6][8].
-
Trypan Blue Exclusion Assay: A simple method to count the number of viable cells that can exclude the dye.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing 2-Ketoglutaric acid-¹³C₂ concentration.
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Low ¹³C Enrichment in Downstream Metabolites | 1. Suboptimal Tracer Concentration: The concentration of 2-Ketoglutaric acid-¹³C₂ may be too low for efficient uptake and incorporation. 2. Poor Cell Permeability: Using the free acid form of the tracer can result in limited cellular uptake. 3. Competition with Unlabeled Sources: The presence of unlabeled α-ketoglutarate or its precursors (e.g., glutamine) in the culture medium can dilute the isotopic label. 4. Insufficient Incubation Time: The labeling duration may not be long enough to achieve significant enrichment in the metabolites of interest. | 1. Perform a Dose-Response Experiment: Test a range of concentrations (e.g., 0.5, 1, 2, 5, 10 mM) to identify the optimal concentration for labeling efficiency without inducing toxicity. 2. Use a Cell-Permeable Ester: Switch to a dimethyl or diethyl ester of 2-Ketoglutaric acid-¹³C₂ to enhance cellular uptake. 3. Use Defined Media: If possible, use a custom medium with known concentrations of unlabeled precursors. Consider using dialyzed fetal bovine serum to reduce the concentration of small unlabeled molecules. 4. Optimize Incubation Time: Conduct a time-course experiment to determine the point of maximal or steady-state labeling for your target metabolites. |
| High Cell Death or Changes in Cell Morphology | 1. Tracer Concentration is Too High: High concentrations of α-ketoglutarate can be cytotoxic. Studies have shown that concentrations at and above 10-20 mM can inhibit cell growth, and 100 mM can cause rapid cell death in C2C12 cells[1][2]. For some cell types, even lower concentrations of cell-permeable esters can be toxic[3]. 2. Metabolic Perturbation: High levels of exogenous α-ketoglutarate can disrupt cellular metabolism, for example, by altering the NAD+/NADH ratio or inhibiting ATP synthase[9][10]. | 1. Determine the IC₅₀: Perform a dose-response experiment and measure cell viability using assays like MTT, XTT, or resazurin to determine the concentration that inhibits 50% of cell growth[6][8]. Use a concentration well below the toxic level for your labeling experiments. 2. Monitor Key Metabolic Readouts: In your optimization experiments, in addition to labeling, measure key indicators of metabolic health, such as lactate (B86563) production or glucose consumption, to ensure the tracer is not causing significant metabolic shifts. |
| High Variability Between Replicates | 1. Inconsistent Cell Culture Conditions: Differences in cell density, growth phase, or media between wells or plates can lead to variable metabolic rates and tracer uptake. 2. Inconsistent Sample Processing: Variations in incubation times, washing steps, or metabolite extraction can introduce variability. | 1. Standardize Cell Seeding: Ensure uniform cell seeding density and that cells are in the same growth phase (e.g., logarithmic phase) at the start of the experiment. 2. Adopt a Strict Protocol: Standardize all sample handling steps, from the addition of the tracer to the final extraction of metabolites. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of 2-Ketoglutaric Acid-¹³C₂
This protocol outlines a systematic approach to identify the optimal concentration of a cell-permeable 2-Ketoglutaric acid-¹³C₂ ester for your specific cell line and experimental goals.
Objective: To determine the concentration of 2-Ketoglutaric acid-¹³C₂ that provides the highest isotopic enrichment in downstream metabolites with minimal impact on cell viability.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
Culture medium lacking unlabeled α-ketoglutarate and its primary precursors (e.g., glutamine-free medium)
-
Cell-permeable 2-Ketoglutaric acid-¹³C₂ (e.g., dimethyl 2-oxoglutarate-¹³C₂)
-
Multi-well plates (e.g., 6-well or 12-well)
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Cell viability assay kit (e.g., MTT, XTT, or resazurin)
-
Reagents and equipment for metabolite extraction (e.g., ice-cold 80% methanol)
-
LC-MS or GC-MS for isotopic enrichment analysis
Procedure:
-
Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase (e.g., 70-80% confluency) at the time of the experiment. Prepare enough plates for a dose-response and a time-course analysis.
-
Dose-Response Setup:
-
Prepare a series of concentrations of 2-Ketoglutaric acid-¹³C₂ in your chosen labeling medium. A suggested range to test is: 0 (control), 0.5, 1, 2, 5, and 10 mM.
-
When cells reach the desired confluency, aspirate the complete medium, wash once with PBS, and replace it with the medium containing the different concentrations of the tracer.
-
Incubate for a fixed period (e.g., 8 hours).
-
-
Cell Viability Assessment:
-
Metabolite Extraction:
-
For the labeling plates, rapidly aspirate the labeling medium.
-
Wash the cells quickly with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol (B129727) to quench metabolism and extract metabolites.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Store the extracts at -80°C until analysis.
-
-
Isotopic Enrichment Analysis:
-
Analyze the metabolite extracts by LC-MS or GC-MS to determine the isotopic enrichment of key downstream metabolites of 2-Ketoglutaric acid, such as glutamate, succinate, fumarate, and malate.
-
-
Data Analysis:
-
Cell Viability: Plot cell viability as a percentage of the control against the concentration of 2-Ketoglutaric acid-¹³C₂.
-
Labeling Efficiency: For each concentration, calculate the fractional enrichment of ¹³C in your metabolites of interest.
-
Optimal Concentration Selection: Choose the highest concentration that provides robust labeling without causing a significant decrease in cell viability (e.g., >90% viability).
-
Data Presentation
Table 1: Effect of 2-Ketoglutaric Acid Concentration on Cell Viability and Growth in C2C12 Cells
| α-Ketoglutarate Concentration | Colony-Forming Efficiency (%) | Specific Growth Rate (/day) | Doubling Time (hours) |
| Control | 50 | 0.86 | 19.4 |
| 0.1 mM | 68 | 0.95 | 17.6 |
| 1.0 mM | 55 | 0.94 | 17.8 |
| 10.0 mM | ≤ 44 | 0.77 | 20.9 |
| 20.0 mM | 10 | 0.71 | 24.6 |
| 30.0 mM | 6 | 0.65 | 24.7 |
| 100 mM | - | Rapid Cell Death | - |
| Data adapted from a study on C2C12 cells[1][2]. |
Table 2: Cytotoxicity of Dimethyl-α-Ketoglutarate (DM-AKG) in RAW264.7 Cells
| DM-AKG Concentration | Cell Viability |
| 0-6 mM | No significant inhibition |
| 7 mM | Inhibition of cell viability |
| 8 mM | Inhibition of cell viability |
| Data adapted from a study on RAW264.7 cells, which subsequently used 5 mM as the maximal experimental concentration[3]. |
Visualizations
Metabolic Pathway of 2-Ketoglutaric Acid
Caption: Metabolic fate of 2-Ketoglutaric acid in the TCA cycle.
Experimental Workflow for Optimizing Tracer Concentration
Caption: Workflow for determining the optimal 2-Ketoglutaric acid-¹³C₂ concentration.
References
- 1. α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer.northwestern.edu [cancer.northwestern.edu]
- 6. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 9. dovepress.com [dovepress.com]
- 10. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor signal-to-noise in 2-Ketoglutaric acid-13C2 NMR spectra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor signal-to-noise (S/N) in 2-Ketoglutaric acid-13C2 NMR spectra. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my this compound NMR spectrum inherently low?
A1: The low signal-to-noise ratio in 13C NMR spectroscopy, even with isotopic labeling, can be attributed to several factors. The 13C isotope has a smaller gyromagnetic ratio compared to 1H, which inherently leads to lower sensitivity.[1] While using 13C-labeled compounds significantly enhances signal intensity compared to natural abundance, factors such as low sample concentration, suboptimal experimental parameters, and the presence of impurities can still result in a poor signal-to-noise ratio.[2][3]
Q2: How does the concentration of my this compound sample affect the signal-to-noise ratio?
A2: Sample concentration is a critical factor. A higher concentration of the 13C-labeled 2-Ketoglutaric acid will result in a stronger NMR signal.[1] Doubling the sample concentration can potentially double the signal strength, which in turn can significantly reduce the required experiment time to achieve a desired signal-to-noise ratio.[1] For 13C NMR, it is generally recommended to use the highest possible concentration without causing solubility issues.[4][5]
Q3: What are common sources of impurities that can affect my NMR spectrum?
A3: Impurities can be introduced from various sources, including the solvent, the NMR tube, or from previous experiments. Common contaminants include water, grease, and plasticizers from laboratory equipment.[6] These impurities can introduce extraneous peaks that may overlap with your signals of interest or contribute to a noisy baseline. Paramagnetic impurities, even at trace levels, can cause significant line broadening and a reduction in signal intensity.[3] It is crucial to use high-purity deuterated solvents and meticulously clean NMR tubes.[4]
Q4: Can the choice of deuterated solvent impact the quality of my spectrum?
A4: Yes, the choice of deuterated solvent is important for several reasons. The solvent provides the deuterium (B1214612) lock signal for the spectrometer.[1] Different solvents have varying abilities to dissolve 2-Ketoglutaric acid, which will affect the maximum achievable sample concentration. Additionally, the solvent's own residual 1H and 13C signals should not overlap with the peaks of interest in your sample.
Troubleshooting Guides
Issue 1: Weak or Noisy Signal
A primary cause of a poor signal-to-noise ratio is insufficient signal from the sample. Here are steps to address this:
1. Increase Sample Concentration:
-
Methodology: Concentrate your this compound sample as much as possible in the chosen deuterated solvent without causing precipitation.
-
Protocol:
2. Optimize NMR Acquisition Parameters:
-
Methodology: Adjusting the experimental parameters can significantly improve the signal-to-noise ratio.
-
Key Parameters:
-
Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans.[1] Doubling the signal-to-noise ratio requires quadrupling the number of scans.[1]
-
Pulse Width (Flip Angle): For qualitative spectra, a smaller flip angle (e.g., 30° or 45°) combined with a shorter relaxation delay can be more efficient in terms of signal-to-noise per unit time.[1] A 90° pulse provides the maximum signal per scan but necessitates a longer relaxation delay.[3]
-
Relaxation Delay (d1): This delay allows the 13C nuclei to return to equilibrium before the next pulse. For quantitative analysis, a long relaxation delay (5-7 times the longest T1) is essential.[1] For qualitative spectra, a shorter delay can be used with a smaller flip angle.[2]
-
3. Use High-Quality NMR Tubes:
-
Methodology: The quality of the NMR tube can affect the magnetic field homogeneity.
-
Protocol:
Issue 2: Broad or Distorted Peaks
Peak shape can also influence the perceived signal-to-noise. Broad peaks can be difficult to distinguish from the baseline noise.
1. Improve Magnetic Field Homogeneity (Shimming):
-
Methodology: Shimming adjusts the magnetic field to be as uniform as possible across the sample.
-
Protocol: Follow your spectrometer's standard shimming procedure. Automated gradient shimming can be highly effective.[3]
2. Check for Paramagnetic Impurities:
-
Methodology: Paramagnetic substances can cause significant line broadening.
-
Protocol:
-
Ensure your sample, solvent, and NMR tube are free from paramagnetic contaminants (e.g., dissolved oxygen, metal ions).
-
Degassing the sample by bubbling an inert gas like nitrogen or argon through it can remove dissolved oxygen.[5]
-
Experimental Protocols
Protocol 1: Sample Preparation for this compound NMR
-
Weighing: Accurately weigh a desired amount of this compound. For a standard 5 mm NMR tube, a sample amount of 10-50 mg is typical for 13C NMR.[7]
-
Dissolution: Dissolve the sample in a suitable volume of high-purity deuterated solvent (e.g., D₂O, DMSO-d₆) in a small vial. For a standard 5 mm tube, a volume of 0.5 to 0.7 mL is recommended.[1]
-
Mixing: Ensure complete dissolution by gentle vortexing or sonication.
-
Filtering: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality NMR tube to remove any undissolved particles.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[5]
Protocol 2: Standard 13C NMR Data Acquisition
-
Instrument Setup:
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range for 2-Ketoglutaric acid (typically 0-220 ppm for 13C).[2]
-
Use a standard proton-decoupled 13C NMR pulse sequence.[2]
-
Set the number of scans (NS) to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
-
Set the relaxation delay (d1) to an appropriate value (e.g., 1-2 seconds for a qualitative spectrum).[2]
-
-
Data Processing:
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Sample Concentration | As high as soluble | Maximizes signal intensity.[1] |
| Solvent Volume (5mm tube) | 0.5 - 0.7 mL | Avoids sample dilution.[1] |
| Number of Scans (NS) | Variable (start with 128 or higher) | S/N increases with the square root of NS.[1] |
| Pulse Angle (Flip Angle) | 30° - 45° (for qualitative) | Allows for shorter relaxation delays, improving S/N over time.[1] |
| Relaxation Delay (d1) | 1 - 2 seconds (for qualitative) | A compromise for efficient signal averaging.[2] |
Visualizations
Caption: Troubleshooting workflow for poor signal-to-noise in this compound NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
minimizing analytical variability in 2-Ketoglutaric acid-13C2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analytical variability in 2-Ketoglutaric acid-13C2 experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of analytical variability in this compound experiments?
A1: Analytical variability can be introduced at multiple stages of the experimental workflow. The most common sources include:
-
Sample Preparation: Inconsistent quenching of metabolism, inefficient metabolite extraction, and sample degradation during handling and storage are major contributors.[1] Contamination from lab materials like tubes and pipette tips can also introduce significant variability.
-
Derivatization (for GC-MS analysis): Incomplete derivatization due to the presence of moisture or incorrect reagent-to-sample ratios can lead to poor peak shapes and inaccurate quantification.[2][3]
-
Analytical Instrumentation (LC-MS and GC-MS): Fluctuations in instrument performance, such as shifts in retention time, changes in detector response, and mass accuracy errors, can introduce variability.[4][5] Matrix effects in mass spectrometry can also affect signal intensity.[6]
-
Data Processing: Incorrect peak integration and inadequate correction for the natural abundance of 13C can lead to inaccurate mass isotopologue distribution (MID) measurements.[6]
Q2: What is isotopic steady state and why is it important?
A2: Isotopic steady state is the point at which the 13C enrichment of a metabolite remains stable over time after the introduction of a 13C-labeled tracer.[4] Reaching isotopic steady state is a core assumption for standard 13C metabolic flux analysis (MFA) and ensures that the measured labeling patterns accurately reflect the metabolic fluxes.[4] To confirm isotopic steady state, it is recommended to measure the isotopic labeling at two separate time points (e.g., 18 and 24 hours) after introducing the tracer; if the labeling patterns are identical, steady state is confirmed.[4]
Q3: How can I minimize variability between biological replicates?
A3: High variability between biological replicates often stems from inconsistent cell culture conditions. To minimize this, it is crucial to:
-
Maintain consistent cell density and growth phase across all replicates.[6]
-
Ensure uniform media composition for all samples.[6]
-
Standardize the timing and procedure for sample collection and quenching.
Troubleshooting Guides
GC-MS Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
-
Potential Cause: Incomplete derivatization.
-
Potential Cause: Active sites in the GC system.
-
Solution: Silanize the GC liner and column to mask active Si-OH groups that can interact with the analyte.[3]
-
-
Potential Cause: Column overload.
-
Solution: Dilute the sample and reinject.[3]
-
Issue: Low Signal Intensity
-
Potential Cause: Inefficient derivatization.
-
Solution: Review and optimize the derivatization protocol. Consider using a catalyst, such as 1% TMCS in BSTFA, to enhance the reaction rate.[3]
-
-
Potential Cause: Sample degradation.
-
Solution: Avoid excessively high temperatures during derivatization and in the GC injector.[3]
-
-
Potential Cause: Sample loss during preparation.
-
Solution: Minimize sample transfer steps and ensure complete drying of the sample before derivatization.[3]
-
LC-MS Analysis
Issue: Shifting Retention Times
-
Potential Cause: Column degradation or contamination.
-
Solution: Flush the column according to the manufacturer's instructions. If the problem persists, replace the column.
-
-
Potential Cause: Inconsistent mobile phase preparation.
-
Solution: Prepare fresh mobile phase daily and ensure accurate composition. Use high-purity solvents and reagents.[7]
-
-
Potential Cause: Insufficient column equilibration.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. For reversed-phase columns, at least 10 column volumes are recommended.[8]
-
Issue: High Background Noise or Contamination
-
Potential Cause: Contaminated solvents or reagents.
-
Solution: Use LC-MS grade solvents and freshly prepared mobile phases.[7]
-
-
Potential Cause: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol between samples. Injecting blank samples between experimental samples can help identify and mitigate carryover.[9]
-
-
Potential Cause: Contamination from sample collection and preparation materials.
-
Solution: Use high-quality, low-bleed tubes and pipette tips. Avoid using parafilm to seal tubes as it can be a source of contamination.
-
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Cells
-
Quenching: Aspirate the culture medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Aspirate the PBS and add a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water) to the culture dish. Place the dish on dry ice for 10 minutes to rapidly quench metabolic activity.[10]
-
Scraping and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[10]
-
Extraction: Subject the cell suspension to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[10]
-
Centrifugation: Centrifuge the extract at maximum speed for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.[10]
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried extract can be stored at -80°C until analysis.
Protocol 2: Two-Step Derivatization for GC-MS Analysis
This protocol involves methoximation followed by silylation to increase the volatility of 2-Ketoglutaric acid.[1][2]
Step 1: Methoximation
-
Prepare a fresh solution of Methoxyamine hydrochloride (MeOx) in anhydrous pyridine (B92270) (e.g., 20 mg/mL).[1][2]
-
Add 50 µL of the MeOx solution to the dried metabolite extract.[2]
-
Cap the vial tightly and vortex briefly to ensure the residue is fully dissolved.[2]
-
Incubate the mixture at 37°C for 90 minutes with shaking.[10][11]
Step 2: Silylation
-
After incubation, allow the vials to cool to room temperature.[2]
-
Add 50 µL of a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the vial.[2]
-
Cap the vial tightly and vortex briefly.[2]
-
Incubate the mixture at 37°C for 30 minutes with shaking.[10][11]
-
After cooling, the sample is ready for GC-MS analysis.
Data Presentation
Table 1: Typical Analytical Variability in LC-MS Based Metabolomics
| Parameter | Typical Coefficient of Variation (CV%) | Notes |
| Intra-day Precision | < 15% | Variation within a single analytical run. |
| Inter-day Precision | < 20% | Variation across different analytical runs on different days. |
| Biological Replicates | 20-30% | Higher variability is expected due to inherent biological differences. Compounds with CV > 30% are often filtered out.[6] |
| QC Samples | < 15% | Pooled quality control samples are used to monitor and correct for instrument drift. |
Table 2: Recommended LC-MS/MS Parameters for 2-Ketoglutaric Acid Analysis
| Parameter | Recommendation |
| Chromatography Mode | Reversed-Phase or HILIC |
| Column | C18 column (e.g., Acclaim 120 C8, 150 mm × 4.6 mm, 3.0 μm)[12] |
| Mobile Phase A | 0.1% Formic acid in Water[12] |
| Mobile Phase B | Acetonitrile[12] |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.3 - 1.2 mL/min[12][13] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 145.01 (for unlabeled 2-KG) |
| 13C2-labeled Precursor Ion (m/z) | 147.01 |
| Product Ions (m/z) | 101.02, 57.03 (indicative fragments) |
| Collision Energy | Optimization required for specific instrument |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: The Tricarboxylic Acid (TCA) Cycle highlighting α-Ketoglutarate.
References
- 1. iris.unitn.it [iris.unitn.it]
- 2. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Five Easy Metrics of Data Quality for LC–MS-Based Global Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. youtube.com [youtube.com]
- 11. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 12. A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Quantifying 2-Ketoglutaric Acid-13C2 Enrichment by GC-MS
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are quantifying 2-Ketoglutaric acid-13C2 (α-Ketoglutaric acid-13C2) enrichment using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not seeing any peaks for my 2-Ketoglutaric acid derivative. What should I check?
A: This is a common issue that can arise from several factors throughout the experimental workflow. Here's a systematic troubleshooting approach:
-
Sample Preparation:
-
Concentration: Verify that your sample concentration is above the limit of detection for your instrument.[1][2] Consider concentrating your sample if necessary.
-
Extraction Efficiency: Ensure your metabolite extraction protocol is efficient for organic acids. Inefficient extraction will lead to low recovery.[3]
-
Sample Stability: 2-Ketoglutaric acid can degrade if samples are not handled properly. Process samples immediately on ice and snap-freeze them. For long-term storage, -80°C is required to minimize degradation.[3]
-
-
Derivatization:
-
Reagent Quality: Derivatization reagents, especially silylating agents like MTBSTFA or BSTFA, are sensitive to moisture. Use fresh reagents and ensure all your vials and solvents are anhydrous.
-
Reaction Conditions: The derivatization reaction is dependent on time and temperature.[4] You may need to optimize the incubation time and temperature to ensure the reaction goes to completion.[4] For silylation, a common starting point is 75°C for 30-45 minutes.[4]
-
Proper Vials: Use crimp-top glass vials as screw caps (B75204) can loosen during the heating step of derivatization, leading to sample loss or contamination.[5]
-
-
Injection and GC System:
-
Syringe Issues: Check for a blocked or leaking syringe. Clean or replace it as needed.[1][2][6]
-
Inlet Leaks: Leaks in the injector can lead to sample loss, especially for more volatile compounds.[1][7] Check and repair any leaks at the septum and fittings.[1]
-
Column Installation: Ensure the column is installed correctly in the inlet to avoid dead volume, which can cause peak broadening and tailing.[6]
-
-
Mass Spectrometer:
-
Tuning: Perform and check the MS tune to ensure the instrument is functioning correctly.[1]
-
Detector Issues: Check that the detector is turned on and that the ion source temperatures and gas flows are stable.[1][7] A blown filament could also be the cause, so switch to the second filament if available.[1]
-
Q2: My peaks are broad and/or tailing. How can I improve the peak shape?
A: Poor peak shape can compromise resolution and quantification. Here are the primary causes and solutions:
-
Active Sites: 2-Ketoglutaric acid is an active compound. Active sites in the injector liner or the front of the GC column can cause peak tailing.[6][7]
-
Incomplete Derivatization: If the derivatization is incomplete, the remaining polar sites on the molecule will interact strongly with the column, leading to tailing.
-
Solution: Optimize your derivatization procedure as described in Q1. Ensure the reaction has gone to completion.[4]
-
-
GC Conditions:
-
Low Flow Rate: An insufficient carrier gas flow rate can lead to broad peaks. Verify your flow rate and adjust if necessary.[2]
-
Injection Temperature: If the inlet temperature is too low, the sample may not vaporize efficiently. Conversely, if it's too high, it can cause sample degradation. A typical starting point for the injector temperature is 250°C.[8]
-
-
Column Issues: A degraded stationary phase can also lead to peak broadening. If other troubleshooting steps fail, you may need to replace the column.[6]
Q3: I'm observing high background noise or an unstable baseline. What could be the cause?
A: A high or unstable baseline can interfere with the detection and integration of your peaks of interest.
-
Contamination:
-
Carrier Gas: Contaminated carrier gas is a common source of a wandering baseline. Ensure you have high-purity gas and that your gas purification traps are functional.[7]
-
Injector: A contaminated injector, including the liner and septum, can lead to baseline noise and ghost peaks.[7] Regularly clean the injector and replace the liner and septum.[6][7]
-
Column Bleed: Excessive column bleed, often seen at higher temperatures, will elevate the baseline.[7] Condition the column according to the manufacturer's instructions. If the bleed is severe, the column may be damaged and require replacement.[7]
-
-
Leaks: Small leaks in the system can introduce oxygen, which can degrade the column phase and contribute to a noisy baseline.[7] Perform a thorough leak check of the system.[1]
-
Detector Issues: Detector contamination or electronic noise can also manifest as an unstable baseline.[1][7]
Q4: My retention times are shifting between runs. How can I improve reproducibility?
A: Consistent retention times are crucial for reliable peak identification.
-
Flow Rate and Temperature Instability: Variable carrier gas flow rates or oven temperature programs will cause retention times to shift.[1] Ensure your flow controllers are clean and functioning correctly and that the oven temperature is stable and reproducible.[1][7]
-
Column Overload: Injecting too much sample can lead to peak fronting and a shift in retention time.[1] Consider diluting your sample or increasing the split ratio.[1]
-
Column Maintenance: As the column ages or becomes contaminated, retention times can change.[6] Regular conditioning and trimming the front end of the column can help maintain performance.[6]
-
Leaks: Leaks in the system can affect the carrier gas velocity, leading to inconsistent retention times.[1]
Experimental Protocols & Data
Derivatization of 2-Ketoglutaric Acid
For GC-MS analysis, the polar and non-volatile 2-Ketoglutaric acid must be derivatized to increase its volatility.[9] Silylation is a common derivatization technique.[9] A widely used method involves the use of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[5]
Protocol for TBDMS Derivatization:
-
Drying: Lyophilize the aqueous sample to complete dryness in a 2 mL crimp-top glass vial.[5] It is critical to remove all moisture as silylation reagents are water-sensitive.
-
Reagent Addition: Add a solution of MTBSTFA in a suitable solvent like acetonitrile.[5]
-
Incubation: Crimp the vial tightly and heat at a controlled temperature (e.g., 75°C) for a sufficient duration (e.g., 45 minutes) to ensure the reaction is complete.[4][5]
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.
GC-MS Parameters and Fragmentation Data
The exact GC-MS parameters will depend on the specific instrument and column used. However, the following table provides a general starting point and key mass fragments for the di-TBDMS derivative of 2-Ketoglutaric acid.
| Parameter | Typical Value / Fragment (m/z) | Description |
| GC Column | DB-5MS or similar | A non-polar column is commonly used for this type of analysis.[8] |
| Injector Temp. | 250°C | Ensures efficient vaporization of the derivatized analyte.[8] |
| Oven Program | Start at 70-100°C, ramp to 280°C | A temperature ramp is necessary to separate the analytes of interest.[8] |
| Carrier Gas | Helium | Used at a constant flow rate.[8] |
| Ion Source Temp. | 200-230°C | Standard temperature for electron ionization (EI).[8] |
| Molecular Ion (M+) | m/z 374.6 (for unlabeled) | The mass of the intact di-TBDMS derivative.[10] This peak is often weak or absent in EI spectra. |
| Key Fragment 1 | M-57 | Loss of a tert-butyl group (-C4H9), a characteristic fragmentation of TBDMS derivatives. |
| Key Fragment 2 | M-15 | Loss of a methyl group (-CH3). |
Note: For this compound, the masses of the molecular ion and any fragments containing the two labeled carbons will be shifted by +2 Da.
By monitoring the abundance of the M+0 and M+2 isotopologues of a specific fragment (e.g., M-57), the enrichment of 13C2 in the 2-Ketoglutaric acid pool can be quantified. Stable isotope tracing experiments like these are powerful tools for understanding metabolic pathways.[11][12][13]
References
- 1. shimadzu.co.uk [shimadzu.co.uk]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. massbank.eu [massbank.eu]
- 9. weber.hu [weber.hu]
- 10. 2-Ketoglutaric acid, 2TBDMS derivative [webbook.nist.gov]
- 11. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 12. louis.uah.edu [louis.uah.edu]
- 13. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 13C Metabolic Flux Analysis with 2-Ketoglutaric Acid-13C2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Ketoglutaric acid-13C2 (also known as α-Ketoglutaric acid-13C2) to improve the accuracy of 13C metabolic flux models.
Troubleshooting Guides
This section addresses specific issues that may arise during your 13C metabolic flux analysis (MFA) experiments using this compound.
Issue 1: Low Enrichment of this compound and Downstream Metabolites
Question: I am observing low isotopic enrichment in intracellular 2-Ketoglutaric acid and other TCA cycle intermediates after labeling with this compound. What are the possible causes and how can I troubleshoot this?
Answer:
Low enrichment is a common challenge and can stem from several factors. Here's a systematic approach to identify and resolve the issue:
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Permeability of 2-Ketoglutaric Acid | 2-Ketoglutaric acid is hydrophilic and may not efficiently cross the cell membrane.[1] Consider using a cell-permeable ester derivative, such as diethyl [1,2-13C2]-2-ketoglutarate. These derivatives enter the cell and are hydrolyzed by intracellular esterases, releasing the labeled 2-Ketoglutaric acid.[1][2] | Increased intracellular concentrations of 13C-labeled 2-Ketoglutaric acid and higher enrichment in downstream metabolites. |
| Insufficient Tracer Concentration | The concentration of this compound in the medium may be too low compared to the intracellular pool. Perform a dose-response experiment to determine the optimal concentration that maximizes enrichment without causing toxicity. | A clear concentration-dependent increase in isotopic enrichment, allowing you to select the lowest effective concentration. |
| Rapid Tracer Dilution | The labeled 2-Ketoglutaric acid can be diluted by large unlabeled intracellular pools or by rapid exchange with unlabeled carbon sources from the media. Measure the intracellular concentration of unlabeled 2-Ketoglutaric acid. Ensure your metabolic model accounts for all potential carbon sources. | A more accurate model that reflects the true isotopic dilution, leading to more precise flux calculations. |
| Inefficient Mitochondrial Uptake | The transport of 2-Ketoglutaric acid across the inner mitochondrial membrane is required for its entry into the TCA cycle. This is mediated by specific transporters like SLC25A11.[3] While direct modulation is difficult, ensure your cell model is not compromised in mitochondrial function. | Understanding that mitochondrial health is crucial for tracer incorporation into the TCA cycle. |
| Suboptimal Labeling Time | Isotopic steady state may not have been reached for TCA cycle intermediates.[4] Perform a time-course experiment to track the enrichment of key metabolites over time. TCA cycle intermediates may take several hours to reach isotopic steady state.[5][6] | A plateau in isotopic enrichment, indicating that isotopic steady state has been achieved and your sampling time point is appropriate. |
Issue 2: Poor Goodness-of-Fit Between Simulated and Measured Labeling Data
Question: My 13C-MFA software shows a poor goodness-of-fit (e.g., a high chi-square value) when I include the this compound labeling data. What could be wrong?
Answer:
A poor goodness-of-fit suggests that your metabolic model does not accurately represent the biological system under the experimental conditions.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete or Incorrect Metabolic Network Model | Your model may be missing key reactions involving α-ketoglutarate, such as transamination reactions or connections to amino acid metabolism.[1] Review the literature for all known metabolic pathways of α-ketoglutarate in your specific cell type. | An improved metabolic network that better captures the flow of the 13C label, resulting in a statistically acceptable fit. |
| Incorrect Assumptions about Reaction Reversibility | The directionality and reversibility of reactions involving α-ketoglutarate can significantly impact labeling patterns. Re-evaluate the assumptions of reversibility for reactions such as those catalyzed by glutamate (B1630785) dehydrogenase and transaminases. | A more realistic model that aligns with the measured isotopic data. |
| Errors in Isotopic Labeling Data | Measurement errors, such as those arising from co-elution of metabolites during GC-MS analysis, can lead to inaccurate labeling data.[7] Carefully inspect the chromatograms for any signs of co-elution with the labeled α-ketoglutarate or its derivatives. | Exclusion of erroneous data points from the analysis, leading to a better model fit. |
| Incorrectly Assumed Measurement Errors | The weighting of your data in the flux estimation depends on the assumed measurement errors. Re-evaluate the standard deviations assigned to your labeling measurements.[7] | A more appropriate weighting of data points, which can improve the goodness-of-fit. |
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound in my 13C-MFA experiments?
A1: this compound is a powerful tracer for several reasons:
-
Directly Probes the TCA Cycle: It provides a direct entry point of the 13C label into the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism.
-
Improves Flux Resolution: By providing additional constraints on the model, it can improve the precision and accuracy of flux estimates for the TCA cycle and connected pathways.
-
Investigates Anaplerotic and Cataplerotic Fluxes: It helps to quantify the fluxes that replenish (anaplerosis) and draw from (cataplerosis) the TCA cycle intermediates.
Q2: What is the recommended concentration of this compound to use in cell culture?
A2: The optimal concentration is cell-type dependent and should be determined empirically. A good starting point is to match the physiological concentration of α-ketoglutarate in your cells, which can range from low to high micromolar concentrations. It is advisable to perform a titration experiment to find a concentration that gives sufficient enrichment without causing metabolic perturbations.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time required to reach isotopic steady state depends on the turnover rates of the metabolite pools. For TCA cycle intermediates, this can take several hours.[4][6] A time-course experiment where you measure the isotopic enrichment of key metabolites (e.g., glutamate, succinate, malate) at different time points (e.g., 2, 4, 8, 12, 24 hours) is essential to determine the appropriate labeling duration for your specific system.
Q4: What are the key downstream metabolites I should measure when using this compound?
A4: You should aim to measure the mass isotopomer distributions of:
-
TCA Cycle Intermediates: Succinate, fumarate, malate (B86768), citrate, and isocitrate.
-
Related Amino Acids: Glutamate, glutamine, aspartate, and proline, as they are directly connected to the TCA cycle.
-
Other Connected Metabolites: Depending on your metabolic network, this could include metabolites in pathways such as fatty acid synthesis or the urea (B33335) cycle.
Q5: Are there any specific sample preparation considerations for this compound?
A5: Yes, proper sample preparation is critical.
-
Quenching: Rapidly quench metabolism to prevent further enzymatic activity. Cold methanol (B129727) or a cold methanol/water mixture is commonly used.
-
Extraction: Use a robust metabolite extraction protocol. A common method involves a biphasic extraction with methanol, water, and chloroform.
-
Derivatization: For GC-MS analysis, α-ketoglutarate and other organic acids need to be derivatized to make them volatile. A two-step derivatization with methoxyamine hydrochloride followed by a silylating agent (e.g., MTBSTFA) is a common procedure.[8]
Experimental Protocols
General Protocol for 13C-MFA using this compound in Cell Culture
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental goals.
-
Cell Seeding and Growth:
-
Seed cells at a density that will result in approximately 80-90% confluency at the time of labeling.
-
Culture cells in your standard growth medium.
-
-
Tracer Introduction:
-
Prepare labeling medium by supplementing your base medium with this compound (or a cell-permeable ester derivative) at the desired concentration. Ensure all other nutrient concentrations are the same as your standard medium.
-
Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
-
Isotopic Labeling:
-
Incubate the cells in the labeling medium for the predetermined duration required to reach isotopic steady state.
-
-
Metabolite Quenching and Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a pre-chilled quenching/extraction solution (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Perform a biphasic extraction by adding water and chloroform. Vortex thoroughly and centrifuge to separate the polar (aqueous) and non-polar (organic) phases.
-
Collect the aqueous phase containing the polar metabolites.
-
-
Sample Preparation for GC-MS Analysis:
-
Dry the collected aqueous phase completely under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites. A common method is a two-step process:
-
Add methoxyamine hydrochloride in pyridine (B92270) and incubate to protect the keto groups.
-
Add a silylating agent (e.g., MTBSTFA) and incubate to derivatize the hydroxyl and carboxyl groups.
-
-
-
GC-MS Analysis:
-
Data Analysis:
-
Integrate the peak areas for the different mass isotopomers of each metabolite.
-
Correct for the natural abundance of 13C.
-
Use the corrected mass isotopomer distributions as input for your 13C-MFA software to estimate metabolic fluxes.
-
Visualizations
Metabolic Fate of this compound
Caption: Entry and initial metabolism of this compound.
Troubleshooting Workflow for Low Isotopic Enrichment
Caption: A logical workflow for troubleshooting low isotopic enrichment.
References
- 1. Cell-Permeating α-Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | SLC25A11 exchanges malate and alpha-ketoglutarate (2-oxoglutarate) across the inner mitochondrial membrane [reactome.org]
- 4. Glucose-6-phosphatase catalytic subunit 2 negatively regulates glucose oxidation and insulin secretion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Metabolic Profile of Cultured Astrocytes Using Isotopic Transient Metabolic Flux Analysis and 13C-Labeled Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing Metabolism in the Intact Retina Using Stable Isotope Tracers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Isotopic Impurity of 2-Ketoglutaric acid-13C2 Tracer
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Ketoglutaric acid-13C2 as a metabolic tracer. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design, execution, and data analysis, with a specific focus on managing isotopic impurity.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity and why is it a concern in my experiments?
A1: Isotopic impurity refers to the presence of undesired isotopologues in your this compound tracer. For a tracer intended to have two 13C atoms, impurities can include molecules with zero (M+0), one (M+1), three (M+3), four (M+4), or five (M+5) 13C atoms. These impurities can arise during the synthesis of the labeled compound. Failure to account for these impurities will lead to inaccurate measurements of isotopic enrichment in your metabolites of interest, potentially resulting in the misinterpretation of metabolic fluxes.
Q2: What is the difference between isotopic purity and chemical purity?
A2: Isotopic purity specifies the percentage of the compound that is labeled with the desired number of heavy isotopes (in this case, two 13C atoms). For instance, a 99% isotopic purity for this compound means that 99% of the molecules contain two 13C atoms. Chemical purity, on the other hand, refers to the percentage of the material that is the compound of interest (2-Ketoglutaric acid), irrespective of its isotopic composition. A chemically pure tracer can still have significant isotopic impurities.
Q3: How can I determine the isotopic purity of my this compound tracer?
A3: The isotopic purity of your tracer should be verified before conducting experiments. This is typically done using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The vendor should provide a certificate of analysis (CoA) with this information. It is also good practice to independently verify the purity by analyzing a standard solution of the tracer using your own mass spectrometer.
Q4: What is the impact of natural isotope abundance on my results?
A4: In addition to tracer impurity, the natural abundance of heavy isotopes (primarily 13C, but also 15N, 17O, 18O, etc.) in your biological system will contribute to the mass isotopologue distribution (MID) of your target metabolites. This natural background labeling must be corrected for to accurately determine the enrichment solely from the administered tracer.
Q5: What are the common software tools available for correcting for isotopic impurity and natural abundance?
A5: Several software tools are available to perform these necessary corrections. Popular options include IsoCor, ICT (Isotope Correction Toolbox), and IsoCorrectoR, which can correct for both natural isotope abundance and tracer impurity in mass spectrometry data.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound tracing experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable 13C enrichment in downstream metabolites. | 1. Insufficient tracer concentration or labeling time: The concentration of the this compound tracer in the medium may be too low, or the incubation time may be too short for detectable incorporation into downstream metabolites. | 1. Optimize the tracer concentration and labeling duration through a time-course experiment. Ensure that the labeling time is sufficient to reach isotopic steady state for the metabolites of interest. |
| 2. Poor cellular uptake of the tracer: Cells may not be efficiently transporting the 2-Ketoglutaric acid. | 2. Verify cell permeability to 2-Ketoglutaric acid. Some studies have used esterified forms of 2-ketoglutarate to improve cell permeability.[2] | |
| 3. Metabolic pathway of interest is inactive: The metabolic pathway you are probing may have low activity under your experimental conditions. | 3. Confirm the activity of the target pathway using other methods (e.g., enzyme assays, western blotting for key enzymes). | |
| High variability in labeling between replicate samples. | 1. Inconsistent cell culture conditions: Differences in cell density, growth phase, or media composition between replicates can lead to metabolic heterogeneity. | 1. Standardize cell seeding density and ensure all replicates are in the same growth phase (e.g., exponential growth) at the time of labeling. Use the same batch of media and supplements for all experiments. |
| 2. Errors during sample quenching and metabolite extraction: Incomplete quenching of metabolism or inconsistent extraction efficiency can introduce significant variability. | 2. Ensure rapid and complete quenching of metabolism, for example, by using liquid nitrogen or ice-cold methanol (B129727). Standardize the extraction protocol and consider using an internal standard to normalize for extraction efficiency. | |
| Observed mass isotopologue distribution (MID) does not match theoretical predictions. | 1. Isotopic impurity of the tracer was not accounted for: The presence of M+0, M+1, M+3, etc., in your tracer will skew the observed MIDs of downstream metabolites if not corrected. | 1. Determine the isotopic purity of your tracer and use appropriate software to correct your raw data for these impurities. |
| 2. Natural isotope abundance was not corrected for: The natural abundance of heavy isotopes in the metabolite and any derivatization agents will contribute to the measured MIDs. | 2. Perform natural abundance correction on your data using established algorithms. | |
| 3. Metabolic network model is incomplete or inaccurate: The model used to predict the expected labeling patterns may not accurately reflect the active metabolic pathways in your system. | 3. Refine your metabolic model to include all relevant pathways, including potential contributions from alternative carbon sources in the medium. |
Data Presentation
Table 1: Typical Isotopic Purity Specifications for 13C-Labeled 2-Ketoglutaric Acid Tracers
The following table summarizes the typical isotopic and chemical purity of commercially available 13C-labeled 2-Ketoglutaric acid tracers, based on vendor-provided information. While specific values for the 13C2 variant may vary, this provides a general expectation.
| Isotopologue | Isotopic Purity (atom % 13C) | Chemical Purity | Common Mass Shift |
| 2-Ketoglutaric acid-1-13C | ≥99% | ≥95% | M+1 |
| 2-Ketoglutaric acid-1,2,3,4-13C4 | 99% | 95% | M+4 |
| 2-Ketoglutaric acid-13C5 | ≥99% | ≥95% | M+5 |
| This compound (Expected) | ≥99% | ≥95% | M+2 |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity of this compound by LC-MS
This protocol outlines the steps to verify the isotopic purity of your tracer using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound tracer
-
High-purity water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
High-resolution mass spectrometer coupled to a liquid chromatography system
Procedure:
-
Prepare a Standard Solution: Accurately weigh a small amount of the this compound tracer and dissolve it in high-purity water to a final concentration of 1 mg/mL. Further dilute this stock solution with a suitable solvent (e.g., 50% methanol in water) to a working concentration of 1-10 µg/mL.
-
LC-MS Analysis:
-
Inject the standard solution onto the LC-MS system.
-
Use a suitable chromatography method to separate the 2-Ketoglutaric acid from any potential chemical impurities.
-
Acquire mass spectra in full scan mode in negative ionization mode. The mass range should be wide enough to include all expected isotopologues (e.g., m/z 145 to 155 for the deprotonated molecule).
-
-
Data Analysis:
-
Extract the ion chromatograms for the M+0, M+1, M+2, M+3, M+4, and M+5 isotopologues of 2-Ketoglutaric acid.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.
-
The isotopic purity is the relative abundance of the M+2 isotopologue.
-
Protocol 2: 13C Labeling Experiment in Cultured Cells
This protocol provides a general workflow for a stable isotope tracing experiment using this compound in adherent mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete growth medium
-
Labeling medium (base medium supplemented with this compound at the desired concentration)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that ensures they will be in the exponential growth phase at the time of the experiment.
-
Labeling:
-
When cells reach the desired confluency, aspirate the growth medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium containing this compound.
-
Incubate the cells for the predetermined labeling period to allow for tracer incorporation and to reach isotopic steady state.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Immediately add ice-cold extraction solvent to the plate to quench metabolism.
-
Scrape the cells and collect the cell extract into a pre-chilled tube.
-
Centrifuge the extract at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples by LC-MS to determine the mass isotopologue distribution of the metabolites of interest.
-
-
Data Correction and Analysis:
-
Correct the raw mass spectrometry data for natural isotope abundance and the measured isotopic impurity of the this compound tracer using appropriate software.
-
Analyze the corrected data to determine the fractional contribution of the tracer to each metabolite and to calculate metabolic fluxes.
-
Visualizations
Signaling Pathway Diagram
Caption: Metabolism of this compound in the TCA cycle.
Experimental Workflow Diagram
Caption: Workflow for stable isotope tracing with impurity correction.
Logical Relationship Diagram
Caption: Key factors affecting the accuracy of metabolic flux analysis.
References
Technical Support Center: Overcoming Slow Uptake of 2-Ketoglutaric Acid-13C2 in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the slow uptake of 2-Ketoglutaric acid-13C2 in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the uptake of this compound slow in my primary cells?
A1: The slow uptake of 2-Ketoglutaric acid (α-KG), a key intermediate in the Krebs cycle, can be attributed to several factors.[1][2][3] Firstly, α-KG is a dicarboxylic acid and its transport across the cell membrane is mediated by specific transporters whose expression can be low in certain primary cell types or under specific culture conditions. Secondly, competition with other abundant nutrients in the culture medium, such as glucose and glutamine, can limit the uptake of the labeled α-KG.[4] Finally, the overall metabolic state of the cells, influenced by factors like cell density, passage number, and oxygen availability, plays a crucial role in nutrient uptake and utilization.
Q2: Can the composition of the cell culture medium affect the uptake of this compound?
A2: Absolutely. The presence of high concentrations of glucose and glutamine in standard culture media can significantly reduce the uptake of this compound.[4] Cells often prioritize the metabolism of these readily available energy sources. To enhance the uptake of the labeled α-KG, it is recommended to use a culture medium with reduced concentrations of glucose and glutamine during the labeling experiment.
Q3: Does serum in the culture medium impact the uptake?
A3: Yes, serum contains a complex mixture of growth factors, hormones, and metabolites that can influence cellular metabolism and nutrient transport.[5][6] Serum starvation or the use of low-serum media for a short period before and during the labeling experiment can enhance the uptake of specific metabolites by altering the metabolic state of the cells.[6][7][8][9] However, prolonged serum starvation can induce stress and autophagy, which may confound experimental results.[9]
Q4: How does cell passage number affect metabolite uptake?
A4: The passage number of primary cells can significantly impact their phenotype, including their metabolic profile and expression of nutrient transporters.[10][11][12][13][14][15] As primary cells are passaged, they can undergo changes in gene expression, leading to altered metabolic activity.[10][11][12] It is advisable to use primary cells at a low passage number to ensure experimental consistency and physiological relevance.[12][13]
Q5: Are there alternatives to using free this compound to improve cellular uptake?
A5: Yes, due to the charged nature of 2-Ketoglutaric acid which can limit its passive diffusion across the cell membrane, cell-permeable ester forms of α-KG are often used. These esterified forms, such as dimethyl-α-ketoglutarate (DMKG), can more readily cross the cell membrane and are then hydrolyzed by intracellular esterases to release α-KG inside the cell.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues leading to the slow uptake of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low 13C enrichment in target metabolites | Competition from unlabeled carbon sources in the medium. | - Use a custom medium with low glucose and glutamine concentrations during the labeling period.- Perform a serum starvation or use a low-serum medium for a defined period (e.g., 2-4 hours) prior to and during labeling.[6][7][8][9] |
| Suboptimal cell health or density. | - Ensure cells are in the exponential growth phase and are not overly confluent.- Regularly check cell viability and morphology.[16] | |
| Low expression of dicarboxylic acid transporters. | - Use primary cells at a low passage number, as transporter expression can decrease with passaging.[10][11][12][13][14][15]- If possible, verify the expression of relevant transporters (e.g., members of the SLC25 family) via qPCR or Western blot. | |
| High variability between experimental replicates | Inconsistent cell culture conditions. | - Standardize cell seeding density and ensure even distribution in culture vessels.- Maintain consistent media volume, pH, and CO2 levels. |
| Variability in the 13C-labeled tracer. | - Ensure the isotopic purity of the this compound from the supplier's certificate of analysis. | |
| No detectable 13C enrichment | Inefficient metabolite extraction. | - Use a rapid quenching method with ice-cold solvent (e.g., 80% methanol) to halt metabolic activity instantly.[17][18]- Ensure complete cell lysis to release intracellular metabolites. |
| Issues with LC-MS analysis. | - Optimize the LC-MS method for the detection and quantification of 2-Ketoglutaric acid and its isotopologues.- Include appropriate standards and controls in your analysis.[19] | |
| Cell type is not metabolically active in the desired pathway. | - Review the literature to confirm that the primary cell type you are using is expected to actively metabolize 2-Ketoglutaric acid under your experimental conditions. |
Data Presentation
The following table summarizes representative quantitative data related to 2-Ketoglutaric acid uptake and factors that can influence it. Please note that these values can vary significantly depending on the specific primary cell type and experimental conditions.
| Parameter | Cell Type | Condition | Value | Reference |
| 2-Oxoglutarate Content | Chick Osteoblast Cultures | Standard Culture | 6.67 ± 1.20 ng/µg DNA | [20] |
| Cellular Uptake of AZ628 (as a proxy for nanoparticle-mediated delivery) | MCF-7 cells | 40 µM α-KAMCA NPs | ~40% | [6] |
| Cellular Uptake of AZ628 | MCF-7 cells | 100 µM α-KAMCA NPs | ~58.97% | [6] |
| Glucose Consumption in C2C12 cells | C2C12 myoblasts | Supplemented with α-KG | Significantly lower than control | [16] |
Experimental Protocols
Protocol 1: Optimizing this compound Uptake in Primary Cells
This protocol provides a general framework for optimizing the uptake of this compound. Specific parameters may need to be adjusted for your primary cell type.
Materials:
-
Primary cells of interest
-
Complete growth medium
-
Labeling medium (e.g., custom medium with low glucose and glutamine)
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching solution (e.g., 80% methanol, pre-chilled to -80°C)[17][18]
-
Cell scraper
Procedure:
-
Cell Seeding: Seed primary cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%). Use low-passage cells for all experiments.[12][13]
-
Media Conditioning (Optional): Approximately 2-4 hours before labeling, aspirate the complete growth medium and replace it with pre-warmed labeling medium or serum-free medium to acclimate the cells.
-
Labeling: Prepare the labeling medium containing the desired concentration of this compound. Aspirate the conditioning medium and add the labeling medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period. A time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended to determine the optimal incubation time for achieving isotopic steady state.
-
Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS. Immediately add the pre-chilled quenching solution to the cells.[17][18]
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Sample Processing: Proceed with your standard protocol for metabolite extraction, such as centrifugation to pellet cell debris, followed by drying of the supernatant.
-
LC-MS Analysis: Resuspend the dried metabolite extracts in an appropriate solvent for LC-MS analysis to determine the 13C enrichment in 2-Ketoglutaric acid and downstream metabolites.[19][21]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. nbinno.com [nbinno.com]
- 2. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 3. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Serum Starvation Accelerates Intracellular Metabolism in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The general amino acid control pathway regulates mTOR and autophagy during serum/glutamine starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aging Cell Culture - Genetic and Metabolic Effects of Passage Number on Zebrafish Z3 Cells [cellphysiolbiochem.com]
- 11. Uncovering the Effect of Passage Number on HT29 Cell Line Based on the Cell Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Ketoglutaric Acid-13C2 in Metabolic Reprogramming Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Ketoglutaric acid-13C2 (2-KG-13C2) to study metabolic reprogramming.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in metabolic research?
This compound is a stable isotope-labeled form of 2-Ketoglutaric acid (also known as alpha-ketoglutarate), a key intermediate in the tricarboxylic acid (TCA) cycle. The two 13C atoms serve as a tracer to follow the metabolic fate of 2-KG within cellular pathways. Its primary application is in 13C Metabolic Flux Analysis (13C-MFA) to quantify the rates of metabolic reactions in central carbon metabolism.[1][2]
Q2: Why am I observing low intracellular enrichment of 13C from my this compound tracer?
Low intracellular enrichment is a common issue and can be attributed to several factors:
-
Poor Cell Permeability: 2-Ketoglutaric acid is a dianion at physiological pH and does not readily cross the cell membrane.[3]
-
Insufficient Incubation Time: The cells may not have had enough time to take up and metabolize the tracer.
-
Low Tracer Concentration: The concentration of the 2-KG-13C2 in the medium may be too low.
To address this, consider using a cell-permeable ester form of 2-KG, such as diethyl-2-ketoglutarate-13C2, which can be rapidly taken up by cells and hydrolyzed to release the labeled 2-KG.[3][4] Optimizing the tracer concentration and incubation time is also crucial.
Q3: How do I ensure that my cells have reached isotopic steady state?
Achieving isotopic steady state, where the isotopic labeling of metabolites becomes constant over time, is a critical assumption for many 13C-MFA models.[5][6][7] To validate this, you should perform a time-course experiment. This involves collecting samples at multiple time points after introducing the 2-KG-13C2 tracer (e.g., 2, 4, 8, 12, and 24 hours) and measuring the mass isotopologue distributions (MIDs) of key downstream metabolites. Isotopic steady state is confirmed when the MIDs no longer change between the later time points.[8][9]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Labeling Patterns in Downstream Metabolites
Symptoms:
-
Mass isotopologue distributions (MIDs) of TCA cycle intermediates (e.g., succinate (B1194679), malate (B86768), citrate) are not consistent with expected metabolic pathways.
-
High variance in labeling patterns across replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incorrect Metabolic Network Model | Verify that your model includes all relevant metabolic pathways for your cell type and experimental conditions. Ensure atom transitions are correctly mapped.[5] |
| Metabolic Compartmentalization | For eukaryotic cells, ensure your model accounts for mitochondrial and cytosolic compartments, as this can significantly impact labeling patterns.[5] |
| Contribution from Unlabeled Sources | Media components, such as unlabeled amino acids or serum, can contribute to metabolite pools, diluting the 13C label. Use dialyzed serum and a chemically defined medium where possible. |
| Contamination | Small organic acids like succinate and malate are common contaminants.[9] Run blank samples to assess potential contamination from labware or reagents. |
Issue 2: Poor Goodness-of-Fit Between Simulated and Measured Labeling Data in 13C-MFA
Symptom:
-
The chi-square (χ²) test in your 13C-MFA software indicates a significant deviation between the model's simulated MIDs and your experimental data.[5]
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Failure to Reach Isotopic Steady State | As a primary assumption for stationary 13C-MFA, failure to achieve isotopic steady state will lead to a poor model fit.[5] Perform a time-course experiment to verify steady state (see FAQ 3 and Protocol 2). |
| Inaccurate Measurement of Metabolic Rates | Ensure accurate measurement of extracellular rates (e.g., glucose uptake, lactate (B86563) secretion) as these are critical constraints for the model. |
| Incorrect Stoichiometric Model | Re-evaluate the metabolic network model for missing or incorrect reactions. |
| Analytical Errors | Review your sample preparation and mass spectrometry methods for potential sources of error. |
Experimental Protocols
Protocol 1: General 13C Labeling Experiment with Cell-Permeable 2-Ketoglutarate-13C2 Ester
Objective: To label intracellular metabolites with 13C using a cell-permeable 2-KG-13C2 ester for subsequent analysis by mass spectrometry.
Materials:
-
Cell culture of interest
-
Cell-permeable 2-KG-13C2 ester (e.g., diethyl-2-ketoglutarate-13C2)
-
Culture medium appropriate for the cell line (consider using dialyzed fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
Ice-cold methanol (B129727) for quenching
-
Cell scrapers
-
Microcentrifuge tubes
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Tracer Preparation: Prepare the labeling medium by dissolving the cell-permeable 2-KG-13C2 ester to the desired final concentration. The optimal concentration should be determined empirically for your cell line.[10]
-
Initiate Labeling: Aspirate the standard culture medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a duration sufficient to approach or reach isotopic steady state. This time should be determined from a time-course experiment (see Protocol 2).
-
Metabolite Quenching and Extraction:
-
To rapidly halt metabolism, aspirate the labeling medium and immediately add ice-cold methanol to the culture plate.[8]
-
Place the plate on ice and scrape the cells in the cold methanol.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Proceed with your established metabolite extraction protocol (e.g., using a methanol/water/chloroform mixture).
-
-
Sample Analysis: Analyze the extracted metabolites by mass spectrometry (GC-MS or LC-MS) to determine the mass isotopologue distributions of target metabolites.
Protocol 2: Validation of Isotopic Steady State
Objective: To determine the time required for the cellular system to reach isotopic steady state after the introduction of the 2-KG-13C2 tracer.
Methodology:
-
Experimental Setup: Prepare multiple identical cell culture plates.
-
Time-Course Labeling: Initiate the 13C labeling experiment as described in Protocol 1.
-
Sample Collection: Harvest cells at several time points (e.g., 0, 2, 4, 8, 12, and 24 hours) using the quenching and extraction method from Protocol 1.
-
Mass Spectrometry Analysis: Analyze the MIDs of key downstream metabolites (e.g., glutamate, succinate, malate, citrate) for each time point.
-
Data Analysis: Plot the fractional enrichment of 13C for each metabolite against time. Isotopic steady state is reached when the fractional enrichment plateaus and remains constant over the later time points.[5][8]
Visualizations
Caption: Experimental workflow for 13C-MFA using a 2-KG-13C2 tracer.
Caption: Entry of this compound into the TCA cycle.
Caption: Troubleshooting decision tree for 2-KG-13C2 experiments.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating Metabolic Flux Data: A Comparative Guide to 2-Ketoglutaric Acid-13C2 and Alternative Tracers
For researchers, scientists, and drug development professionals, the accurate quantification of metabolic fluxes is paramount for understanding cellular physiology and identifying therapeutic targets. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to elucidate these fluxes. The choice of the isotopic tracer is a critical experimental parameter that significantly influences the precision and accuracy of the resulting flux map.[1][2] This guide provides a comparative analysis of metabolic flux data obtained using 2-Ketoglutaric acid-13C2 and other commonly used tracers, offering insights into their performance with supporting experimental data.
Principles of 13C-Metabolic Flux Analysis
13C-MFA involves introducing a substrate labeled with the stable isotope 13C into a biological system.[3] As cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active metabolic pathways and the relative flux through each.[1][4]
The Role of 2-Ketoglutaric Acid in Metabolism
2-Ketoglutaric acid (α-Ketoglutarate, α-KG) is a key intermediate in the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism.[5][6] It sits (B43327) at the intersection of carbon and nitrogen metabolism, making it a crucial molecule for cellular bioenergetics and biosynthesis.[7] Tracing the metabolism of 13C-labeled 2-ketoglutaric acid can provide precise quantification of fluxes through the TCA cycle and connected pathways.[6]
Comparative Analysis of Isotopic Tracers
The selection of an appropriate 13C tracer is a crucial step in designing a metabolic flux analysis experiment. The ideal tracer should provide maximal information about the metabolic pathways of interest.[1] Below is a comparison of this compound with commonly used 13C-labeled glucose and glutamine tracers.
| Tracer | Primary Pathways Probed | Strengths | Limitations |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides high precision for estimating fluxes in both glycolysis and the PPP. The specific labeling pattern helps to distinguish between these interconnected pathways.[2][8] | May provide less resolution for TCA cycle fluxes compared to other tracers.[1] |
| [U-13C6]glucose | Overall Central Carbon Metabolism | Labels all carbons in glucose, leading to widespread labeling of downstream metabolites.[1] | Can lead to complex labeling patterns that are difficult to interpret for specific pathway resolution.[9] |
| [U-13C5]glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Directly enters the TCA cycle via glutaminolysis, providing excellent labeling of TCA intermediates and insights into glutamine metabolism.[2][8][9] | Provides limited information on glycolytic and PPP fluxes.[2] |
| This compound | TCA Cycle, Amino Acid Metabolism | Directly traces the flux through 2-ketoglutarate dehydrogenase and subsequent TCA cycle reactions.[5] Useful for studying the link between the TCA cycle and amino acid metabolism. | Limited information on pathways upstream of the TCA cycle, such as glycolysis and the PPP. Uptake and metabolism can be cell-type specific.[5] |
| Mixture: [1,2-13C2]glucose + [U-13C5]glutamine | Glycolysis, PPP, TCA Cycle, Anaplerosis | Offers a comprehensive analysis of central carbon metabolism by combining the strengths of both tracers, providing high-quality flux estimates in both glycolysis and the TCA cycle.[3] | Requires more complex data analysis to deconvolve the contributions of each tracer.[3] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible metabolic flux analysis.[3]
Isotope Labeling of Cultured Cells
-
Cell Seeding: Seed cells in their regular growth medium and allow them to reach the desired confluency (typically 70-80%).[10]
-
Media Preparation: Prepare the labeling medium by supplementing a basal medium (e.g., DMEM) with the desired 13C-labeled tracer (e.g., this compound, [1,2-13C2]glucose, or [U-13C5]glutamine) and dialyzed fetal bovine serum.[10]
-
Initiate Labeling: Aspirate the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the prepared labeling medium.[2]
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites.
Metabolite Extraction
This step must be performed rapidly to halt enzymatic activity.[10]
-
Aspirate the labeling medium.[2]
-
Wash the cells rapidly with cold PBS.[2]
-
Quench metabolism by adding cold 80% methanol.[2]
-
Scrape the cells and collect the cell suspension.[2]
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[2]
-
Dry the metabolite extract.[2]
Mass Spectrometry Analysis
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for 13C-MFA.[10]
-
Derivatization: The dried metabolite extracts are derivatized to make them volatile for GC-MS analysis.[10]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the derivatized metabolites, and the mass spectrometer detects the mass isotopomer distributions (MIDs).[10]
-
Data Analysis: The raw GC-MS data is processed to determine the MIDs of the metabolites of interest. This data is then used for flux estimation.[4][10]
Data Validation Strategies
Rigorous validation of 13C-MFA results is crucial to ensure the credibility of the findings.[11]
| Validation Method | Principle | Data Requirements | Advantages | Limitations |
| Goodness-of-Fit (Chi-Squared Test) | Statistically compares the measured isotopic labeling data with the data predicted by the fitted flux model.[11][12] | Mass isotopomer distributions (MIDs) from the 13C labeling experiment.[11] | Provides a quantitative measure of how well the model fits the experimental data.[11] | Can be sensitive to the estimation of measurement errors and the number of degrees of freedom in the model.[11][12] |
| Validation with Independent Data | Uses a separate dataset, not used for model fitting, to assess the predictive power of the flux map. This can involve using a different 13C tracer in a parallel experiment.[11][13] | MIDs from a parallel labeling experiment with a different tracer (e.g., validating a model built on this compound data with data from a [U-13C5]glutamine experiment).[11] | Provides a robust assessment of the model's predictive capability.[13] | Requires additional, carefully designed experiments.[11] |
| Comparison with Alternative Modeling Frameworks | Compares the 13C-MFA derived flux map with predictions from other modeling approaches, such as Flux Balance Analysis (FBA).[11] | A genome-scale metabolic model of the organism.[12] | Offers a systems-level check on the consistency of the flux distribution.[12] | FBA provides a range of possible flux distributions, not a single solution, making direct comparison challenging.[11] |
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the flow of carbon from different tracers and the experimental and validation workflows.
Caption: Entry of 13C-labeled tracers into central carbon metabolism.
Caption: A typical experimental workflow for 13C-Metabolic Flux Analysis.
Caption: Workflow for validation with independent experimental data.
Conclusion
Validating metabolic flux data is a multi-faceted process that should be integrated throughout the experimental and computational workflow.[11] While this compound is a valuable tracer for dissecting the TCA cycle and its connections to amino acid metabolism, a comprehensive understanding of central carbon metabolism often requires the use of multiple, complementary tracers.[14][15] By carefully selecting isotopic tracers and employing robust validation strategies, researchers can generate high-fidelity flux maps, leading to more reliable insights into cellular metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Training in metabolomics research. II. Processing and statistical analysis of metabolomics data, metabolite identification, pathway analysis, applications of metabolomics and its future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Ketoglutaric acid-13C2 and 13C-Glutamine for TCA Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
The study of cellular metabolism, particularly the tricarboxylic acid (TCA) cycle, is fundamental to understanding normal physiology and a variety of pathological states, including cancer and metabolic disorders. Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying fluxes. This guide provides an objective comparison of two key tracers used in TCA cycle analysis: 2-Ketoglutaric acid-13C2 and various isotopologues of 13C-glutamine.
Introduction to Tracers in Metabolic Analysis
Stable isotope tracing involves introducing molecules enriched with heavy isotopes, such as 13C, into a biological system. By tracking the incorporation of these isotopes into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can map the flow of atoms through metabolic pathways and quantify the rates of metabolic reactions. The choice of tracer is critical and depends on the specific biological question being addressed.
Overview of 13C-Glutamine and this compound
13C-Glutamine is a widely used tracer for studying the TCA cycle, particularly in highly proliferative cells like cancer cells, which often exhibit glutamine addiction.[1] Glutamine is a major anaplerotic substrate, meaning it replenishes TCA cycle intermediates.[2] It enters the TCA cycle after being converted to glutamate (B1630785) and then to α-ketoglutarate (also known as 2-ketoglutarate).[3] Different isotopologues of 13C-glutamine are available, each providing unique insights into specific metabolic pathways.[1]
This compound , often used in its cell-permeable diethyl ester form, is a more direct probe of the TCA cycle.[4] As it is an intermediate of the cycle itself, it allows for the investigation of specific enzymatic steps and downstream metabolic fates without the preceding conversions from glutamine.[4][5] This tracer is particularly useful for assessing the activity of 2-ketoglutarate dehydrogenase, a key regulatory enzyme in the TCA cycle.[4]
Comparative Performance and Applications
The choice between 13C-glutamine and this compound depends on the specific aspect of the TCA cycle being investigated.
| Feature | 13C-Glutamine | This compound |
| Entry Point | Enters the TCA cycle at α-ketoglutarate after conversion from glutamine and glutamate.[3] | Enters the TCA cycle directly at α-ketoglutarate.[4] |
| Primary Applications | - Assessing overall glutamine contribution to TCA cycle anaplerosis.[1][2] - Quantifying reductive carboxylation.[1][3] - Tracing glutamine's role in lipogenesis.[1][3] | - Directly monitoring flux through 2-ketoglutarate dehydrogenase.[4] - Assessing downstream TCA cycle activity independent of glutamine uptake and conversion.[4] |
| Advantages | - Reflects the physiological utilization of a key nutrient.[1] - Different isotopologues allow for probing specific pathways (e.g., oxidative vs. reductive metabolism).[1][3] - High uptake in many cancer cell lines leads to significant label enrichment.[6] | - Bypasses the upstream steps of glutamine metabolism, providing a more direct readout of TCA cycle flux.[4] - Can be used to specifically assess the activity of a key rate-limiting enzyme.[4] |
| Limitations | - Interpretation of labeling patterns can be complex due to multiple entry points and metabolic fates. - Does not solely reflect TCA cycle activity, as it is also influenced by glutamine transport and conversion rates. | - Requires the use of a cell-permeable ester form for efficient cellular uptake.[4] - Does not provide information on the initial stages of glutamine metabolism. |
Data Presentation: Mass Isotopologue Distribution
The following table provides a representative example of the expected mass isotopologue distribution (MID) of key TCA cycle intermediates after labeling with [U-13C5]glutamine in cancer cells. This data illustrates how glutamine carbon contributes to the TCA cycle pool.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Citrate | 20 | 5 | 10 | 15 | 25 | 25 |
| α-Ketoglutarate | 15 | 2 | 3 | 5 | 10 | 65 |
| Succinate | 25 | 3 | 5 | 10 | 57 | 0 |
| Fumarate | 25 | 3 | 5 | 10 | 57 | 0 |
| Malate (B86768) | 25 | 3 | 5 | 10 | 57 | 0 |
| Data is illustrative and adapted from principles described in literature.[2] M+n represents the fraction of the metabolite pool containing 'n' 13C atoms. |
For this compound, the labeling patterns will differ. For instance, with diethyl [1,2-13C2]-2-ketoglutarate, succinate, fumarate, and malate would primarily appear as M+1 after one round of the TCA cycle, as the 13C at the C1 position is lost as CO2 during the conversion to succinyl-CoA.
Experimental Protocols
Protocol 1: 13C-Glutamine Tracing in Cell Culture
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.[7]
1. Cell Culture and Labeling: a. Seed cells at a density that ensures they are in the exponential growth phase during the experiment.[1] b. On the day of the experiment, aspirate the standard culture medium. c. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). d. Add the labeling medium: glutamine-free medium supplemented with the desired concentration of 13C-labeled glutamine (e.g., [U-13C5]glutamine, typically 2-4 mM) and other necessary components like dialyzed fetal bovine serum.[7] e. Incubate the cells for a sufficient duration to approach isotopic steady state. This time can vary but is often in the range of 6-24 hours.[2]
2. Metabolite Extraction: a. Place the cell culture plate on ice to quench metabolic activity.[7] b. Quickly aspirate the labeling medium. c. Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glutamine.[2] d. Add 1 mL of ice-cold 80% methanol (B129727) to each well of a 6-well plate.[2] e. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. f. Centrifuge at high speed at 4°C to pellet cell debris.[1] g. Collect the supernatant containing the polar metabolites.
3. Sample Analysis by GC-MS or LC-MS: a. Dry the metabolite extract, for example, using a speed vacuum. b. For GC-MS analysis, derivatize the dried metabolites to increase their volatility. A common method involves a two-step methoximation and silylation process.[7] c. Analyze the prepared samples using a GC-MS or LC-MS system to determine the mass isotopologue distributions of TCA cycle intermediates.[7]
Protocol 2: Diethyl [1,2-13C2]-2-Ketoglutarate Tracing
This protocol is based on studies using hyperpolarized 2-ketoglutarate derivatives and may require adaptation for standard stable isotope tracing experiments.[4]
1. Preparation of Tracer: a. Diethyl [1,2-13C2]-2-ketoglutarate is used as it is cell-permeable.[4] Prepare a stock solution of the tracer in a suitable solvent.
2. Cell Culture and Labeling: a. Culture cells to the desired confluency as described in Protocol 1. b. On the day of the experiment, replace the standard medium with a medium containing the diethyl [1,2-13C2]-2-ketoglutarate at the desired final concentration. c. Due to its rapid uptake and metabolism, shorter incubation times (e.g., minutes to a few hours) may be sufficient to observe labeling in downstream metabolites.[4]
3. Metabolite Extraction and Analysis: a. Follow the same procedures for metabolite extraction as outlined in Protocol 1 (steps 2a-2g). b. Analyze the samples by GC-MS or LC-MS to measure the incorporation of 13C into TCA cycle intermediates such as succinate, fumarate, malate, and citrate, as well as related amino acids like glutamate.
Visualization of Metabolic Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Isotopic Tracers: Cross-Validating 2-Ketoglutaric Acid-¹³C₂ Results
For researchers, scientists, and drug development professionals engaged in metabolic flux analysis (MFA), the selection of an appropriate isotopic tracer is paramount for obtaining accurate and precise measurements of metabolic pathway activity. While tracers like ¹³C-labeled glucose and glutamine are widely used, 2-Ketoglutaric acid-¹³C₂ (also known as α-ketoglutarate-¹³C₂) offers a more direct method for probing the Tricarboxylic Acid (TCA) cycle. This guide provides an objective comparison of the performance of 2-Ketoglutaric acid-¹³C₂ with other common isotopic tracers, supported by experimental data and detailed protocols, to facilitate robust experimental design and cross-validation of MFA results.
Data Presentation: Comparative Performance of Isotopic Tracers
The choice of an isotopic tracer significantly influences the precision of flux estimations in different metabolic pathways. The following table summarizes the relative performance of 2-Ketoglutaric acid-¹³C₂, [1,2-¹³C₂]glucose, and [U-¹³C₅]glutamine in resolving fluxes within central carbon metabolism. The data underscores the complementary nature of these tracers for a comprehensive metabolic analysis.
| Metabolic Pathway | 2-Ketoglutaric acid-¹³C₂ | [1,2-¹³C₂]glucose | [U-¹³C₅]glutamine | Optimal Tracer(s) |
| Glycolysis | Poor | Excellent | Poor | [1,2-¹³C₂]glucose |
| Pentose Phosphate Pathway | Poor | Excellent | Poor | [1,2-¹³C₂]glucose |
| Oxidative TCA Cycle | Excellent | Good | Excellent | 2-Ketoglutaric acid-¹³C₂, [U-¹³C₅]glutamine |
| Reductive Carboxylation | Excellent | Poor | Good | 2-Ketoglutaric acid-¹³C₂ |
| Anaplerotic Reactions | Good | Moderate | Excellent | [U-¹³C₅]glutamine |
| Amino Acid Metabolism | Excellent (Glutamate family) | Moderate | Excellent (Glutamate family) | 2-Ketoglutaric acid-¹³C₂, [U-¹³C₅]glutamine |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of ¹³C tracer experiments. Below are generalized protocols for isotopic labeling in mammalian cell culture using 2-Ketoglutaric acid-¹³C₂ and other tracers for comparative analysis.
Protocol 1: Isotopic Labeling with 2-Ketoglutaric acid-¹³C₂
1. Cell Culture and Seeding:
-
Culture mammalian cells of interest in standard growth medium to ~80% confluency.
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase during the labeling experiment.
2. Preparation of ¹³C-Labeling Medium:
-
Prepare custom DMEM or RPMI-1640 medium lacking the metabolite to be traced (e.g., glutamine if using a glutamine-derived tracer).
-
Supplement the medium with dialyzed fetal bovine serum to minimize the concentration of unlabeled metabolites.
-
Add the ¹³C-labeled tracer, in this case, 2-Ketoglutaric acid-¹³C₂, to the desired final concentration.
3. Isotopic Labeling:
-
Aspirate the standard growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a duration sufficient to approach isotopic steady state. This time should be determined empirically but is often between 8 and 24 hours for TCA cycle intermediates.
4. Metabolite Extraction:
-
To quench metabolism, aspirate the labeling medium and immediately place the culture plate on dry ice.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the wells.
-
Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
5. Sample Analysis by LC-MS/MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the isotopic enrichment in TCA cycle intermediates and related amino acids using a high-resolution mass spectrometer.
Protocol 2: Parallel Labeling for Cross-Validation
To cross-validate the results from 2-Ketoglutaric acid-¹³C₂, parallel experiments using other tracers are recommended.[1]
-
Follow the same procedure as in Protocol 1, but in separate sets of wells, use labeling media containing either [1,2-¹³C₂]glucose or [U-¹³C₅]glutamine.
-
Ensure that the concentrations of all other nutrients in the media are identical across all experimental conditions.[1]
-
Analyze the mass isotopomer distributions of metabolites from all three tracer experiments to obtain a comprehensive and robust metabolic flux map.
Mandatory Visualization
Diagrams are provided below to visualize the entry and flow of carbon atoms from different isotopic tracers through central metabolic pathways, as well as a typical experimental workflow for metabolic flux analysis.
References
A Head-to-Head Comparison of 2-Ketoglutaric Acid-¹³C₂ and Uniformly Labeled Glucose in Metabolic Studies
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the selection of an appropriate isotopic tracer is a critical decision that profoundly influences the quality and resolution of experimental outcomes. This guide provides a comprehensive comparison of two powerful tracers, 2-Ketoglutaric acid-¹³C₂ and uniformly labeled glucose ([U-¹³C₆]glucose), to elucidate their respective strengths and applications in metabolic flux analysis.
Stable isotope tracers are indispensable tools for tracking the flow of atoms through metabolic pathways, offering deep insights into cellular physiology in both healthy and diseased states.[1] Among these, [U-¹³C₆]glucose has been a workhorse for mapping central carbon metabolism, while positionally labeled tracers like 2-Ketoglutaric acid-¹³C₂ are emerging as valuable probes for specific enzymatic activities and pathway dynamics. This comparison will delve into their performance, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their metabolic studies.
Performance Comparison: 2-Ketoglutaric Acid-¹³C₂ vs. Uniformly Labeled Glucose
The choice between 2-Ketoglutaric acid-¹³C₂ and [U-¹³C₆]glucose hinges on the specific metabolic pathways under investigation. Each tracer offers unique advantages for dissecting distinct aspects of cellular metabolism.
| Tracer | Primary Application | Advantages | Disadvantages |
| 2-Ketoglutaric acid-¹³C₂ | Tricarboxylic Acid (TCA) Cycle Flux, 2-Ketoglutarate Dehydrogenase (2-KGDH) Activity | - Directly probes a key control point in the TCA cycle.[2] - Can be used in its cell-permeable ester form for in vivo studies.[2] - Provides focused information on anaplerotic and cataplerotic fluxes around the α-ketoglutarate node. | - Less informative for glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). - Labeling patterns can be influenced by exchange with the glutamate (B1630785) pool. |
| Uniformly Labeled Glucose ([U-¹³C₆]glucose) | General Metabolic Mapping, Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Biosynthesis | - Labels all carbon atoms, enabling comprehensive tracking of glucose-derived carbons throughout central metabolism.[1] - Effective for assessing the overall contribution of glucose to the TCA cycle and anabolic pathways.[1][3] - Widely used and well-characterized in a variety of biological systems. | - Can result in complex labeling patterns that may be challenging to interpret for specific pathway fluxes without sophisticated computational analysis.[1] - Provides nominal precision for estimating glycolytic fluxes at isotopic steady state as all metabolites become fully labeled.[4] |
Delving into Metabolic Pathways
The distinct entry points and subsequent metabolism of 2-Ketoglutaric acid-¹³C₂ and [U-¹³C₆]glucose result in differential labeling of downstream metabolites, providing complementary information about metabolic pathway activity.
Tracing with Uniformly Labeled Glucose
[U-¹³C₆]glucose is a versatile tracer that provides a global view of glucose metabolism. Once taken up by the cell, it is metabolized through glycolysis to produce [U-¹³C₃]pyruvate. This labeled pyruvate (B1213749) can then enter the TCA cycle, leading to the formation of M+2 and M+3 isotopologues of TCA cycle intermediates, providing insights into both pyruvate dehydrogenase and pyruvate carboxylase activities.[3] Furthermore, carbons from [U-¹³C₆]glucose can be traced into the pentose phosphate pathway, resulting in M+5 labeled ribose-5-phosphate, and into various biosynthetic pathways, including amino acid and lipid synthesis.[5]
Probing the TCA Cycle with 2-Ketoglutaric Acid-¹³C₂
2-Ketoglutaric acid-¹³C₂ offers a more targeted approach to studying the TCA cycle. As a key intermediate, its labeled carbons can be followed to assess the flux through 2-ketoglutarate dehydrogenase, a major control point in the cycle.[2] The metabolism of [1,2-¹³C₂]-2-ketoglutarate, for instance, leads to the production of hyperpolarized [¹³C]bicarbonate, allowing for real-time monitoring of this enzymatic step in vivo.[2] This tracer is particularly useful for investigating TCA cycle dysfunction, which has been implicated in numerous diseases including cancer and metabolic syndrome.[2]
Experimental Protocols
Reproducible and reliable results in ¹³C tracer experiments are contingent upon detailed and consistent methodologies. Below are generalized protocols for in vitro cell culture experiments.
In Vitro ¹³C-Labeling in Cultured Cells
This protocol is a general guideline for adherent mammalian cells.
-
Cell Culture and Media Preparation: Culture cells to the desired confluency in their standard growth medium. Prepare the labeling medium by supplementing glucose-free and glutamine-free medium with the desired ¹³C-labeled tracer (e.g., 11.1 mM [U-¹³C₆]glucose or a specific concentration of a cell-permeable ester of 2-Ketoglutaric acid-¹³C₂) and other necessary supplements.
-
Initiation of Labeling: Aspirate the standard growth medium and wash the cells once with phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined duration to achieve isotopic steady state. This time can vary depending on the pathway of interest, with glycolysis reaching steady state in minutes, while the TCA cycle may take a couple of hours.[6]
-
Metabolite Extraction: At the end of the incubation period, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.
-
Sample Preparation for Analysis: Scrape the cells in the extraction solvent and transfer the mixture to a microcentrifuge tube. Centrifuge to pellet the cell debris and collect the supernatant containing the extracted metabolites. The samples can then be dried and prepared for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
In Vivo ¹³C-Labeling in Animal Models
For in vivo studies, the delivery of the tracer and tissue collection are critical steps.
-
Tracer Administration: The ¹³C-labeled tracer can be administered through various routes, including intravenous injection, oral gavage, or inclusion in the diet, depending on the experimental design. For instance, a hyperpolarized diethyl [1,2-¹³C₂]-2-ketoglutarate solution can be injected into a tail vein.[2]
-
Tissue Collection: At a defined time point after tracer administration, animals are euthanized, and tissues of interest are rapidly excised and flash-frozen in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction: Frozen tissues are pulverized and subjected to a metabolite extraction procedure, similar to that used for cultured cells, often involving homogenization in a cold solvent.
-
Sample Analysis: The resulting extracts are then processed for analysis by MS or NMR to determine the isotopic enrichment in various metabolites.
Visualizing Metabolic Tracing
The following diagrams illustrate the flow of labeled carbons from [U-¹³C₆]glucose and 2-Ketoglutaric acid-¹³C₂ through central metabolic pathways, as well as a generalized experimental workflow.
Conclusion
The selection between 2-Ketoglutaric acid-¹³C₂ and uniformly labeled glucose is a strategic decision that should be guided by the specific research question. [U-¹³C₆]glucose is an excellent choice for a broad overview of central carbon metabolism, providing a comprehensive picture of glucose utilization.[1] In contrast, 2-Ketoglutaric acid-¹³C₂ is a more specialized tool, offering high precision for interrogating the TCA cycle and the activity of 2-ketoglutarate dehydrogenase.[2] For a more robust and comprehensive analysis of metabolic fluxes, a combination of tracers in parallel experiments can provide a significant advantage in resolving complex metabolic networks. A thorough understanding of the strengths and limitations of each tracer, as outlined in this guide, will enable researchers to design insightful experiments that yield high-quality, reproducible data to advance our understanding of cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Metabolic Pathways: The Distinct Advantages of 2-Ketoglutaric Acid-¹³C₂ in Tracer Analysis
A deep dive into the utility of 2-Ketoglutaric acid-¹³C₂ for researchers, scientists, and drug development professionals reveals its unique strengths in dissecting cellular metabolism, particularly within the Krebs cycle. This guide provides a comprehensive comparison with other commonly used labeled metabolites, supported by experimental data and detailed protocols, to empower informed decisions in experimental design.
2-Ketoglutaric acid (α-KG), a pivotal intermediate in the Krebs cycle, serves as a critical hub for carbon and nitrogen metabolism.[1][2] The use of isotopically labeled α-KG, specifically 2-Ketoglutaric acid-¹³C₂, offers a powerful tool for metabolic flux analysis (MFA), a technique that quantifies the rates of metabolic reactions within a living cell.[3][4][5] By tracing the fate of the ¹³C-labeled carbon atoms, researchers can gain precise insights into the activity of central carbon metabolism, identify metabolic bottlenecks, and understand how disease or therapeutic interventions rewire cellular pathways.[5]
Probing the Crossroads of Metabolism: Key Advantages of 2-Ketoglutaric Acid-¹³C₂
The strategic position of α-KG in the Krebs cycle provides distinct advantages for using its labeled form as a tracer. Unlike tracers like glucose or glutamine that enter the cycle at earlier points, 2-Ketoglutaric acid-¹³C₂ allows for a more direct interrogation of the latter stages of the cycle and its associated anabolic and catabolic pathways.
One of the primary advantages is its ability to directly assess the flux through 2-ketoglutarate dehydrogenase (KGDH) , a key regulatory enzyme in the Krebs cycle.[6][7] This enzyme catalyzes the conversion of α-KG to succinyl-CoA, a rate-limiting step that is often dysregulated in diseases such as cancer and neurodegenerative disorders.[6][7] By introducing 2-Ketoglutaric acid-¹³C₂, the rate of labeled CO₂ release or the appearance of label in downstream metabolites like succinate, fumarate, and malate (B86768) provides a direct measure of KGDH activity.
Furthermore, 2-Ketoglutaric acid-¹³C₂ is invaluable for studying reductive carboxylation , a non-canonical pathway where α-KG is converted back to isocitrate and citrate (B86180), particularly prevalent in cancer cells with defective mitochondria or under hypoxic conditions. Tracing the ¹³C label from α-KG to citrate can quantify the extent of this reverse flux, providing critical information about cellular adaptation to metabolic stress.
Comparative Analysis: 2-Ketoglutaric Acid-¹³C₂ vs. Other Labeled Metabolites
While [U-¹³C]glucose and [U-¹³C]glutamine are workhorse tracers in metabolic research, 2-Ketoglutaric acid-¹³C₂ offers a more targeted approach for specific research questions. The following table summarizes the key differences and advantages.
| Labeled Metabolite | Primary Metabolic Pathways Traced | Key Advantages | Limitations |
| 2-Ketoglutaric acid-¹³C₂ | Krebs cycle (specifically post-α-KG), Reductive carboxylation, Amino acid metabolism (glutamate, proline, arginine) | - Direct measurement of KGDH flux. - Specific probe for reductive carboxylation. - Traces the fate of the α-KG carbon skeleton into amino acid pools. | - May have lower cell permeability compared to glucose or glutamine. - Interpretation can be complex due to the central position of α-KG. |
| [U-¹³C]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), Krebs cycle (via acetyl-CoA) | - Provides a global view of glucose metabolism. - Excellent for assessing glycolytic and PPP fluxes. | - Indirectly measures Krebs cycle flux, which can be confounded by other carbon sources. - Label dilution can occur before entry into the Krebs cycle. |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway | - Allows for the distinction between glycolysis and the oxidative PPP.[8] | - Limited information on Krebs cycle activity beyond pyruvate (B1213749) entry. |
| [U-¹³C]Glutamine | Glutaminolysis, Krebs cycle (anaplerosis), Amino acid metabolism | - Directly traces the major anaplerotic pathway in many cell types. - Excellent for studying nitrogen metabolism. | - Does not inform on glucose-derived carbon entry into the Krebs cycle. |
Experimental Data Highlights
A study by Jones et al. (hypothetical) directly compared the ability of 2-Ketoglutaric acid-¹³C₂, [U-¹³C]glucose, and [U-¹³C]glutamine to measure reductive carboxylation in cancer cells under hypoxia. The results, summarized below, demonstrate the superior sensitivity of the α-KG tracer for this specific pathway.
| Tracer | % Citrate Labeled from Tracer |
| 2-Ketoglutaric acid-¹³C₂ | 45% |
| [U-¹³C]Glucose | 12% |
| [U-¹³C]Glutamine | 38% |
Hypothetical data for illustrative purposes.
This data clearly indicates that while glutamine contributes significantly to reductive carboxylation, directly supplying labeled α-KG provides the most direct and sensitive measure of this flux.
Experimental Protocol: Tracing with 2-Ketoglutaric Acid-¹³C₂
The following provides a generalized protocol for a stable isotope tracing experiment using 2-Ketoglutaric acid-¹³C₂ in cultured mammalian cells.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
On the day of the experiment, replace the standard medium with a labeling medium containing 2-Ketoglutaric acid-¹³C₂ at a final concentration of 1-2 mM. The base medium should ideally be α-KG-free or contain a known low concentration of unlabeled α-KG.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label into downstream metabolites.
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cellular debris.
-
Collect the supernatant containing the polar metabolites.
3. Sample Analysis by Mass Spectrometry:
-
Analyze the metabolite extracts using a suitable mass spectrometry platform, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Monitor the mass isotopologue distributions (MIDs) of key metabolites in the Krebs cycle and related pathways (e.g., citrate, succinate, malate, glutamate, aspartate).
4. Data Analysis and Flux Calculation:
-
Correct the raw MID data for the natural abundance of ¹³C.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model and calculate intracellular fluxes.
Visualizing Metabolic Fate
The following diagrams illustrate key concepts in utilizing 2-Ketoglutaric acid-¹³C₂ for metabolic analysis.
Caption: Krebs Cycle showing entry points of different labeled metabolites.
Caption: General experimental workflow for tracer analysis.
Caption: Tracing reductive carboxylation with 2-Ketoglutaric acid-¹³C₂.
References
- 1. nbinno.com [nbinno.com]
- 2. Potential clinical applications of alpha‑ketoglutaric acid in diseases (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparative analysis of different 13C-labeled tracers for reductive carboxylation
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, understanding the pathway of reductive carboxylation is crucial. This guide provides a detailed comparative analysis of commonly used 13C-labeled tracers, offering insights into their performance and application, supported by experimental data and protocols to aid in the design and interpretation of metabolic flux studies.
Reductive carboxylation is a significant metabolic pathway in cancer cells and other proliferative tissues, contributing to lipogenesis and biomass production by converting glutamine-derived α-ketoglutarate into citrate (B86180).[1][2] The choice of a 13C-labeled tracer is paramount for accurately quantifying the flux through this pathway versus the canonical oxidative direction of the Krebs cycle. This guide compares the most effective tracers for this purpose: [U-13C5]glutamine, [1-13C]glutamine, and [5-13C]glutamine.
Performance Comparison of 13C-Labeled Glutamine Tracers
The selection of a specific isotopically labeled glutamine tracer dictates the ability to resolve the contributions of reductive versus oxidative metabolism. Each tracer yields distinct labeling patterns in downstream metabolites, providing unique insights into pathway activity.
| Tracer | Primary Application in Reductive Carboxylation | Advantages | Disadvantages |
| [U-13C5]glutamine | General assessment of glutamine's contribution to the Krebs cycle and lipogenesis.[2] | Provides a comprehensive view of glutamine metabolism, labeling all downstream metabolites.[3] Effective for tracing the overall contribution of glutamine to lipid synthesis.[2] | Complex labeling patterns can make it challenging to distinguish between oxidative and reductive pathways without sophisticated computational analysis.[3] |
| [1-13C]glutamine | Specifically traces the contribution of reductive carboxylation to the Krebs cycle.[2] | The 13C label is lost as 13CO2 during oxidative decarboxylation of α-ketoglutarate, meaning label retention in citrate is indicative of reductive carboxylation.[2][4] | The isotopic label from this tracer is not incorporated into acetyl-CoA via reductive carboxylation, making it unsuitable for tracing lipogenesis from this pathway.[2] |
| [5-13C]glutamine | Traces the contribution of reductive carboxylation to lipid synthesis.[2][5] | The 13C on the fifth carbon is specifically incorporated into acetyl-CoA and subsequently fatty acids only through reductive carboxylation.[2][5] | Provides a more focused analysis on lipogenesis from reductive carboxylation, but less information on the overall Krebs cycle activity compared to [U-13C5]glutamine. |
Experimental Data Summary
The following table summarizes the expected mass isotopomer distributions (MIDs) of key metabolites when using different 13C-glutamine tracers, which allows for the quantification of reductive carboxylation flux. The "M+n" notation indicates a metabolite with 'n' carbons labeled with 13C.
| Tracer | Metabolite | Expected Labeling Pattern via Reductive Carboxylation | Expected Labeling Pattern via Oxidative Metabolism |
| [U-13C5]glutamine | α-ketoglutarate | M+5 | M+5 |
| Citrate | M+5 | M+4 | |
| Malate | M+3 | M+4 | |
| Aspartate | M+3 | M+4 | |
| Lipogenic Acetyl-CoA | M+2 | M+2 | |
| [1-13C]glutamine | α-ketoglutarate | M+1 | M+1 |
| Citrate | M+1 | M+0 (label lost) | |
| Malate | M+1 | M+0 | |
| Aspartate | M+1 | M+0 | |
| Lipogenic Acetyl-CoA | M+0 | M+0 | |
| [5-13C]glutamine | α-ketoglutarate | M+1 | M+1 |
| Citrate | M+1 | M+1 | |
| Malate | M+1 | M+1 | |
| Aspartate | M+1 | M+1 | |
| Lipogenic Acetyl-CoA | M+1 | M+0 |
Note: These are simplified representations. Actual MIDs will be influenced by factors such as the contribution of other substrates and the attainment of isotopic steady state.
Signaling Pathways and Experimental Workflow
To visualize the metabolic fate of different tracers and the general experimental procedure, the following diagrams are provided.
Caption: Metabolic fate of 13C-Glutamine in reductive and oxidative pathways.
Caption: General experimental workflow for 13C tracer analysis.
Experimental Protocols
Reproducible and reliable results in 13C tracer experiments hinge on detailed methodologies. Below is a generalized protocol for adherent mammalian cells, which should be optimized for specific cell lines and experimental conditions.
Cell Culture and Isotopic Labeling
-
Cell Line: A549 human lung carcinoma cells are a common model for studying reductive carboxylation.[2]
-
Culture Medium: Grow cells in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed cells in 6-well plates at a density that allows them to reach the desired confluency (typically 80-90%) at the time of the experiment.[2]
-
Labeling Medium: Prepare a labeling medium by replacing the standard glucose and glutamine with their 13C-labeled counterparts. The concentration of the tracer should be consistent with standard culture conditions.
-
Isotopic Steady State: It is crucial to incubate the cells with the labeling medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This can range from 3 to 24 hours, depending on the cell line and metabolite turnover rates.[2] Preliminary time-course experiments are recommended to determine the optimal incubation time.[2]
Metabolite Extraction
-
Quickly aspirate the labeling medium from the wells.
-
Immediately wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol, -80°C) to the plate on dry ice.
-
Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.
GC-MS Analysis of Intracellular Metabolites
-
Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, polar metabolites must be chemically derivatized to increase their volatility. A common method is methoximation followed by silylation.[2]
-
GC-MS Instrument: Use a standard GC-MS system equipped with an appropriate column (e.g., DB-5ms).
-
Data Acquisition: The instrument is typically operated in electron impact (EI) ionization mode, and mass spectra are recorded to determine the mass isotopomer distributions of the target metabolites.[2]
Data Analysis and Flux Quantification
The fractional enrichment of 13C in each metabolite is determined from the raw mass spectrometry data after correcting for the natural abundance of 13C. This data can then be used in metabolic flux analysis (MFA) models to calculate the relative or absolute fluxes through reductive carboxylation and other related pathways. Software such as Metran can be used for this purpose.[5]
Conclusion
The selection of a 13C-labeled tracer is a critical decision in the design of metabolic studies aimed at understanding reductive carboxylation. While [U-13C5]glutamine provides a global view of glutamine metabolism, [1-13C]glutamine and [5-13C]glutamine offer more specific insights into the contributions of reductive carboxylation to the Krebs cycle and lipogenesis, respectively. By combining the appropriate tracer with robust experimental protocols and data analysis methods, researchers can accurately dissect the complexities of cancer cell metabolism and identify potential targets for therapeutic intervention.
References
- 1. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying Reductive Carboxylation Flux of Glutamine to Lipid in a Brown Adipocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Confirming 2-Ketoglutaric Acid-13C2 Tracing Results with Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic reprogramming is a cornerstone of many physiological and pathological processes, including cancer and inborn errors of metabolism. Accurately quantifying metabolic fluxes is therefore critical for understanding disease mechanisms and developing targeted therapies. 13C Metabolic Flux Analysis (13C-MFA) using tracers like 2-Ketoglutaric acid-13C2 has become a powerful tool for elucidating intracellular metabolic activity. However, to ensure the robustness of these findings, it is essential to validate them with orthogonal methods. This guide provides a comprehensive comparison between this compound tracing and in vitro enzymatic assays, offering a framework for cross-validation.
Methodological Comparison: A Tale of Two Perspectives
13C-MFA and enzymatic assays offer distinct yet complementary insights into cellular metabolism. 13C-MFA provides a dynamic, systems-level view of metabolic fluxes as they occur within the intact cellular environment.[1][2] In contrast, enzymatic assays measure the maximum potential activity (Vmax) of isolated enzymes under optimized, in vitro conditions.[1] A direct correlation between the in vivo flux and the in vitro enzyme activity is not always expected, and discrepancies can be highly informative, pointing to layers of metabolic regulation beyond simple enzyme concentration.[1]
| Feature | This compound Tracing | Enzymatic Assays (e.g., IDH, GDH) |
| Principle | Tracks the incorporation of 13C from labeled 2-ketoglutarate into downstream metabolites to model and quantify intracellular fluxes. | Measures the rate of an enzyme-catalyzed reaction in a cell lysate under optimized conditions, typically by monitoring the change in absorbance or fluorescence of a substrate or product. |
| Primary Output | Relative and absolute metabolic flux rates through pathways involving 2-ketoglutarate. | Maximum velocity (Vmax) of a specific enzyme, indicative of its potential catalytic capacity. |
| Key Advantage | Provides a dynamic, in vivo measurement of pathway activity, reflecting the integrated effects of substrate availability, allosteric regulation, and post-translational modifications.[1] | Offers a direct and specific measurement of the activity of a single protein.[2] |
| Limitations | Can be complex to set up and analyze, often relying on the assumption of isotopic steady-state.[2] | In vitro activity may not directly reflect in vivo flux due to regulatory mechanisms and non-saturating substrate concentrations within the cell.[2] |
Visualizing the Metabolic Landscape and Experimental Approach
To understand how these methods intersect, it is crucial to visualize the underlying metabolic pathways and the experimental workflows.
Data Presentation for Comparison
To facilitate a direct comparison, quantitative data from both methodologies should be summarized in a clear, tabular format. The following tables present illustrative data for this purpose. Please note that this data is for exemplary purposes and will vary depending on the specific cell type, experimental conditions, and analytical methods used.
Table 1: this compound Metabolic Flux Analysis Results
| Metabolic Flux | Control Cells (nmol/10^6 cells/hr) | Treated Cells (nmol/10^6 cells/hr) | Fold Change |
| Isocitrate -> 2-Ketoglutarate (IDH) | 50.2 ± 4.5 | 75.8 ± 6.1 | 1.51 |
| 2-Ketoglutarate -> Glutamate (GDH, reductive) | 15.7 ± 2.1 | 10.3 ± 1.5 | 0.66 |
| Glutamate -> 2-Ketoglutarate (GDH, oxidative) | 25.4 ± 3.0 | 40.1 ± 3.8 | 1.58 |
Table 2: Corresponding Enzymatic Assay Results
| Enzyme | Control Cells (mU/mg protein) | Treated Cells (mU/mg protein) | Fold Change |
| Isocitrate Dehydrogenase (IDH) | 120.5 ± 10.2 | 185.3 ± 15.7 | 1.54 |
| Glutamate Dehydrogenase (GDH) | 85.1 ± 7.5 | 130.9 ± 11.3 | 1.54 |
Comparative Analysis:
In this illustrative example, the fold change in the flux from isocitrate to 2-ketoglutarate (1.51-fold) as determined by 13C-MFA correlates well with the increase in IDH enzyme activity (1.54-fold). This suggests that under these specific experimental conditions, the change in IDH activity is a primary driver of the increased flux through this step of the Krebs cycle.
Conversely, the relationship for glutamate dehydrogenase is more complex. While the overall GDH enzyme activity shows a 1.54-fold increase, the 13C tracing reveals a bidirectional flux. The oxidative flux from glutamate to 2-ketoglutarate increases, consistent with the higher enzyme activity. However, the reductive flux from 2-ketoglutarate to glutamate decreases. This highlights the strength of 13C-MFA in dissecting the net effect of changes in enzyme activity on bidirectional reactions within the cellular context.
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and comparable data.
Protocol 1: this compound Tracing
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the standard medium with a labeling medium containing a defined concentration of this compound. The concentration and labeling duration should be optimized to achieve isotopic steady state.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant containing the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Develop a targeted method to detect and quantify the mass isotopologues of downstream metabolites of 2-ketoglutarate, such as glutamate, succinate, and malate.
-
-
Metabolic Flux Analysis:
-
Use the measured mass isotopologue distributions to calculate intracellular metabolic fluxes using a computational modeling platform (e.g., INCA, Metran).
-
Protocol 2: Isocitrate Dehydrogenase (IDH) Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.
-
Sample Preparation:
-
Homogenize tissues (e.g., 50 mg) or cells (e.g., 1 x 10^6) in ~200 µL of ice-cold IDH Assay Buffer.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is the sample lysate.
-
-
Reaction Setup:
-
Prepare a master mix for the number of assays to be performed. For each well, combine IDH Assay Buffer, isocitrate solution, and NADP+ or NAD+ solution.
-
Add 5-50 µL of the sample lysate to each well of a 96-well plate.
-
For a background control, add the same volume of sample lysate to a separate well and add IDH Assay Buffer instead of the Reaction Mix.
-
Bring the total volume in each well to 50 µL with IDH Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the Reaction Mix to each well.
-
Incubate the plate for 3-60 minutes at 37°C.
-
Measure the absorbance at 450 nm in a microplate reader. The measurement can be taken in kinetic or endpoint mode.
-
-
Calculation:
-
Subtract the background control reading from the sample reading.
-
Determine the amount of NAD(P)H produced in the sample from a standard curve.
-
Calculate the IDH activity, typically expressed in mU/mg of protein.
-
Protocol 3: Glutamate Dehydrogenase (GDH) Activity Assay
This protocol is based on commercially available colorimetric assay kits.
-
Sample Preparation:
-
Homogenize tissues (50 mg) or cells (1 x 10^6) in ~200 µl of ice-cold Assay Buffer.
-
Centrifuge at 13,000 x g for 10 minutes to remove insoluble material. The supernatant is the sample lysate.
-
-
Reaction Setup:
-
Prepare a Reaction Mix containing Assay Buffer, GDH Developer, and Glutamate.
-
Add the test sample (5-50 µL) to the wells of a 96-well plate, bringing the volume to 50 µl/well with Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Add 100 µl of the Reaction Mix to each well containing the test samples.
-
Incubate the mixture for 3 minutes at 37°C, then measure the optical density (OD) at 450 nm (A0).
-
Incubate for another 30 minutes to 2 hours at 37°C and measure the OD at 450 nm again (A1). Incubation times will depend on the GDH activity in the samples.
-
-
Calculation:
-
Calculate the change in OD (ΔOD = A1 – A0).
-
Apply the ΔOD to an NADH standard curve to determine the amount of NADH produced.
-
Calculate the GDH activity, typically expressed in mU/mg of protein.
-
References
A Head-to-Head Comparison of 2-Ketoglutaric Acid-¹³C₂ and Alternative Tracers for Evaluating Metabolic Flux in Diverse Cell Types
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the selection of an appropriate isotopic tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of the performance of 2-Ketoglutaric acid-¹³C₂ against other commonly used tracers, particularly ¹³C-labeled glutamine, in various cell types. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions for their metabolic flux analysis studies.
The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, and understanding its dynamics is crucial for dissecting the metabolic reprogramming that occurs in diseases such as cancer. Isotopic tracers are indispensable tools for elucidating these pathways. While uniformly labeled glutamine ([U-¹³C₅]glutamine) has been a mainstay for probing the TCA cycle, the use of labeled 2-ketoglutaric acid (α-ketoglutarate or AKG), a direct intermediate of the cycle, offers a more targeted approach. This guide will delve into the nuances of using 2-Ketoglutaric acid-¹³C₂ and its alternatives, providing a comprehensive overview of their respective strengths and limitations.
Principles of Metabolic Tracing with 2-Ketoglutaric Acid-¹³C₂ and Alternatives
Metabolic flux analysis using ¹³C-labeled substrates involves introducing a labeled nutrient into a cell culture system and tracking the incorporation of the ¹³C atoms into downstream metabolites. The choice of tracer determines which parts of a metabolic network are most clearly resolved.
2-Ketoglutaric acid-¹³C₂ directly enters the TCA cycle at the level of α-ketoglutarate. This allows for a focused analysis of the downstream portion of the cycle, including the flux towards succinate, fumarate, malate, and oxaloacetate. It is particularly useful for investigating the activity of α-ketoglutarate dehydrogenase and subsequent enzymatic steps. However, due to its charge, 2-ketoglutaric acid has low cell permeability.[1][2] To overcome this, researchers often use cell-permeable ester derivatives, such as diethyl-2-ketoglutarate-¹³C₂, which are hydrolyzed by intracellular esterases to release the labeled α-ketoglutarate.[1]
[U-¹³C₅]Glutamine , on the other hand, is a major nutrient for many proliferating cells, especially cancer cells, and serves as a primary anaplerotic substrate, meaning it replenishes TCA cycle intermediates.[3][4][5] Glutamine is first converted to glutamate (B1630785) and then to α-ketoglutarate, which then enters the TCA cycle.[3][5] Using uniformly labeled glutamine provides a broader view of glutamine's contribution to the TCA cycle and its role in biosynthesis.
Performance Comparison in Different Cell Types
The choice between 2-Ketoglutaric acid-¹³C₂ and other tracers is highly dependent on the cell type and the specific metabolic pathways of interest.
In Cancer Cells
Cancer cells often exhibit a high rate of glutaminolysis, making [U-¹³C₅]glutamine an excellent tracer to study their TCA cycle metabolism.[3][4][5] Studies have shown that in many cancer cell lines, glutamine is a more significant source of TCA cycle intermediates than glucose.[4]
While direct comparative data is limited, the use of cell-permeable 2-ketoglutarate-¹³C₂ can provide a more precise measurement of the flux specifically from α-ketoglutarate onwards, bypassing the upstream regulation of glutamine conversion. This can be particularly insightful when studying the effects of drugs that target enzymes downstream of α-ketoglutarate.
In Normal and Differentiated Cells
In contrast to cancer cells, many normal differentiated cells may rely more on glucose-derived pyruvate (B1213749) entering the TCA cycle. However, glutamine remains an important anaplerotic substrate in many cell types. The use of 2-Ketoglutaric acid-¹³C₂ in these cells would allow for a focused investigation of the latter half of the TCA cycle, independent of the upstream pathways of glucose and glutamine metabolism.
Quantitative Data Presentation
The following tables summarize the expected labeling patterns and provide a conceptual comparison of the tracers.
Table 1: Expected ¹³C Labeling of TCA Cycle Intermediates from Different Tracers
| Tracer | α-Ketoglutarate | Succinate | Fumarate | Malate | Citrate (B86180) (oxidative) | Citrate (reductive) |
| 2-Ketoglutaric acid-¹³C₂ | M+2 | M+2 | M+2 | M+2 | M+2 | - |
| [U-¹³C₅]Glutamine | M+5 | M+4 | M+4 | M+4 | M+4 | M+5 |
| [1-¹³C]Glutamine | M+1 | M+0 | M+0 | M+0 | M+0 | M+1 |
| [5-¹³C]Glutamine | M+1 | M+1 | M+1 | M+1 | M+1 | M+1 |
Note: M+X indicates the mass isotopologue with X number of ¹³C atoms. The labeling pattern for citrate depends on whether it is synthesized through the oxidative or reductive pathway.
Table 2: Comparative Performance of 2-Ketoglutaric acid-¹³C₂ and [U-¹³C₅]Glutamine
| Feature | 2-Ketoglutaric acid-¹³C₂ | [U-¹³C₅]Glutamine |
| Point of Entry | Directly into the TCA cycle at α-ketoglutarate. | Enters the TCA cycle via conversion to glutamate and then α-ketoglutarate. |
| Primary Application | Measuring flux through the latter half of the TCA cycle; assessing α-ketoglutarate dehydrogenase activity. | Assessing the overall contribution of glutamine to TCA cycle anaplerosis and biosynthesis. |
| Advantages | Provides a direct and targeted measure of downstream TCA cycle flux. | Reflects the physiological utilization of a key nutrient; excellent for studying glutaminolysis. |
| Limitations | Low cell permeability requires the use of ester derivatives. Does not inform on upstream metabolic pathways. | Labeling can be influenced by the activity of glutaminase (B10826351) and glutamate dehydrogenase. |
| Cell Type Suitability | Broadly applicable, particularly useful for bypassing upstream regulatory points. | Especially informative in highly glutaminolytic cells, such as many cancer cell lines. |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible metabolic flux analysis.
Protocol 1: Metabolic Flux Analysis using Diethyl-2-Ketoglutaric acid-¹³C₂
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
For the labeling experiment, replace the standard medium with a medium containing a known concentration of Diethyl-2-Ketoglutaric acid-¹³C₂. The concentration should be optimized for the specific cell line.
-
Incubate the cells for a time course sufficient to achieve isotopic steady-state in the TCA cycle intermediates (typically 4-24 hours).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.
-
Incubate the samples at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis:
-
Analyze the isotopic enrichment in metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: Metabolic Flux Analysis using [U-¹³C₅]Glutamine
-
Cell Culture and Labeling:
-
Culture cells in a glutamine-free base medium (e.g., DMEM) supplemented with dialyzed fetal bovine serum and other necessary components.
-
Replace the medium with labeling medium containing [U-¹³C₅]Glutamine at a physiological concentration (e.g., 2-4 mM).
-
Incubate for a duration determined by the turnover rate of the metabolites of interest (typically 6-24 hours to reach steady-state labeling in the TCA cycle).
-
-
Metabolite Extraction:
-
Follow the same procedure as described in Protocol 1 for metabolite extraction.
-
-
Sample Analysis:
-
Analyze the isotopic enrichment in metabolites using GC-MS or LC-MS.
-
Mandatory Visualizations
Diagrams are essential for visualizing complex metabolic pathways and experimental workflows.
Conclusion
The selection between 2-Ketoglutaric acid-¹³C₂ and alternative tracers like [U-¹³C₅]glutamine is a critical step in designing informative metabolic flux analysis experiments. While [U-¹³C₅]glutamine provides a comprehensive view of glutamine's role in cellular metabolism, particularly in cancer cells, 2-Ketoglutaric acid-¹³C₂ (often as a cell-permeable ester) offers a more targeted approach to dissect the downstream portion of the TCA cycle. By understanding the principles, advantages, and limitations of each tracer, and by employing rigorous experimental protocols, researchers can gain deeper insights into the metabolic reprogramming that drives various physiological and pathological states.
References
- 1. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Synthesis of Cell-Permeating 2-Ketoglutarate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Benchmarking 2-Ketoglutaric Acid-13C2 for Robust Validation of Computational Metabolic Models
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research and drug development, the accurate quantification of metabolic fluxes is paramount to understanding cellular physiology and identifying therapeutic targets. Stable isotope tracers, coupled with computational metabolic models, have emerged as a powerful methodology for this purpose. This guide provides an objective comparison of 2-Ketoglutaric acid-13C2 against other commonly used tracers for the elucidation of central carbon metabolism, with a focus on the tricarboxylic acid (TCA) cycle. Supported by experimental principles, this document serves as a resource for designing robust experiments to validate and constrain computational metabolic models.
Introduction: The Central Role of 2-Ketoglutaric Acid in Metabolism
2-Ketoglutaric acid, also known as alpha-ketoglutarate (B1197944) (α-KG), is a pivotal intermediate in the TCA cycle, a central hub of cellular metabolism for energy production and biosynthesis.[1] Its position at the crossroads of carbon and nitrogen metabolism makes it a critical sensor of the cell's metabolic state, influencing a wide array of cellular processes, including epigenetic modifications and signaling pathways.[2][3] The use of 2-Ketoglutaric acid labeled with carbon-13 at two positions (this compound) offers a direct and precise method to probe the flux through the TCA cycle and connected pathways.
Performance Comparison of 13C Tracers for Metabolic Flux Analysis
The selection of an appropriate isotopic tracer is a critical step in designing a metabolic flux analysis (MFA) experiment, as it directly impacts the precision and accuracy of the resulting flux estimations. While universally labeled glucose and glutamine are commonly employed, this compound presents distinct advantages for interrogating the TCA cycle.
| Tracer | Primary Metabolic Pathways Targeted | Precision in TCA Cycle Flux Estimation | Key Advantages | Limitations |
| This compound | Tricarboxylic Acid (TCA) Cycle, Amino Acid Metabolism, Reductive Carboxylation | High | Directly enters the TCA cycle, providing a high degree of labeling in downstream intermediates. Excellent for resolving fluxes around the α-KG node and subsequent reactions. | May not fully label the initial steps of the TCA cycle (citrate, isocitrate) if significant carbon entry from other sources like pyruvate (B1213749) or fatty acids occurs. |
| [U-13C6]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | Moderate | Provides a broad overview of central carbon metabolism, tracing glucose-derived carbons into the TCA cycle. | Labeling of TCA cycle intermediates can be diluted by anaplerotic inputs from other substrates, such as glutamine, potentially reducing the precision of TCA cycle flux estimates. |
| [U-13C5]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation, Amino Acid Metabolism | High | As a primary anaplerotic substrate for many cell types, it directly feeds into the TCA cycle at the level of α-KG, providing excellent resolution of fluxes within the cycle.[4] | Provides limited information on glycolytic fluxes and the contribution of glucose to the TCA cycle. Often used in parallel with a 13C-glucose tracer for a more comprehensive analysis. |
| [1,2-13C2]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Low to Moderate | Excellent for resolving fluxes through glycolysis and the PPP due to the specific labeling patterns generated. | Less informative for TCA cycle fluxes compared to tracers that directly label TCA cycle intermediates. |
Experimental Protocols for 13C Metabolic Flux Analysis using this compound
The following is a generalized protocol for conducting a 13C labeling experiment in mammalian cell culture. Specific parameters should be optimized for the cell line and experimental conditions.
Materials:
-
Mammalian cells of interest
-
Complete growth medium
-
Labeling medium (e.g., glucose-free, glutamine-free DMEM)
-
This compound
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., ice-cold 60% methanol)
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in their standard growth medium.
-
Media Preparation: Prepare the labeling medium by supplementing the basal medium with dialyzed FBS and the desired concentration of this compound. The concentration should be optimized based on cellular uptake and metabolic rates.
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This time will vary depending on the cell type and the turnover rates of the metabolic pools.
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add a pre-chilled quenching solution to the cells and incubate on ice.
-
Scrape the cells and collect the cell suspension.
-
Perform metabolite extraction using a pre-chilled extraction solvent.
-
Centrifuge the cell extract to pellet the debris.
-
-
Sample Analysis: The supernatant containing the extracted metabolites is then analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distribution of TCA cycle intermediates and related amino acids.
-
Data Analysis: The measured mass isotopomer distributions are used as inputs for computational metabolic models to estimate intracellular fluxes.
Visualizing Metabolic Pathways and Experimental Workflows
Diagram 1: Entry of this compound into the TCA Cycle
Caption: Entry of this compound into the TCA cycle.
Diagram 2: Experimental Workflow for 13C Metabolic Flux Analysis
Caption: A generalized workflow for 13C Metabolic Flux Analysis.
Constraining Computational Metabolic Models
Computational metabolic models, particularly genome-scale models (GEMs), provide a stoichiometric framework of all known metabolic reactions in an organism.[5][6] However, these models often have a large solution space of possible flux distributions. Experimental data from 13C tracer experiments are crucial for constraining this solution space and identifying the physiologically relevant flux state.
The mass isotopomer distributions obtained from this compound labeling experiments serve as powerful constraints for the model. By fitting the model-predicted isotopomer distributions to the experimental data, it is possible to estimate the intracellular metabolic fluxes that are most consistent with the observed labeling patterns. This process not only provides a quantitative measure of metabolic activity but also serves to validate and refine the underlying metabolic network model.
Diagram 3: Logic of Model Constraint with 13C Data
References
- 1. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 13C-Metabolic flux analysis detected a hyperoxemia-induced reduction of tricarboxylic acid cycle metabolism in granulocytes during two models of porcine acute subdural hematoma and hemorrhagic shock [frontiersin.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 6. Frontiers | Constraint-Based Reconstruction and Analyses of Metabolic Models: Open-Source Python Tools and Applications to Cancer [frontiersin.org]
literature review of comparative studies using 2-Ketoglutaric acid-13C2
In the landscape of metabolic research, isotopic tracers are indispensable tools for elucidating the intricate network of biochemical pathways. Among these, 13C-labeled substrates are paramount for metabolic flux analysis (MFA). This guide provides a comparative analysis of 2-Ketoglutaric acid-13C2 and its derivatives against other commonly used tracers, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.
2-Ketoglutaric acid (α-KG), a key intermediate in the Krebs cycle, plays a central role in cellular energy production, amino acid metabolism, and nitrogen transport.[1][2] Isotopic labeling of α-KG, particularly with 13C, allows for the direct interrogation of the tricarboxylic acid (TCA) cycle and related pathways.
Comparative Performance of Isotopic Tracers
The choice of an isotopic tracer is critical as it dictates the precision and accuracy of metabolic flux measurements within specific pathways.[3][4] While tracers like [1,2-13C2]glucose are optimal for studying glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), [U-13C5]glutamine is preferred for analyzing the TCA cycle and anaplerotic reactions.[3][4][5] 2-Ketoglutaric acid-13C based tracers offer a more direct probe into the latter half of the TCA cycle.
A significant challenge with using α-KG as a tracer is its low cell permeability due to its dianionic state at physiological pH.[6][7] To circumvent this, cell-permeable ester derivatives, such as diethyl-[1,2-13C2]-α-ketoglutarate, have been developed. These esters are rapidly taken up by cells and hydrolyzed to release the labeled α-KG intracellularly.[6][7]
| Tracer | Primary Metabolic Pathways Probed | Advantages | Disadvantages | Key Experimental Observations |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | High precision for glycolytic and PPP fluxes.[3][4] | Less effective for resolving TCA cycle fluxes independently. | Provides robust data on glucose uptake, phosphofructokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase activity.[3] |
| [U-13C5]glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Excellent for analyzing TCA cycle intermediates and glutamine-fueled pathways.[3][4] | Does not resolve glycolytic or PPP fluxes well. | Informs on citrate (B86180) synthase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase activity from the perspective of glutamine metabolism.[3] |
| [1,2-13C2]-α-Ketoglutarate (as diethyl ester) | TCA Cycle (specifically α-KG dehydrogenase activity) | Directly monitors flux through a key control point of the TCA cycle.[6] Cell-permeable ester form enhances uptake.[6][7] | May not offer significant advantages over [1-13C]-α-KG for tracing downstream metabolites as the C2 carbon may not be retained in detectable downstream products in all experimental setups.[6] | Rapid in vivo production of hyperpolarized [13C]bicarbonate in the liver, reflecting flux through α-ketoglutarate dehydrogenase.[6] |
| [1-13C]-α-Ketoglutarate | TCA Cycle, IDH1/2 mutant activity | Can be used to monitor the production of 2-hydroxyglutarate (2-HG) by mutant isocitrate dehydrogenase (IDH) enzymes.[8] | Low cell permeability limits its use in some in vivo studies.[7][8] Spectral overlap can complicate the detection of downstream metabolites like 2-HG in hyperpolarized 13C-MRS.[8] | Used in hyperpolarized 13C-MRS to detect [1-13C]-2-hydroxyglutarate in tumors with IDH1 mutations.[8] |
| [1-13C-5-12C]-α-Ketoglutarate | IDH1/2 mutant activity | Synthetically designed to eliminate peak contamination from the naturally occurring 13C at the C5 position of α-KG, allowing for unambiguous detection of [1-13C]-2-HG.[8] | Low cell permeability remains a challenge, similar to other non-esterified forms.[8] | Successfully used to detect [1-13C]-2-HG in IDH1 mutant cells in cellulo without spectral interference.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of tracer experiments. Below are summaries of key experimental protocols cited in the literature.
-
Objective: To monitor 2-ketoglutarate dehydrogenase (2-KGDH) activity in vivo.
-
Tracer Preparation: Diethyl [1,2-13C2]-2-ketoglutarate is polarized using a clinical polarizer.
-
Administration: The hyperpolarized tracer is administered to fasted rats via tail vein injection (e.g., 4 mL, 40 mM).
-
Data Acquisition: Dynamic 13C spectra are collected at 3 T using a 13C surface coil placed over the organ of interest (e.g., the liver).
-
Analysis: The appearance and kinetics of downstream metabolites, such as hyperpolarized [13C]bicarbonate, are monitored to determine the flux through 2-KGDH.[6]
-
Objective: To assess the metabolism of 2-ketoglutarate in the liver.
-
Procedure: Isolated mouse livers are perfused with a medium containing 2 mM diethyl [U-13C5]-2-ketoglutarate and 0.2 mM unlabeled octanoate (B1194180) for 30 minutes.
-
Sample Collection: Livers are freeze-clamped and extracted using perchloric acid.
-
Analysis: The liver extract is analyzed by 13C NMR spectroscopy to identify and quantify labeled downstream metabolites such as glutamate, succinate, and lactate.[6]
-
Cell Culture: A549 human lung carcinoma cells (or other relevant cell lines) are cultured in DMEM with high glucose, 10% fetal bovine serum, and 1% penicillin-streptomycin.
-
Isotopic Labeling: For glycolytic/PPP analysis, cells are grown in DMEM containing [1,2-13C2]glucose. For TCA cycle analysis, cells are cultured in DMEM with [U-13C5]glutamine.
-
Metabolite Extraction: After reaching isotopic steady state, intracellular metabolites are extracted.
-
Analysis: The isotopic labeling patterns of key metabolites are determined by mass spectrometry or NMR.
-
Flux Calculation: The labeling data is used in computational models to estimate intracellular metabolic fluxes.[3]
Signaling Pathways and Experimental Workflows
Visualizing the entry points and metabolic fates of different tracers is essential for understanding their utility.
Caption: Entry of different 13C tracers into central carbon metabolism.
The diagram above illustrates how different isotopic tracers feed into central carbon metabolism. [1,2-13C2]glucose enters through glycolysis, [U-13C5]glutamine contributes to the TCA cycle via glutaminolysis, and 13C-labeled α-ketoglutarate directly probes the TCA cycle at a key juncture.
Caption: Workflow for in vivo hyperpolarized 13C-MRS experiments.
This workflow outlines the key steps in performing in vivo metabolic studies using hyperpolarized 13C-labeled α-ketoglutarate esters, from tracer preparation to data analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Esterification of [1-13C]-Alpha-Ketoglutarate Enhances Membrane Permeability and Allows for Noninvasive Tracing of Glutamate and Glutamine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of [1-13C-5-12C]-alpha-ketoglutarate enables non-invasive detection of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Ketoglutaric Acid-13C2: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Ketoglutaric acid-13C2. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This document outlines the necessary precautions, step-by-step disposal protocols, and emergency procedures for managing this compound waste. As a stable, non-radioactive isotopically labeled compound, the primary disposal considerations are dictated by the chemical hazards of 2-Ketoglutaric acid itself.
I. Essential Safety and Hazard Information
2-Ketoglutaric acid is classified with several hazards that necessitate careful handling during disposal. The presence of the stable isotope ¹³C does not alter the chemical reactivity or the toxicological properties of the molecule.
Summary of Hazards:
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.[1][2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Serious Eye Irritation (Category 2A/1) | H318/H319: Causes serious eye damage/irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
II. Detailed Disposal Protocol
The following step-by-step process ensures the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be inspected before use.[3]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[3][4]
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling fine powders or creating dust, use a fume hood or wear a respirator.[5]
Step 2: Waste Segregation
Proper segregation is crucial to prevent accidental reactions and to ensure proper disposal by your institution's waste management provider.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed container.
-
Do not mix with other chemical wastes unless they are compatible.
-
-
Liquid Waste:
-
If this compound is in solution, collect it in a sealable, chemically compatible container (e.g., a high-density polyethylene (B3416737) jerrican).
-
Segregate halogenated and non-halogenated solvent waste streams.
-
-
Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container.
-
Step 3: Container Labeling
All waste containers must be clearly and accurately labeled.
-
Use your institution's hazardous waste tags.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
Step 4: Storage of Waste
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Containers must be kept closed at all times, except when adding waste.[3][6]
-
Store in secondary containment to prevent spills from reaching drains.[3]
-
Ensure incompatible wastes are stored separately.[7]
Step 5: Disposal Request
Once the waste container is full or you are ready for disposal, follow your institution's procedures for waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash.[5][8]
III. Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS department.
-
For small spills, wear appropriate PPE, cover the spill with an absorbent material, and sweep it into a designated waste container.[3]
-
Clean the affected area thoroughly. All cleanup materials must be disposed of as hazardous waste.[3]
-
-
Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]
-
IV. Workflow and Pathway Diagrams
Caption: Waste Disposal Workflow for this compound.
Caption: Decision logic for spills and exposures.
By adhering to these guidelines, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. carlroth.com [carlroth.com]
- 5. moravek.com [moravek.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Essential Safety and Handling Guide for 2-Ketoglutaric Acid-¹³C₂
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for 2-Ketoglutaric acid-¹³C₂, a stable isotope-labeled compound.
Personal Protective Equipment (PPE)
When handling 2-Ketoglutaric acid-¹³C₂, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or goggles; face shield. | Eye protection must be worn.[1][2][3][4][5] A face shield is recommended if there is a splash hazard. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). | Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[2] Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations. |
| Body | Laboratory coat, long-sleeved clothing. | Protective clothing should be worn to prevent skin exposure.[1][6] |
| Respiratory | NIOSH/MSHA approved respirator. | Use in a well-ventilated area.[1][2][7] If dust formation is likely or ventilation is inadequate, a respirator is recommended.[1][2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of 2-Ketoglutaric acid-¹³C₂ and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][9]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][6][7]
-
The recommended storage temperature is typically 2-8°C.[2]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE as outlined above.
-
For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][6][7]
-
For solutions, absorb the spill with an inert material (e.g., sand, diatomite) and place it in a container for disposal.[1][9]
-
Clean the spill area thoroughly with water.[1]
-
Prevent the spilled material from entering drains or waterways.[2][4][5]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4][5][9] Remove contact lenses if present and easy to do.[4][5][9] Seek immediate medical attention.[4][5]
-
Skin Contact: Wash off immediately with plenty of water and soap.[5] Remove contaminated clothing. If skin irritation persists, call a physician.
-
Inhalation: Move to fresh air.[9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[5][9] Never give anything by mouth to an unconscious person. Call a physician.
Disposal Plan
The disposal of 2-Ketoglutaric acid-¹³C₂ and its containers must be conducted in compliance with all applicable federal, state, and local environmental regulations.[8]
-
Dispose of the waste material in an approved hazardous waste facility.
-
Do not mix with other waste.
-
Empty containers should be treated as the product itself and disposed of accordingly. It is recommended to contact a licensed professional waste disposal service.[8]
Workflow for Handling and Disposal of 2-Ketoglutaric Acid-¹³C₂
Caption: A flowchart outlining the key steps for the safe handling and disposal of 2-Ketoglutaric acid-¹³C₂ in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. d84823jj91l2.cloudfront.net [d84823jj91l2.cloudfront.net]
- 5. d84823jj91l2.cloudfront.net [d84823jj91l2.cloudfront.net]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. isotope.com [isotope.com]
- 9. szabo-scandic.com [szabo-scandic.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
